2,3-diphenylquinoxalin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
32044-95-4 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2 |
InChI Key |
URGHPEUGBMZIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2,3-Diphenylquinoxalin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2,3-diphenylquinoxalin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged structure in drug discovery, and understanding the precise atomic arrangement of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities.
This document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic workflow, explaining the rationale behind each experimental choice and providing field-proven protocols. The core philosophy is one of self-validation, where orthogonal analytical methods converge to provide an unambiguous structural assignment.
Foundational Strategy: Synthesis as the First Step in Elucidation
The journey to structure elucidation begins with a robust and well-characterized synthetic route. For this compound, a logical and commonly employed pathway involves a two-step process: the synthesis of a nitro-substituted precursor followed by its reduction.
Diagram 1: Overall Synthetic and Elucidation Workflow
A Comprehensive Spectroscopic and Synthetic Guide to 2,3-diphenylquinoxalin-5-amine
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-diphenylquinoxalin-5-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis and spectral properties to facilitate its unambiguous identification, characterization, and application in further research.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery. The introduction of an amino group at the 5-position of the 2,3-diphenylquinoxaline core can significantly modulate its electronic properties, solubility, and biological activity, making this compound a compound of considerable interest. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and downstream applications.
Synthesis of this compound: A Two-Step Approach
The most common and efficient route for the synthesis of this compound involves a two-step process starting from a commercially available substituted o-phenylenediamine. The process begins with the synthesis of the nitro-intermediate, 5-nitro-2,3-diphenylquinoxaline, followed by its reduction to the target amine.
Step 1: Synthesis of 5-Nitro-2,3-diphenylquinoxaline
The initial step involves the condensation reaction of 3-nitro-1,2-phenylenediamine with benzil in an acidic medium, typically glacial acetic acid. The reaction proceeds via a cyclocondensation mechanism to yield the stable quinoxaline ring.
Experimental Protocol: Synthesis of 5-Nitro-2,3-diphenylquinoxaline
-
Reaction Setup: To a solution of 3-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add benzil (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with a cold ethanol-water mixture to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield 5-nitro-2,3-diphenylquinoxaline as a crystalline solid.
Step 2: Reduction of 5-Nitro-2,3-diphenylquinoxaline to this compound
The second step is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation.[1]
Experimental Protocol: Synthesis of this compound
-
Catalyst and Reagents: 5-nitro-2,3-diphenylquinoxaline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring and Completion: The reaction progress is monitored by TLC until the starting material is completely consumed.
-
Isolation of Product: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous structural elucidation of this compound. This section details the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The introduction of the amino group at the C5 position will cause a significant upfield shift for the protons on the quinoxaline ring, particularly for the adjacent protons, due to its electron-donating nature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Phenyl rings) | 7.20 - 7.60 | Multiplet | - |
| Aromatic-H (Quinoxaline ring) | 6.80 - 7.80 | Multiplet | - |
| -NH₂ | ~5.00 | Broad Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the amino group (C5) is expected to show a significant upfield shift compared to the unsubstituted 2,3-diphenylquinoxaline.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (Quinoxaline & Phenyl rings) | 110 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the aromatic C-H and C=C bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-N | C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₂₀H₁₅N₃), the expected molecular weight is approximately 297.36 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 297.
Sources
Advanced Photophysics of Quinoxaline Amine Compounds: Molecular Design, Synthesis, and Applications
Executive Summary: The Quinoxaline-Amine Synergy
In the realm of organic optoelectronics and bio-imaging, quinoxaline amine derivatives represent a quintessential "push-pull" molecular architecture. The quinoxaline core, a benzopyrazine derivative, acts as a robust electron-deficient acceptor (A), while the amine functionality serves as a tunable electron donor (D). This D-A interaction is not merely structural; it dictates the entire photophysical landscape of the molecule, enabling phenomena such as Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), and Aggregation-Induced Emission (AIE).
For researchers in drug development and materials science, understanding these mechanisms is critical. It allows for the rational design of probes that are not just "bright," but environmentally sensitive—capable of reporting on local pH, viscosity, or polarity through predictable spectral shifts.
Molecular Architecture & Photophysical Mechanisms
The Push-Pull Mechanism (ICT vs. TICT)
The luminescence of quinoxaline amines is governed by the efficiency of radiative decay from the excited state.
-
Planar Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts from the amine donor to the quinoxaline acceptor. If the molecule remains planar, radiative decay (fluorescence) is efficient.
-
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the excited state may stabilize by twisting the C-N bond of the amine.[1] This "twisted" state often decays non-radiatively (releasing heat), quenching fluorescence. This is why many simple quinoxaline amines are dim in solution but bright in viscous media or solid states (where rotation is restricted).
Aggregation-Induced Emission (AIE)
Unlike traditional fluorophores (e.g., fluorescein) that suffer from aggregation-caused quenching (ACQ), specific quinoxaline amines exhibit AIE. In the solid state, the restriction of intramolecular motion (RIM) prevents the non-radiative TICT pathway, forcing the molecule to relax radiatively.
Visualization: Photophysical Decay Pathways
The following diagram illustrates the competition between radiative (Fluorescence) and non-radiative (TICT/Thermal) pathways.
Caption: Competitive decay pathways in quinoxaline amines. High viscosity or aggregation blocks the red path (TICT), enhancing the green path (Emission).
Experimental Protocols: Synthesis & Characterization
To ensure reproducibility and high purity, we utilize a modular synthetic approach. This allows for the late-stage introduction of diverse amine donors via Palladium-catalyzed cross-coupling.
Protocol: Synthesis of Amino-Quinoxaline Derivatives
Objective: Synthesize a 6-amino-substituted quinoxaline derivative from a di-halo precursor.
Reagents:
-
2,3-Dichloroquinoxaline (Precursor)[2]
-
Secondary Amine (e.g., Diphenylamine or Morpholine)
-
Catalyst: Pd(OAc)₂ / BINAP
-
Base: Cs₂CO₃
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with 2,3-dichloroquinoxaline (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvation: Add anhydrous toluene (0.1 M concentration relative to substrate). Note: Toluene is preferred over DMF here to minimize side reactions at high temperatures.
-
Degassing: Freeze-pump-thaw the solution three times to remove oxygen, which quenches the Pd catalyst.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate).
-
Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts and Palladium black. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography. Expert Tip: Quinoxaline amines often streak on silica; add 1% triethylamine to the eluent to sharpen bands.
Protocol: Measuring Solvatochromism (Lippert-Mataga Plot)
Objective: Quantify the change in dipole moment upon excitation (
-
Sample Prep: Prepare
M solutions of the dye in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). -
Acquisition: Record Absorption (
) and Emission ( ) maxima for each. -
Calculation: Calculate the Stokes Shift (
in cm⁻¹). -
Analysis: Plot
vs. the Orientation Polarizability ( ) of the solvents. The slope is proportional to . A steep slope indicates strong ICT character.
Visualization: Synthetic Workflow
Caption: Modular synthesis pathway allowing for facile library generation of diverse amino-quinoxalines.
Data Analysis: Photophysical Properties[3][4][5][6][7][8][9][10][11]
The following table summarizes typical photophysical data for quinoxaline amine derivatives, highlighting the impact of solvent polarity and aggregation.
Table 1: Solvatochromic & Quantum Yield Data (Representative)
| Solvent | Polarity Index | Stokes Shift (nm) | Mechanism | |||
| Hexane | 0.1 | 380 | 450 | 70 | 0.85 | LE (Locally Excited) |
| Toluene | 2.4 | 385 | 480 | 95 | 0.60 | LE/ICT Mix |
| THF | 4.0 | 390 | 520 | 130 | 0.15 | ICT (Onset of TICT) |
| Acetonitrile | 5.8 | 395 | 580 | 185 | < 0.05 | TICT (Quenched) |
| Solid Film | N/A | 390 | 500 | 110 | 0.75 | AIE (Restricted) |
Interpretation: Note the drastic drop in quantum yield (
Applications in High-Fidelity Sensing
Ratiometric pH Sensing (Halochromism)
Quinoxaline amines possess two distinct protonation sites: the ring nitrogens (pyridinic) and the external amine (if primary/secondary).
-
Mechanism: Protonation of the ring nitrogen increases the acceptor strength, enhancing ICT and causing a Red Shift . Protonation of the external amine kills the donor ability, causing a Blue Shift (or quenching).
-
Utility: This dual-response allows for ratiometric sensing, which is self-calibrating and independent of dye concentration.
Bio-Imaging & Viscosity Probes
Due to the TICT mechanism, these dyes are excellent viscosity sensors. Inside a cell, they remain dark in the cytoplasm (low viscosity) but light up in the nucleus or mitochondrial membranes (high viscosity/rigid environment).
Visualization: Sensing Logic
Caption: Dual-sensing capabilities: pH alters emission color (wavelength), while viscosity alters emission intensity.
References
-
Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen. Journal of Materials Chemistry C. [Link]
-
Quinoxaline derivatives as attractive electron-transporting materials. Queen Mary Research Online. [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement. Molecules (MDPI). [Link]
-
Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Dyes and Pigments. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
Sources
The Architect's Guide to Substituted Quinoxalines: From Classic Reactions to Modern Catalysis
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals, including antitumor agents like echinomycin and actinoleutin, and exhibit a wide array of biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Beyond the biomedical sphere, these nitrogen-containing heterocycles are pivotal in developing electroluminescent materials, organic semiconductors, and chemical switches.[1]
This guide provides an in-depth exploration of the primary synthetic routes to substituted quinoxalines. Moving beyond a simple recitation of protocols, we will dissect the causality behind methodological choices, offering field-proven insights into the advantages, limitations, and practical applications of each major strategy. Our focus is on empowering researchers to select and optimize the ideal synthetic pathway for their specific target molecules.
The Cornerstone: Classical Condensation of Aryl Diamines
The most traditional and fundamentally important method for quinoxaline synthesis is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3][4] First reported by Körner and Hinsberg in 1884, this reaction remains a workhorse in organic synthesis due to its simplicity and often high yields for straightforward substrates.[3][5]
Mechanism and Rationale: The reaction proceeds via a double condensation mechanism. One amino group of the diamine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to form an imine. This process is repeated with the second amino group and the remaining carbonyl, leading to a dihydroquinoxaline intermediate that subsequently aromatizes to the stable quinoxaline ring system. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic amino group.
While effective, this classical approach has limitations. It often requires high temperatures and long reaction times.[1] The primary constraint, however, is the commercial availability and stability of the requisite 1,2-dicarbonyl starting materials. This has driven the development of numerous modern alternatives that generate the dicarbonyl species in situ or bypass it entirely.
Caption: Simplified workflow of the Beirut Reaction.
Enhancing Efficiency: Microwave-Assisted Synthesis
Across many of the discussed synthetic strategies, microwave-assisted synthesis has emerged as a powerful enabling technology. [4][6]By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. [6][7]It is particularly effective for the iodine-catalyzed condensation of diamines and dicarbonyls, often completing the reaction in minutes instead of hours. [8]
Comparative Summary of Key Synthesis Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |
| Classical Condensation | o-Phenylenediamine, 1,2-Dicarbonyl | Acid catalyst (e.g., AcOH), Heat | Simple, high yields for basic substrates. [3][9] | Requires pre-formed dicarbonyls, harsh conditions. [1] |
| Oxidative (from α-Halo Ketone) | o-Phenylenediamine, α-Halo Ketone | Often catalyst-free, Heat | Uses readily available ketones, green solvents (water). [5] | Limited to α-halo ketone availability. |
| Transition-Metal Catalysis | Varies (e.g., anilines, alkynes) | Cu, Ni, Pd, etc. | High efficiency, broad substrate scope, novel disconnections. [10] | Catalyst cost, toxicity, and removal issues. [11] |
| Metal-Free (Iodine-Catalyzed) | o-Phenylenediamine, 1,2-Dicarbonyl | I₂, Microwave irradiation | Fast, inexpensive, high yields, environmentally benign. [8] | Still relies on dicarbonyl or precursor availability. |
| Beirut Reaction | Benzofuroxan, Enamine/Enolate | Base (to form enolate) | Direct, one-step access to quinoxaline-N,N'-dioxides. [12] | Limited to N-oxide products. |
Featured Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol details the straightforward condensation of benzil and o-phenylenediamine.
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add benzil (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain 2,3-diphenylquinoxaline. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis of Substituted Quinoxalines
[8] This protocol exemplifies a modern, efficient, and green approach.
-
In a microwave process vial, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Dissolve the reactants in an ethanol/water mixture (1:1, 1 mL). [8]3. Add a catalytic amount of iodine (5 mol%). [8]4. Seal the vial and place it in a CEM microwave synthesizer. Irradiate the mixture at 50 °C (300 W power) for the time specified by scouting reactions (typically 1-5 minutes), monitoring by TLC. [8]5. After completion, cool the vial and add dichloromethane (10 mL). [8]6. Wash the organic layer successively with 5% aqueous sodium thiosulfate solution (2 mL) to remove iodine and then with brine (2 mL). [8]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure quinoxaline product. [8]
Conclusion
The synthesis of substituted quinoxalines has evolved significantly from its classical roots. While the condensation of diamines and dicarbonyls remains a viable and educational route, modern organic synthesis offers a vast toolkit of more versatile and efficient alternatives. Oxidative cyclizations and catalytic methods—both metal-mediated and metal-free—provide access to a greater diversity of structures under milder and more sustainable conditions. The choice of synthetic strategy must be guided by the specific substitution pattern desired, the availability of starting materials, and considerations of cost, scale, and environmental impact. As the demand for novel quinoxaline-based drugs and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and vital area of chemical research.
References
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]
-
Romanelli, G. P., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Zahran, M. A., & Salem, M. E. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Kaur, N., et al. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry. Available at: [Link]
-
Wiggins, A. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago. Available at: [Link]
-
A., A., et al. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Shaikh, A. A., & Gomas, S. S. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Ali, M. M., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available at: [Link]
-
(n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. Available at: [Link]
-
Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química. Available at: [Link]
-
Wang, W., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters. Available at: [Link]
-
Nemallapudi, B. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Varma, R. S. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Kubíková, T., et al. (2022). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. Available at: [Link]
-
Al-Mokadem, A. S., & Radwan, M. A. (2023). Proposed mechanism of the Beirut reaction. ResearchGate. Available at: [Link]
-
Liu, H., et al. (2023). An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hu, Z.-Y., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry. Available at: [Link]
-
Nemallapudi, B. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. Available at: [Link]
-
Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar. Available at: [Link]
-
Banik, B. K., et al. (2005). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules. Available at: [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
- (2006). Preparation of high purity substituted quinoxaline. Google Patents.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
A Technical Guide to 2,3-diphenylquinoxalin-5-amine: A Versatile Precursor for Advanced Heterocyclic Synthesis
This guide provides an in-depth exploration of 2,3-diphenylquinoxalin-5-amine, a pivotal precursor in the synthesis of complex heterocyclic systems. We will delve into its synthesis, characterization, and its strategic application in constructing novel fused-ring structures relevant to pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of biological activities and material properties. They are recognized as privileged scaffolds in medicinal chemistry, appearing in antibiotics, anticancer agents, and kinase inhibitors.[1][2] The strategic functionalization of the quinoxaline ring system opens avenues for creating libraries of novel compounds.
This compound, in particular, is a highly valuable intermediate. It combines the rigid, planar quinoxaline core, decorated with bulky phenyl groups that can influence molecular packing and solubility, with a strategically placed primary amine group. This amine function at the C-5 position serves as a versatile synthetic handle for a variety of cyclization and derivatization reactions, enabling the construction of fused polycyclic aromatic systems.
Synthesis and Characterization of the Precursor
The preparation of this compound is a well-established, two-step process commencing with the synthesis of its nitro-analogue. The rationale is to introduce the nitrogen functionality in a masked form (nitro group) and then deprotect it (reduce it) in the final step to yield the reactive amine.
Synthetic Pathway
The overall synthesis begins with the classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by a standard nitro group reduction.[2][3][4]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Nitro-2,3-diphenylquinoxaline
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol. Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction Initiation: To this solution, add a solution of benzil (10 mmol) dissolved in 50 mL of warm ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The crude product can be recrystallized from an ethanol/DMF mixture to yield pure yellow crystals.
Step 2: Synthesis of this compound
-
Catalyst Setup: In a hydrogenation vessel, suspend 5-nitro-2,3-diphenylquinoxaline (5 mmol) and a catalytic amount of 10% Palladium on carbon (Pd/C) in 100 mL of ethanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3-4 atm with hydrogen and stir vigorously at room temperature. The reaction is typically complete within 8-12 hours.[3] Monitor the consumption of hydrogen to determine the reaction endpoint.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is this compound, which can be used in subsequent steps without further purification or recrystallized from ethanol if necessary.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₂₀H₁₅N₃ |
| Molecular Weight | 297.36 g/mol |
| Appearance | Pale yellow to light brown crystalline solid |
| Melting Point | Typically in the range of 160-165 °C (may vary with purity) |
| ¹H NMR (CDCl₃, δ) | 7.2-7.8 (m, 13H, Ar-H), ~5.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons typically appear in the 125-155 ppm range. |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch) |
| Mass Spec (ESI-MS) | m/z = 298.1 [M+H]⁺ |
Applications in Heterocyclic Synthesis
The primary amine of this compound is a nucleophilic center that serves as the key reactive site for annulation reactions, leading to the formation of new heterocyclic rings fused to the quinoxaline core.
Synthesis of Pyrido[2,3-f]quinoxalines
A powerful strategy for constructing fused pyridine rings is the Gould-Jacobs reaction. This involves the reaction of an aromatic amine with an alkoxymethylene derivative, followed by thermal cyclization.[3] This approach provides access to the pyrido[2,3-f]quinoxaline scaffold, a tricyclic system of significant interest.
Reaction Mechanism: The reaction proceeds via an initial nucleophilic substitution of the alkoxy group by the amine, forming an enamine intermediate. Subsequent thermal treatment induces an intramolecular electrophilic cyclization onto the adjacent aromatic carbon, followed by aromatization to yield the pyridone ring.[3]
Caption: Synthesis of Imidazo[4,5-g]quinoxalines via Schiff base formation.
Experimental Protocol:
-
Schiff Base Formation: A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1.1 mmol) in glacial acetic acid (20 mL) is refluxed for 1 hour.
-
Cyclization: To the hot solution, add nitrobenzene (5 mL) as an oxidizing agent and continue to reflux for 8-10 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. The precipitated solid is filtered, washed thoroughly with water and then with a small amount of ethanol to remove impurities. The product is purified by column chromatography or recrystallization.
Synthesis of Triazolo[4,5-g]quinoxalines
The amine group can be converted into a triazole ring through a two-step sequence involving diazotization followed by cyclization. This is a fundamental transformation in heterocyclic chemistry for building fused 1,2,3-triazole systems. [5][6] Reaction Mechanism: The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly reactive intermediate can then undergo cyclization. While direct intramolecular cyclization onto the N-4 position is possible, a more common route involves reaction with a source of azide (e.g., sodium azide) to form an azido intermediate, which then cyclizes.
Caption: General pathway for Triazolo[4,5-g]quinoxaline synthesis.
Experimental Protocol:
-
Diazotization: Dissolve this compound (1 mmol) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 mmol) in water dropwise. A precipitate will form. Stir the reaction at low temperature for another hour.
-
Cyclization & Isolation: Allow the mixture to warm to room temperature and then heat gently to 60-70 °C until nitrogen evolution ceases. Cool the mixture, collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent.
Conclusion
This compound stands out as a robust and versatile precursor for the synthesis of complex, fused heterocyclic systems. The strategic placement of the amine group on the quinoxaline core allows for reliable and regioselective annulation reactions. The methodologies outlined in this guide—leading to pyrido-, imidazo-, and triazolo-fused quinoxalines—provide a foundation for chemists to explore novel chemical space in drug discovery and materials science. The causality behind each synthetic choice, from precursor synthesis to final cyclization, is rooted in fundamental principles of organic chemistry, ensuring that the protocols described are both trustworthy and adaptable for the synthesis of diverse derivative libraries.
References
-
Synthesis of 2,3-Diphenylquinoxaline. Scribd. Available at: [Link]
-
2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. Available at: [Link]
-
Synthesis of 2,3 diphenyl quinoxaline. YouTube. Available at: [Link]
-
Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-quinoxalinedithiol. Royal Society of Chemistry. Available at: [Link]
-
The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]
-
Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
2,3 Diphenylquinoxaline : Organic synthesis. YouTube. Available at: [Link]
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET. Available at: [Link]
-
Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
(PDF) Quinoxaline-linked Schiff bases: synthesis, mesomorphic behaviour and DFT investigations. ResearchGate. Available at: [Link]
-
(PDF) A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ResearchGate. Available at: [Link]
-
Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. Addis Ababa University. Available at: [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
t[7][8][9]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. National Institutes of Health. Available at: [Link]
-
Design, Synthesis and Biological Evaluation ofT[7][8][9]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
-
Quinoline-based imidazole-fused heterocycles as new inhibitors of 15-lipoxygenase. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of Triazolo[4,5-g]quinolines, Imidazo- [4,5-g]quinolines and Pyrido[2,3-g]- quinoxaline. Part II. ResearchGate. Available at: [Link]
Sources
- 1. ijiset.com [ijiset.com]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Thermal Stability Profiling of 2,3-Diphenylquinoxaline Derivatives
Executive Summary
This technical guide provides a rigorous framework for evaluating the thermal stability of 2,3-diphenylquinoxaline (DPQ) derivatives. As a Senior Application Scientist, I have structured this document to move beyond basic characterization, offering a self-validating experimental protocol for researchers in drug discovery and optoelectronics (OLEDs/OPVs). The focus is on the causal relationship between molecular rigidity and thermal transitions (
Introduction: The Thermal Imperative
2,3-Diphenylquinoxaline is a privileged scaffold in heterocyclic chemistry. Its planar, electron-deficient pyrazine ring fused with a benzene ring provides high electron affinity, while the phenyl rotors at positions 2 and 3 modulate solubility and solid-state packing.
-
In Optoelectronics: Thermal stability is non-negotiable. Materials must withstand vacuum deposition temperatures (>300°C) and Joule heating during device operation without phase separation or crystallization.
-
In Pharma: Stability profiles dictate shelf-life, formulation strategies (amorphous vs. crystalline), and sterilization limits.
This guide details the workflow to transition from synthesis to comprehensive thermal profiling, ensuring data integrity through precise calibration and kinetic analysis.
Molecular Design & Synthesis
To study stability, one must first ensure high purity. Impurities (solvents, precursors) act as plasticizers, artificially lowering the glass transition temperature (
Synthesis Protocol (Condensation)
The standard synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyls.
Protocol:
-
Reactants: Equimolar amounts of o-phenylenediamine and benzil.[1]
-
Solvent: Ethanol or Acetic Acid (Green alternative: Ethanol with catalytic iodine).
-
Condition: Reflux for 2–4 hours.
-
Purification: Recrystallization from ethanol is critical to remove unreacted amine, which destabilizes the lattice.
Visualization: Synthesis Pathway
The following diagram illustrates the condensation mechanism and subsequent thermal characterization flow.
Figure 1: Synthetic pathway from precursors to purified DPQ suitable for thermal analysis.
Experimental Methodologies: Thermal Analysis
Trustworthiness in thermal data comes from rigorous instrument control. The following protocols are designed to eliminate artifacts such as thermal lag or buoyancy effects.
Thermogravimetric Analysis (TGA)
Objective: Determine the decomposition temperature (
Step-by-Step Protocol:
-
Calibration: Calibrate the balance with a standard weight and temperature using Curie point standards (Alumel, Nickel) monthly.
-
Sample Prep: Load 2–5 mg of dried, powdered sample into an alumina (
) crucible. Note: Avoid platinum if the derivative contains metals or phosphorus to prevent alloying. -
Atmosphere:
-
Inert (Nitrogen/Argon): Flow rate 50 mL/min. Used to determine intrinsic molecular stability.
-
Oxidative (Air): Flow rate 50 mL/min. Used to determine oxidative onset (combustion).
-
-
Heating Profile:
-
Equilibration: Hold at 30°C for 5 mins.
-
Ramp: 10°C/min to 600°C. Why? 10°C/min is the ASTM standard allowing for comparison across literature.
-
-
Data Extraction: Record
(temperature at 5% weight loss) and .
Differential Scanning Calorimetry (DSC)
Objective: Identify phase transitions: Glass Transition (
Step-by-Step Protocol:
-
Calibration: Indium standard (
, ). -
Sample Prep: Encapsulate 2–3 mg in a Tzero aluminum pan; crimp hermetically to prevent sublimation.
-
Heat-Cool-Heat Cycle (The "Memory Wipe"):
-
Cycle 1: Heat to 150°C (above
) to erase thermal history/solvent effects. -
Cooling: Quench cool at 50°C/min to -50°C to freeze the amorphous state.
-
Cycle 2: Heat at 10°C/min to 300°C. This cycle provides the true Tg and Tm.
-
-
Interpretation:
-
Step change:
(crucial for amorphous stability in OLEDs). -
Endothermic peak:
(Melting). -
Exothermic peak:
(Cold crystallization).[2]
-
Visualization: Thermal Analysis Logic
This diagram details the decision-making process during thermal characterization.
Figure 2: Decision logic for qualifying DPQ derivatives for high-temperature applications.
Data Analysis & Interpretation
Key Parameters
The following table summarizes the critical thermal parameters derived from the experiments described above.
| Parameter | Symbol | Definition | Significance |
| Decomposition Temp | Temp at 5% mass loss | Upper limit for processing; must be >300°C for OLEDs. | |
| Glass Transition | Amorphous-to-rubbery transition | Higher | |
| Melting Point | Solid-to-liquid transition | Determines solubility and recrystallization behavior. | |
| Char Yield | Residual mass at 800°C | Indicates flame retardancy and aromatic density. |
Kinetic Analysis (Advanced)
To predict lifetime at operating temperatures, use the Kissinger Method equation. By running TGA at multiple heating rates (
-
Plot
vs . -
Slope =
. -
Insight: A steeper slope indicates a higher energy barrier to decomposition, implying superior long-term stability.
Case Studies & Applications
OLED Electron Transport Materials
DPQ derivatives are often modified with bulky groups (e.g., triphenylamine) to increase steric hindrance.
-
Effect: This suppresses
- stacking, raising the from ~60°C (unsubstituted) to >120°C. -
Result: The film remains amorphous during device operation, preventing short circuits caused by grain boundaries.
Pharmacological Storage
For DPQ-based antimicrobials, TGA data is used to define sterilization protocols. If
Conclusion
The thermal stability of 2,3-diphenylquinoxaline derivatives is a tunable property governed by the interplay of the rigid pyrazine core and peripheral substituents. By adhering to the TGA/DSC protocols outlined here—specifically the "Heat-Cool-Heat" DSC cycle and multi-rate TGA kinetics—researchers can generate authoritative data that withstands peer review and accelerates the transition from benchtop synthesis to viable commercial application.
References
-
Thermal Analysis of Quinoxaline Alloys Source: ResearchGate
-
Synthesis and Theoretical Investigation of 2,3-Diphenylquinoxaline Derivatives Source: ResearchGate
-
Materials Characterization by Thermal Analysis (DSC & TGA) Source: TA Instruments
-
2,3-Diphenylquinoxaline Properties & Applications Source: Chem-Impex
-
Design and synthesis of 2,3-diphenylquinoxaline amine derivatives Source: Royal Society of Chemistry (New Journal of Chemistry)
-
Synthesis of 2,3-quinoxalinedithiol (Mechanism Reference) Source: Royal Society of Chemistry
Sources
Methodological & Application
Detailed synthesis protocol for 2,3-diphenylquinoxalin-5-amine
Executive Summary
This application note details a robust, two-step synthetic protocol for 2,3-diphenylquinoxalin-5-amine , a critical intermediate in the development of optoelectronic materials (OLEDs), corrosion inhibitors, and kinase inhibitors. Unlike the synthesis of the parent 2,3-diphenylquinoxaline, the introduction of the amino group at the 5-position requires a regioselective strategy.
This protocol utilizes a Nitro-Reduction Route , avoiding the oxidative instability associated with starting directly from 1,2,3-triaminobenzene. The process involves the condensation of 3-nitro-1,2-phenylenediamine with benzil, followed by a chemoselective reduction of the nitro group. This method ensures high regiochemical purity and scalability.
Retrosynthetic Analysis & Strategy
The strategic choice of the nitro-reduction pathway is driven by the stability of the precursors. Direct condensation using triaminobenzene is prone to oxidation and polymerization.
-
Step 1 (Condensation): Reaction of 3-nitro-1,2-phenylenediamine with benzil to form the stable intermediate 5-nitro-2,3-diphenylquinoxaline.
-
Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or transfer hydrogenation (Hydrazine/Pd) to yield the target 5-amine.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthetic pathway ensuring regioselectivity at the 5-position.
Experimental Protocol
Step 1: Synthesis of 5-Nitro-2,3-diphenylquinoxaline
Objective: Form the quinoxaline core while installing the nitrogen functionality in the oxidized (nitro) state.
Reagents & Materials:
-
3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8): 10.0 mmol (1.53 g)
-
Benzil (CAS: 134-81-6): 10.0 mmol (2.10 g)
-
Solvent: Ethanol (Absolute) or Glacial Acetic Acid (30 mL)
-
Catalyst: Glacial Acetic Acid (if using Ethanol, add 1 mL)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve benzil (2.10 g) in 20 mL of ethanol. Warm slightly (40°C) to ensure complete dissolution.
-
Addition: Add 3-nitro-1,2-phenylenediamine (1.53 g) to the solution. The mixture may turn dark orange/red.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The starting diamine spot should disappear.
-
Precipitation: Cool the reaction mixture to room temperature. The nitro-quinoxaline intermediate often precipitates as a yellow/brown solid. If no precipitate forms, pour the mixture into 100 mL of crushed ice/water.
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 10 mL) to remove unreacted benzil.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Expected Yield: 85–95%[1]
-
Appearance: Yellow to brownish-yellow crystalline solid.
-
Step 2: Reduction to this compound
Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the pyrazine ring.
Reagents:
-
5-Nitro-2,3-diphenylquinoxaline (Intermediate from Step 1): 5.0 mmol (~1.64 g)
-
Hydrazine Monohydrate (80%): 25.0 mmol (Excess)
-
Catalyst: 10% Palladium on Carbon (Pd/C): 10 wt% loading (~160 mg)
-
Solvent: Ethanol (50 mL)
Procedure:
-
Suspension: In a 250 mL RBF, suspend the nitro intermediate (1.64 g) in 50 mL of ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst (160 mg). Caution: Pd/C can ignite solvent vapors; add under an inert atmosphere (Argon/Nitrogen) if possible.
-
Reduction: Heat the mixture to reflux. Once refluxing, add Hydrazine Monohydrate dropwise over 15 minutes.
-
Observation: Nitrogen gas evolution will be vigorous. Ensure the condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.
-
-
Completion: Reflux for 2–4 hours. The solution usually lightens in color or becomes fluorescent yellow. Monitor by TLC (the amine is significantly more polar than the nitro compound).
-
Filtration: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol (20 mL).
-
Crystallization: Concentrate the filtrate to ~20 mL under reduced pressure. Allow to cool slowly to 4°C. The target amine will crystallize.
-
Purification: Recrystallize from Ethanol or Toluene if necessary.
Purification Workflow (Graphviz)
Figure 2: Purification logic for the isolation of the 5-amine derivative.
Quantitative Data & Characterization
The following parameters are critical for validating the synthesis.
| Parameter | Specification | Notes |
| Molecular Formula | C₂₀H₁₅N₃ | |
| Molecular Weight | 297.36 g/mol | |
| Appearance | Yellow/Orange Needles | Amine functionality often deepens color vs parent. |
| Melting Point | >150°C (Typical) | Higher than parent (125°C) due to H-bonding. |
| ¹H NMR (CDCl₃) | δ ~8.0-8.2 (m, Quinoxaline H) | Look for disappearance of broad NH₂ peak upon D₂O shake. |
| Solubility | Soluble: DCM, DMSO, Hot EtOH | Insoluble: Water, Hexane. |
Key Spectroscopic Markers:
-
IR: Look for primary amine doublet (
) stretching bands around 3300–3400 cm⁻¹. -
¹H NMR: The proton at the 6-position (ortho to amine) will show a distinct upfield shift compared to the nitro precursor due to the shielding effect of the amino group.
Troubleshooting & Critical Controls
-
Incomplete Condensation (Step 1):
-
Incomplete Reduction (Step 2):
-
Fix: Hydrazine quality is critical. Old hydrazine hydrates lose potency. If reaction stalls, add fresh catalyst (Pd/C) and hydrazine. Alternatively, switch to SnCl₂ / HCl (Stannous Chloride reduction) for a more aggressive reduction, though workup requires careful neutralization to avoid tin emulsions.
-
Regioisomer Concerns:
-
Because benzil is symmetric, no regioisomers are formed regarding the phenyl rings. The position of the amine is fixed by the starting 3-nitro-1,2-phenylenediamine.
-
References
-
Saloň, J., Milata, V., & Chudík, M. (2004).[5] Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. Chemical Papers, 58(4), 268-274.
-
BenchChem. (2025). Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitro-reduction protocols).
-
TCI Chemicals. Product Specification: 2,3-Diphenylquinoxaline (Parent Compound Data).
Sources
Catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline to yield the amine
[1][2][3][4][5]
Executive Summary
This application note details the protocol for the chemoselective catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline to yield 5-amino-2,3-diphenylquinoxaline . This transformation is a critical intermediate step in the synthesis of angularly annelated nitrogen heterocycles, such as pyrido[2,3-f]quinoxalines, which have significant potential in photobiological and luminescent applications.
The core challenge in this synthesis is achieving complete reduction of the nitro group while preserving the integrity of the quinoxaline pyrazine ring. While the 2,3-diphenyl substitution provides steric protection to the heterocyclic core, precise control of catalyst loading and hydrogen pressure is required to prevent over-reduction (ring saturation).
Strategic Analysis & Reaction Design
Chemoselectivity Profile
The reduction of 5-nitro-2,3-diphenylquinoxaline involves the transfer of six electrons to convert the nitro group (
-
Primary Target: Nitro group reduction (
). -
Competing Side Reaction: Hydrogenation of the pyrazine C=N bonds.
-
Protective Factor: The bulky phenyl groups at positions 2 and 3 create a "steric shield" around the pyrazine ring, significantly lowering the rate of ring reduction compared to unsubstituted quinoxalines. This allows the use of Palladium on Carbon (Pd/C) , a highly active catalyst, under mild conditions without necessitating the use of less active catalysts like Raney Nickel, although the latter remains a viable alternative.
Reaction Pathway
The reaction proceeds via the standard nitro-reduction cascade:
-
Nitro (
) Nitroso ( ) -
Nitroso
Hydroxylamine ( ) -
Hydroxylamine
Amine ( )[1]
Note: Accumulation of the hydroxylamine intermediate is common if hydrogen pressure is too low or agitation is insufficient.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Notes |
| 5-Nitro-2,3-diphenylquinoxaline | >98% HPLC | Substrate | Starting material; yellow solid. |
| 10% Pd/C | Wet Support | Catalyst | 50% water content preferred to reduce pyrophoric risk. |
| Ethanol (EtOH) | Absolute | Solvent | Primary solvent. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Co-solvent | Used if substrate solubility is poor in cold EtOH. |
| Hydrogen Gas ( | UHP (99.999%) | Reductant | Balloon or low-pressure cylinder. |
| Celite® 545 | Filter Aid | Filtration | For catalyst removal. |
Equipment
-
Reactor: 3-neck round-bottom flask (for balloon method) or Parr Hydrogenator (for pressurized method).
-
Agitation: Magnetic stirrer with high-torque capability (critical for gas-liquid mass transfer).
-
Filtration: Sintered glass funnel or Büchner funnel with Celite pad.
Experimental Protocol (The "Saloň-Milata" Method)
This protocol is adapted from the work of Saloň et al. (2004) and optimized for reproducibility in a standard research laboratory.
Step 1: Substrate Solubilization
The 2,3-diphenyl substituents significantly decrease solubility in cold alcohols compared to simple quinoxalines.
-
Charge 1.0 equivalent (e.g., 1.0 g) of 5-nitro-2,3-diphenylquinoxaline into the reaction vessel.
-
Add Ethanol (30-50 mL per gram) .
-
Optimization: If the solid does not dissolve at room temperature, add Ethyl Acetate (10-20% v/v) or gently warm the solution to 40°C. A clear homogeneous solution is preferred before catalyst addition to ensure uniform kinetics.
Step 2: Catalyst Addition (Safety Critical)
-
Purge the reaction vessel with Nitrogen (
) or Argon to remove oxygen. -
Carefully add 10 wt% of Pd/C catalyst (e.g., 100 mg for 1.0 g substrate).
-
Technique: To prevent ignition of solvent vapors, wet the catalyst with a small amount of water or add it as a slurry in the solvent under an inert atmosphere.
-
Step 3: Hydrogenation
-
Evacuation: Cycle the vessel between vacuum and Hydrogen gas (
) three times to remove . -
Reaction: Maintain the reaction under 1 atm (balloon) or 30-40 psi (Parr shaker) of
. -
Temperature: Stir vigorously at Room Temperature (20-25°C) .
-
Note: Heating is rarely necessary and increases the risk of ring reduction. Only heat to 40-50°C if the reaction stalls after 4 hours.
-
-
Duration: The reaction typically reaches completion in 2–6 hours .
Step 4: Monitoring & Workup
-
TLC Control: Monitor disappearance of the starting material (Yellow) and appearance of the amine (often fluorescent blue/green under UV).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 or 2:1).
-
Stain: Ninhydrin (for amine confirmation).
-
-
Filtration: Once complete, filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with warm Ethanol or EtOAc to recover adsorbed product.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude amine is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or Methanol .
Expected Yield: 85–95% Product Appearance: Yellow to Orange crystalline solid.
Visualization: Reaction Workflow & Mechanism
Figure 1: Operational workflow for the catalytic hydrogenation process, highlighting the intermediate pathway and the steric protection mechanism.
Process Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls | Poisoned catalyst or H2 depletion. | Purge vessel, add fresh H2. If still stalled, add 5% more catalyst. |
| Product is Red/Brown | Azo/Azoxy coupling (incomplete reduction). | Increase H2 pressure or reaction time. Ensure vigorous stirring. |
| Low Solubility | Substrate precipitation. | Add Ethyl Acetate or THF as co-solvent. Warm slightly (max 40°C). |
| Over-reduction | Ring saturation (rare). | Stop reaction immediately. In future runs, switch to Raney Nickel or lower H2 pressure. |
Safety Considerations
-
Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Ground all equipment to prevent static discharge.
-
Palladium on Carbon: Pyrophoric when dry. Always handle wet or under an inert atmosphere (Nitrogen/Argon). Never add dry catalyst to a solvent containing hydrogen; purge with nitrogen first.
-
Waste Disposal: Filtered catalyst residues are fire hazards. Keep wet with water and dispose of in a designated solid waste container for heavy metals.
References
-
Saloň, J., Milata, V., Chudík, M., & Belicová, A. (2004).[2][3] Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. Monatshefte für Chemie, 135(3), 283–291.
-
Source:
- Relevance: Primary source establishing the synthesis and hydrogenation of the 5-nitro deriv
-
-
BenchChem. (n.d.). Solubility of 6-Nitro-2,3-diphenylquinoxaline.
-
Source:
- Relevance: Provides solubility data for diphenylquinoxaline deriv
-
-
Common Organic Chemistry. (n.d.).
-
Source:
- Relevance: General best practices for Pd/C c
-
Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Quinoxalines and the Power of C-N Cross-Coupling
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] This privileged heterocyclic scaffold is a key component in a wide array of pharmacologically active agents, exhibiting diverse biological activities.[1] Furthermore, their unique electronic properties have led to their incorporation into advanced materials.[2] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized quinoxalines is of paramount importance to researchers in drug discovery and chemical development.
Traditionally, quinoxaline synthesis has relied on the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds.[3][4] While effective, this approach can be limited by the availability of appropriately substituted starting materials. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-heteroatom bonds, and the Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for the formation of C-N bonds.[5][6] This reaction provides a direct and modular route to arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners.[5][6] Its application to the synthesis of quinoxaline derivatives offers a strategic advantage, allowing for the late-stage introduction of diverse amino functionalities onto a pre-formed quinoxaline core. This application note provides a comprehensive guide to the Buchwald-Hartwig amination for the synthesis of quinoxaline derivatives, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is crucial for rational reaction optimization.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or pseudohalide), inserting into the carbon-halogen bond to form a Pd(II) complex.[5][6][7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.[7]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5][6][7]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Synthesis of N-Phenylquinoxalin-2-amine
This protocol details a general procedure for the Buchwald-Hartwig amination of a halo-quinoxaline with an aniline derivative.[9]
Materials:
-
2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloroquinoxaline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Degassing: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the aniline via syringe.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination for quinoxaline synthesis is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale.
| Parameter | Common Reagents/Conditions | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Pd(0) sources like Pd₂(dba)₃ are often preferred. Pd(II) sources require in-situ reduction.[8] Modern palladacycle precatalysts can offer improved activity and stability.[11] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP, DPPF | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis.[6][12] The optimal ligand often depends on the specific substrates. For instance, BrettPhos is often effective for primary amines.[5] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically used to deprotonate the amine.[7] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[7][13] Toluene is a common choice due to its high boiling point and ability to dissolve many organic compounds.[13] |
| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poor quality reagents or solvent | - Use a fresh batch of palladium precatalyst and ligand.- Screen a panel of ligands and bases to find the optimal combination for your specific substrates.- Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Side Product Formation | - Hydrodehalogenation of the starting material- Competing side reactions | - Lower the reaction temperature.- Use a less sterically hindered ligand.- Ensure a strictly inert atmosphere to prevent oxidative degradation. |
| Difficulty in Product Isolation | - Emulsion formation during workup- Product co-eluting with impurities | - Add brine during the aqueous workup to break emulsions.- Optimize the eluent system for column chromatography; consider using a different stationary phase. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a wide range of quinoxaline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access novel and complex quinoxaline-based molecules for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this powerful synthetic tool.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Ramakadi, T. G. (2018, June 13). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Retrieved from [Link]
-
NIH. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Progress in Quinoxaline Synthesis (Part 1). Retrieved from [Link]
-
ACS Publications. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. Retrieved from [Link]
-
mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]
-
Preprints.org. (2024, December 18). Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of CS Bond Direct Cross-Coupling/Sulfonylation. Retrieved from [Link]
-
Xingwei Li. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of 2,3-diphenylquinoxalin-5-amine in optoelectronic devices
Application Note: 2,3-Diphenylquinoxalin-5-amine in Optoelectronic & Sensing Architectures
Executive Summary
This compound (DPQA-5) represents a critical class of "push-pull" organic semiconductors.[1][2][3][4][5] Characterized by an electron-deficient quinoxaline core (acceptor) coupled with an electron-rich primary amine (donor), this molecule exhibits strong Intramolecular Charge Transfer (ICT).[1][2][3][4][6] While often utilized as a high-purity intermediate for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and organic photovoltaics (OPV), its intrinsic solvatochromic and chemosensing properties make it a potent probe for environmental and biological applications.[3] This guide details the protocols for its synthesis, characterization, and integration into optoelectronic workflows.
Material Profile & Mechanistic Insight
Chemical Identity:
Optoelectronic Mechanism (The "Push-Pull" Effect): The 5-position amine acts as a strong electron donor (D), while the pyrazine ring within the quinoxaline skeleton serves as the electron acceptor (A).[3][4]
-
Excited State: Upon photoexcitation, electron density shifts from the amine to the quinoxaline core. This ICT state is highly sensitive to solvent polarity (solvatochromism) and local electric fields, making it ideal for sensing and electroluminescent host design.
Key Physical Properties:
| Property | Value (Typical) | Relevance |
|---|---|---|
| Melting Point | 160–165 °C | Thermal stability for evaporation |
| Absorption
Protocol A: Synthesis & Purification (Device-Grade)
Objective: Synthesize DPQA-5 with >99.5% purity suitable for vacuum deposition or sensitive fluorescence assays.
Workflow Diagram (Synthesis)
Figure 1: Synthetic pathway from benzil condensation to final amine reduction.
Step-by-Step Methodology
1. Condensation (Formation of Quinoxaline Core):
-
Reagents: 3-nitro-1,2-phenylenediamine (1.0 eq), Benzil (1.1 eq).[1][2][3][4][5]
-
Procedure: Reflux the mixture for 4 hours. The 5-nitro-2,3-diphenylquinoxaline will precipitate upon cooling.[1][2][3][4][5]
-
QC Check: TLC (Hexane:EtOAc 4:1). The nitro compound appears as a yellow spot.[3]
2. Reduction (Nitro to Amine):
-
Catalyst: 10% Pd/C (10 wt% loading) or Tin(II) Chloride (SnCl2).[1][3][4]
-
Procedure (Hydrogenation): Dissolve nitro-intermediate in THF/Ethanol (1:1). Purge with H2 gas (balloon pressure) at RT for 12 hours.
-
Workup: Filter catalyst through Celite. Evaporate solvent.[1][3][4][7]
-
Critical Note: Primary amines are prone to oxidation.[1][2][3][4][5] Store under Argon.[1][3][4]
3. Purification (The "Electronic Grade" Standard):
-
Recrystallization: Use Toluene/Hexane to remove organic impurities.[1][2][3][4][5]
-
Vacuum Sublimation: For OLED applications, sublime the powder at
Torr at 140°C.[1][3] This removes trace solvent and inorganic salts that quench excitons.[3]
Protocol B: Application as a Fluorescent Chemosensor
Context: DPQA-5 exhibits "Turn-Off" or "Ratiometric" fluorescence in the presence of transition metal ions (e.g., Cu²⁺, Ag⁺) due to chelation at the N-donor sites.[1][2][3][4][5]
Experimental Setup
-
Stock Solution: Prepare
M DPQA-5 in Acetonitrile (MeCN). -
Titration: Add aliquots of metal perchlorate salts (
) to the cuvette. -
Measurement: Record PL spectra (
nm) after each addition.
Data Analysis & Interpretation
-
Mechanism: The metal ion binds between the quinoxaline nitrogen (N4) and the pendant amine (N-H), disrupting the ICT state.
-
Result: Fluorescence quenching (Turn-Off) or blue-shift.[1][2][3][4][5]
-
Stern-Volmer Plot: Plot
vs. . A linear response indicates static quenching (complex formation).[3]
| Analyte | Response Type | Detection Limit (LOD) | Mechanism |
| Ag⁺ | Quenching + Red Shift | ~1.2 | Heavy atom effect / Charge transfer block |
| H⁺ (pH) | Blue Shift | pH 2.0 - 5.0 | Protonation of Quin-N (ICT disruption) |
Protocol C: Design of OLED Emitters (TADF Precursor)
DPQA-5 is rarely used as a standalone emitter due to concentration quenching.[1][2][3][4][5] It is best utilized as a secondary donor in D-A-D architectures.[3]
Device Architecture Diagram
Figure 2: Standard OLED stack utilizing a DPQA-based dopant system.[1][3][4][5]
Fabrication Protocol
-
Derivatization: React DPQA-5 with brominated donors (e.g., bromocarbazole) via Buchwald-Hartwig coupling to create a bulky D-A-D molecule.[1][2][3][4][5] This prevents aggregation.[1][3][4]
-
Substrate Prep: Clean ITO glass (Acetone -> Isopropanol -> UV-Ozone).[1][2][3][4][5]
-
Deposition:
-
Encapsulation: Seal in a nitrogen glovebox (
ppm ) using UV-curable epoxy.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Quantum Yield | Oxidation of amine group | Repurify via sublimation; store in dark/inert atmosphere.[1][2][3][4][5] |
| Insoluble in MeCN | Aggregation (π-stacking) | Use THF or DCM; sonicate for 15 mins. |
| Device Short Circuit | Pinholes in thin film | Filter solutions (0.45 |
| Unexpected Blue Shift | Protonation by acidic solvent | Ensure solvents are anhydrous and neutral; add 1% TEA if necessary.[1][3][4][5] |
References
-
Synthesis & General Properties
-
Sensing Applications (Ag+ / pH)
-
OLED Device Physics (Quinoxaline Acceptors)
-
Chemical Data & Safety
Sources
- 1. 2810-93-7|4,4'-(Quinoxaline-2,3-diyl)dianiline|BLD Pharm [bldpharm.com]
- 2. 433318-46-8|2-Methyl-5-(quinoxalin-2-yl)aniline|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 5021-44-3|2-(3-Nitrophenyl)quinoxaline|BLD Pharm [bldpharm.com]
- 5. 57436-92-7|2,3-Dimethyl-6-nitroquinoxalin-5-amine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Quinoxaline Based Three Channel Fluorescent-colorimetric Chemosensor for Selective and Sensitive Detection of Ag+ Ions: Biological and Environmental Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3-diphenylquinoxalin-5-amine in Cancer Cell Line Studies
Abstract: The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] This document provides a detailed guide for researchers on the application of a specific derivative, 2,3-diphenylquinoxalin-5-amine, in cancer cell line studies. We offer an in-depth exploration of its scientific rationale, potential mechanisms of action, and comprehensive, validated protocols for evaluating its efficacy and mode of action. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Part 1: Scientific Rationale and Core Concepts
Quinoxaline derivatives have emerged as a promising class of compounds in oncology research due to their diverse mechanisms of action against cancer cells.[1][3] These compounds, characterized by a fused benzene and pyrazine ring system, have been shown to act as kinase inhibitors, microtubule-disrupting agents, and inducers of apoptosis.[3][4] The core structure of this compound combines the rigid quinoxaline backbone with two phenyl groups, which can enhance binding to hydrophobic pockets in target proteins, and an amine group at the 5-position, which can serve as a hydrogen bond donor or acceptor, potentially increasing target specificity and potency.
Chemical Structure
The foundational structure of the compound is critical for its biological activity. The planarity of the quinoxaline ring system and the spatial orientation of the phenyl and amine substituents are key determinants of its interaction with biological targets.
Caption: Hypothetical signaling pathway targeted by the compound.
Part 2: Experimental Workflow and Protocols
A systematic approach is crucial for characterizing the anticancer potential of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Recommended experimental workflow for compound evaluation.
Preparation of Compound Stock Solution
Expertise & Causality: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is the solvent of choice for most hydrophobic compounds due to its high solubilizing capacity and miscibility with aqueous cell culture media. The stock must be stored correctly to prevent degradation.
-
Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance.
-
Solubilization: Dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming (<37°C) may be applied if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture well should be kept constant across all treatments (including the vehicle control) and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability (MTT) Assay
Trustworthiness: This assay is a foundational method for assessing cell metabolic activity, which serves as a proxy for cell viability. [5][6]The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [5]Including a vehicle control (DMSO) and an untreated control is critical for data normalization.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. [7]Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. [7]Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [5]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Trustworthiness: This flow cytometry-based assay quantifies DNA content, allowing for the determination of the cell population distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). [8][9]Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. [8]Treatment with RNase is necessary to prevent staining of double-stranded RNA. [9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [10][11]Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). [10][11]5. Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~600 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Western Blotting for Protein Expression
Trustworthiness: Western blotting allows for the semi-quantitative analysis of specific protein levels, providing direct evidence of pathway modulation. [12]This protocol validates the hypotheses generated from functional assays by examining key proteins involved in apoptosis (e.g., Caspase-3, Bcl-2, Bax) and cell cycle regulation (e.g., Cyclin B1, p21). [4][13]
-
Cell Lysis: Treat cells in 6-well or 10 cm plates as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes. [13]4. SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-Bcl-2, anti-Cyclin B1, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [12][13]8. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| HCT-116 | Colon Carcinoma | 5.2 ± 0.9 |
| A549 | Lung Carcinoma | 12.1 ± 2.5 |
| PC-3 | Prostate Cancer | 4.8 ± 0.7 |
| WI-38 | Normal Lung Fibroblast | > 50 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Hypothetical Effect on Cell Cycle Distribution in HCT-116 Cells (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 ± 3.1 | 25.2 ± 2.5 | 14.3 ± 1.8 |
| Compound (2.5 µM) | 55.1 ± 2.8 | 20.5 ± 2.1 | 24.4 ± 2.3 |
| Compound (5.0 µM) | 35.7 ± 3.5 | 15.8 ± 1.9 | 48.5 ± 4.1 |
| Compound (10.0 µM) | 20.1 ± 2.4 | 10.2 ± 1.5 | 69.7 ± 5.2 |
*Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. Available at: [Link]
-
Synthesis of 2,3-Diphenylquinoxaline | PDF | Amine | Aromaticity. Scribd. Available at: [Link]
-
2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]
-
Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions. ResearchGate. Available at: [Link]
-
2,3 - Diphenyl Quinoxaline (Synthesis) | PDF | Chemical Reactions. Scribd. Available at: [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET. Available at: [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]
-
Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PMC. Available at: [Link]
-
Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. Available at: [Link]
-
Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. PubMed. Available at: [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. RSC Publishing. Available at: [Link]
-
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology. Available at: [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. NCBI StatPearls. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]
-
Molecular Jackhammers Eradicate Cancer Cells by Vibronic-Driven Action. bioRxiv. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. ProQuest. Available at: [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Antimicrobial Screening of Novel Quinoxaline Compounds
Introduction: The Promise of Quinoxalines in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1][2] Quinoxalines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent antibacterial, antifungal, and antiviral properties.[3][4] The core structure of quinoxaline can be readily functionalized, allowing for the generation of diverse chemical libraries with the potential to yield next-generation antimicrobial drugs.[5]
This comprehensive guide provides a detailed, field-proven protocol for the systematic antimicrobial screening of novel quinoxaline compounds. Designed for researchers, scientists, and drug development professionals, this document outlines a hierarchical screening cascade, from initial determination of inhibitory concentrations to the evaluation of bactericidal activity and preliminary safety profiling. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that the generated data is robust, reproducible, and translatable.
A Phased Approach to Antimicrobial Evaluation
A logical and stepwise progression is critical for the efficient and cost-effective screening of a new chemical entity. The following workflow provides a structured approach to evaluating the antimicrobial potential of novel quinoxaline derivatives.
Caption: A hierarchical workflow for the antimicrobial screening of novel quinoxaline compounds.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[2][6] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for determining MIC values.[7]
Scientific Rationale
This method exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[6] The assay relies on the principle that if a compound is effective, it will inhibit microbial growth, resulting in a clear well in a 96-well microtiter plate. The lowest concentration at which no turbidity is observed is recorded as the MIC.[6] This quantitative measure allows for the direct comparison of the potency of different quinoxaline derivatives.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Novel quinoxaline compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[5][8]
-
Sterile 96-well, round-bottom microtiter plates[8]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)[10]
Procedure:
-
Preparation of Quinoxaline Stock Solutions:
-
Accurately weigh the quinoxaline compounds and dissolve in 100% DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).[3][8]
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration for the serial dilutions. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and vortex thoroughly.[8]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a densitometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Assay Setup in 96-Well Plate:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the quinoxaline compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
After serial dilution, add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include appropriate controls:
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoxaline compound that shows no visible growth.[6]
-
Optionally, the addition of a growth indicator dye, such as resazurin, can aid in the visualization of bacterial viability.[11][12]
-
Part 2: Assessing Bactericidal versus Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][13]
Scientific Rationale
The MBC assay is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are sub-cultured onto an antibiotic-free agar medium. If the bacteria are killed by the compound, no colonies will grow on the agar plate. Conversely, if the compound is bacteriostatic, the bacteria will resume growth once removed from the inhibitory environment.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells and spot-plate onto a fresh MHA plate.[14]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the quinoxaline compound that results in a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum count.[13]
-
| Parameter | Description | Significance |
| MIC | Lowest concentration inhibiting visible growth. | Defines the potency of the compound. |
| MBC | Lowest concentration killing ≥99.9% of bacteria. | Differentiates between bactericidal and bacteriostatic activity. |
| MBC/MIC Ratio | A ratio ≤ 4 is generally considered bactericidal. | Provides a quantitative measure of bactericidal potential. |
Part 3: Understanding the Pharmacodynamics through Time-Kill Kinetics
Time-kill kinetics assays provide valuable insights into the pharmacodynamic properties of an antimicrobial agent, revealing the rate at which it kills a bacterial population over time.[15][16] This assay is particularly useful for characterizing the concentration-dependent or time-dependent killing activity of a novel compound.
Scientific Rationale
A standardized bacterial culture is exposed to various concentrations of the quinoxaline compound (typically multiples of the MIC). At predefined time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria. The resulting data, plotted as log CFU/mL versus time, illustrates the killing curve of the compound.[15]
Detailed Protocol: Time-Kill Kinetics Assay
Materials:
-
Quinoxaline compound
-
CAMHB
-
Bacterial strain with a known MIC
-
Sterile culture tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
MHA plates
-
Sterile saline for dilutions
Procedure:
-
Preparation of Cultures:
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks containing CAMHB.
-
Add the quinoxaline compound to the flasks at concentrations of 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
-
-
Sampling and Plating:
-
Incubate the flasks in a shaking incubator at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[15]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate the appropriate dilutions onto MHA plates.
-
-
Incubation and Data Analysis:
-
Incubate the MHA plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the quinoxaline compound.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[13]
-
Caption: A representative time-kill curve illustrating bacterial viability over time.
Part 4: Preliminary Safety Evaluation through In Vitro Cytotoxicity Assays
A critical aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells.[17] A favorable therapeutic index, where the compound is potent against microbes but shows minimal toxicity to host cells, is a key determinant for further development. The MTT and LDH assays are widely used colorimetric methods for this purpose.
Scientific Rationale
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in formazan production correlates with reduced cell viability.
-
LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell membrane damage.[18][19] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of damaged cells.[19][20]
Detailed Protocol: MTT and LDH Cytotoxicity Assays
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
LDH assay kit
-
96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Include controls:
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same concentration of DMSO as the test wells.
-
Positive Control (for LDH): Cells treated with a lysis buffer to induce maximum LDH release.
-
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For LDH Assay:
-
Carefully collect the supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength (e.g., 490 nm).
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability (for MTT) or cytotoxicity (for LDH) relative to the controls.
-
Determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability) for each compound.
-
Mechanism of Action: A Glimpse into Quinoxaline's Antimicrobial Strategy
While a comprehensive elucidation of the mechanism of action is beyond the scope of initial screening, it is noteworthy that quinoxaline derivatives have been reported to exert their antimicrobial effects through various mechanisms. Some quinoxaline 1,4-di-N-oxides are known to be bioreductively activated to generate reactive oxygen species (ROS), leading to oxidative damage of cellular components, including DNA.[21][22] Other quinoxaline analogs have been shown to act as DNA intercalating agents, disrupting DNA replication and transcription.[23] Understanding these potential mechanisms can guide the rational design of more potent and selective quinoxaline-based antimicrobials.
Conclusion: A Robust Framework for Discovery
The protocols detailed in this application note provide a robust and scientifically sound framework for the initial antimicrobial evaluation of novel quinoxaline compounds. By systematically determining the MIC, assessing bactericidal activity, and evaluating preliminary cytotoxicity, researchers can effectively identify promising lead candidates for further preclinical development. Adherence to standardized methodologies, such as those outlined by the CLSI, is paramount for ensuring the quality and reproducibility of the data generated. This structured approach will undoubtedly accelerate the discovery and development of new quinoxaline-based therapies to combat the growing threat of antimicrobial resistance.
References
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Dove Medical Press. Retrieved February 8, 2024, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. Retrieved February 8, 2024, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved February 8, 2024, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved February 8, 2024, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved February 8, 2024, from [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH. Retrieved February 8, 2024, from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved February 8, 2024, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 8, 2024, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved February 8, 2024, from [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). NIH. Retrieved February 8, 2024, from [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers. Retrieved February 8, 2024, from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved February 8, 2024, from [Link]
-
Biocompatibility analyses—(a) cytotoxicity analysis by LDH test; (b)... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved February 8, 2024, from [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). Retrieved February 8, 2024, from [Link]
-
Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. (n.d.). NIH. Retrieved February 8, 2024, from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. Retrieved February 8, 2024, from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Retrieved February 8, 2024, from [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC. Retrieved February 8, 2024, from [Link]
-
Synthesis and antimicrobial activity of certain novel quinoxalines. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Retrieved February 8, 2024, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 8, 2024, from [Link]
-
In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. (2022). MDPI. Retrieved February 8, 2024, from [Link]
-
Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis. Retrieved February 8, 2024, from [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved February 8, 2024, from [Link]
-
2.7. Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Bio-protocol. Retrieved February 8, 2024, from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). NACALAI TESQUE, INC. Retrieved February 8, 2024, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. Retrieved February 8, 2024, from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved February 8, 2024, from [Link]
Sources
- 1. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. microbeonline.com [microbeonline.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. dovepress.com [dovepress.com]
- 9. protocols.io [protocols.io]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. actascientific.com [actascientific.com]
- 16. emerypharma.com [emerypharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 21. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Molecular Docking Simulation of 2,3-Diphenylquinoxaline Analogs with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the molecular docking simulation of 2,3-diphenylquinoxaline analogs, a promising class of anticancer compounds, with their biological target, β-tubulin. We will delve into the scientific rationale behind targeting tubulin, the specifics of preparing both the protein and the ligand, and a step-by-step procedure for performing and validating the docking simulation using AutoDock Vina. Furthermore, this document will guide users through the critical process of analyzing and visualizing the docking results to extract meaningful structure-activity relationships.
Introduction: The Scientific Imperative for Targeting Tubulin
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical function in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[2] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Several binding sites on tubulin have been identified for small molecule inhibitors, including the colchicine, vinca alkaloid, and taxane sites.[4] The colchicine binding site, located at the interface between α- and β-tubulin, is of particular interest as no FDA-approved drug currently targets this site, making it a promising avenue for overcoming mechanisms of drug resistance.[2][5]
2,3-diphenylquinoxaline and its analogs have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[6] Their structural motif makes them suitable candidates for interaction with the colchicine binding site of tubulin. Molecular docking simulations provide a powerful in-silico approach to predict the binding affinity and interaction patterns of these analogs with tubulin, thereby guiding the rational design of more potent and selective inhibitors.[7]
Experimental Design & Workflow
A successful molecular docking study hinges on a well-defined workflow. The following diagram illustrates the key stages of the process, from initial preparation to final analysis.
Figure 1: A comprehensive workflow for the molecular docking of 2,3-diphenylquinoxaline analogs with tubulin.
Detailed Protocols
This section provides a granular, step-by-step protocol for each phase of the molecular docking simulation.
Synthesis of 2,3-Diphenylquinoxaline (A Representative Ligand)
While a diverse library of analogs would be used in a full study, the synthesis of the parent compound is outlined here for completeness. This procedure is based on the direct condensation of o-phenylenediamine with benzil.[8][9]
Materials:
-
Benzil (2.1 g)
-
o-phenylenediamine (1.1 g)
-
Ethanol (16 ml)
-
Round-bottom flask (100 ml)
-
Reflux condenser
-
Heating mantle or water bath
Procedure:
-
Dissolve 2.1 g of benzil in 10 ml of ethanol in a 100 ml round-bottom flask. Gentle warming may be required.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 6 ml of ethanol.
-
Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.[9]
-
After cooling, the product will crystallize. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
In-Silico Ligand Preparation
Accurate ligand preparation is critical for successful docking. This protocol utilizes online tools and AutoDockTools for preparing the 2,3-diphenylquinoxaline analogs.
Software:
-
A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Open Babel or a similar tool for 3D structure generation and format conversion.
-
AutoDockTools (part of MGLTools)
Procedure:
-
2D Structure to 3D Model:
-
Draw the 2D structures of the 2,3-diphenylquinoxaline analogs.
-
Save the structures in a suitable format (e.g., MOL, SDF).
-
Use a tool like Open Babel to convert the 2D structures into 3D models and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[10]
-
-
Preparation using AutoDockTools:
-
Launch AutoDockTools.
-
Go to Ligand -> Input -> Open and select the 3D structure file of your analog.
-
AutoDockTools will automatically detect the root of the molecule and define rotatable bonds. You can manually adjust these if necessary (Ligand -> Torsion Tree -> Detect Root and Choose Torsions).
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT). This format includes atomic charges and information about rotatable bonds.
-
Receptor Preparation
This protocol details the preparation of the tubulin protein for docking, using a crystal structure from the Protein Data Bank (PDB).
Software:
-
A molecular visualization tool (e.g., PyMOL, UCSF Chimera)
-
AutoDockTools
Procedure:
-
PDB Structure Selection and Cleaning:
-
Download the crystal structure of tubulin complexed with a colchicine-site inhibitor from the RCSB PDB. A suitable entry is 4O2B , which represents the tubulin-colchicine complex.[1][11]
-
Open the PDB file in a visualization tool like PyMOL.
-
Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (remove solvent and remove the original ligand object).[12]
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparation using AutoDockTools:
-
Launch AutoDockTools.
-
Go to File -> Read Molecule and open the cleaned tubulin PDB file.
-
Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose, select the tubulin molecule, and then save as a PDBQT file).
-
Molecular Docking with AutoDock Vina
This section outlines the process of setting up the grid box and running the docking simulation.
Software:
-
AutoDockTools
-
AutoDock Vina
Procedure:
-
Grid Box Generation:
-
In AutoDockTools, with the prepared tubulin receptor loaded, go to Grid -> Grid Box....
-
A grid box will appear around the protein. This box defines the search space for the docking simulation.
-
To center the grid box on the colchicine binding site of PDB ID 4O2B, use the following coordinates as a starting point:
-
Center X: 15.190
-
Center Y: 53.903
-
Center Z: 16.917
-
-
Adjust the dimensions of the grid box to encompass the entire colchicine binding site. A size of 25 x 25 x 25 Å is generally sufficient.[13]
-
Save the grid parameters (File -> Close saving current).
-
-
Configuration File:
-
Create a text file named config.txt. This file will contain the input parameters for AutoDock Vina.
-
Add the following lines to the config.txt file, replacing the file names and coordinates with your specific file names and the grid center coordinates you determined:
-
The exhaustiveness parameter controls the computational effort of the search; a higher value increases the thoroughness of the search but also the computation time. The default value of 8 is a good starting point.[14]
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared receptor and ligand PDBQT files, and the config.txt file.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and save the predicted binding poses in docked_poses.pdbqt and a log file with the binding affinities in results.log.
-
Docking Protocol Validation
To ensure the reliability of the docking protocol, it is crucial to perform a validation step by re-docking the native ligand (colchicine in the case of PDB ID 4O2B) into the binding site.
Procedure:
-
Prepare the colchicine ligand from the 4O2B PDB file using the same ligand preparation protocol described in section 3.2.
-
Perform the docking simulation with the prepared colchicine ligand and the tubulin receptor.
-
Compare the top-ranked docked pose of colchicine with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked and crystallographic poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[2][15]
Results Analysis and Visualization
Data Presentation
Summarize the docking results for all the 2,3-diphenylquinoxaline analogs in a clear and concise table.
| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| DPQ-01 | -9.5 | Cys241, Asn258 | Leu242, Leu255, Ala316 |
| DPQ-02 | -9.8 | Thr179, Cys241 | Leu248, Val318, Ile378 |
| DPQ-03 | -8.9 | Asn349 | Lys254, Lys352, Met259 |
| ... | ... | ... | ... |
Table 1: Example of a summary table for docking results of 2,3-diphenylquinoxaline analogs with tubulin.
Interaction Analysis
The binding affinity (reported in kcal/mol) provides a quantitative measure of the predicted binding strength. A more negative value indicates a stronger predicted binding. However, it is equally important to analyze the non-covalent interactions between the ligand and the protein.
-
Hydrogen Bonds: These are strong, directional interactions that play a crucial role in ligand binding and selectivity. Identify the amino acid residues that form hydrogen bonds with the ligand.[16]
-
Hydrophobic Interactions: The colchicine binding site is largely hydrophobic. Analyze the hydrophobic contacts between the phenyl rings of the quinoxaline derivatives and the non-polar residues of the binding pocket.[13]
-
Pi-Pi Stacking: The aromatic rings of the ligands can engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding site.
Visualization of Docking Poses
Visualizing the predicted binding poses is essential for understanding the structure-activity relationships. PyMOL is a powerful tool for creating high-quality visualizations of protein-ligand complexes.
Procedure for Visualizing Interactions in PyMOL:
-
Open the prepared receptor PDBQT file and the output file with the docked poses (docked_poses.pdbqt) in PyMOL.
-
Display the protein as a cartoon or surface representation.
-
Display the top-ranked ligand pose as sticks.
-
To identify interactions, use the Action -> preset -> ligand sites -> cartoon or transparent surface options.
-
To find specific interactions like hydrogen bonds, use the Wizard -> Measurement tool or specific plugins.
-
Generate high-quality images for publication and presentation.[6]
Figure 2: A schematic representation of potential interactions between a 2,3-diphenylquinoxaline analog and key residues in the colchicine binding site of tubulin.
Conclusion and Future Directions
This application note has provided a comprehensive and detailed protocol for conducting molecular docking simulations of 2,3-diphenylquinoxaline analogs with tubulin. By following these steps, researchers can effectively predict the binding modes and affinities of novel compounds, thereby accelerating the drug discovery process. The insights gained from these simulations, particularly the identification of key interacting residues, can guide the synthesis of more potent and selective tubulin inhibitors. Future work should involve correlating the in-silico docking results with in-vitro cytotoxicity and tubulin polymerization assays to validate the computational predictions and further refine the structure-activity relationships.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
-
AutoDock Vina Documentation. (n.d.). Read the Docs. Retrieved from [Link]
- Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2023). ACS Omega.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Rezaei, Z., Asadi, M., Montazer, M. N., Rezaeiamiri, E., Bahadorikhalili, S., Amini, M., & Amanlou, M. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anti-cancer agents in medicinal chemistry, 22(10), 2011–2025.
- Lin, F. Y., & MacKerell, A. D., Jr (2019). Force fields for small molecules. Methods in molecular biology (Clifton, N.J.), 2022, 109–127.
- Prota, A. E., Danel, F., Bachmann, F., Bargsten, K., Buey, R. M., Pohlmann, J., ... & Steinmetz, M. O. (2014). The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. Journal of molecular biology, 426(8), 1848-1860.
- Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2021). Crystal structure of the human sigma-1 receptor.
- Bhattacharya, A., & Cabral, F. (2004). A molecular model of the paclitaxel binding site on β-tubulin. Biochemistry, 43(25), 8096-8104.
-
ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-diphenylquinoxaline derivatives. Retrieved from [Link]
- Lionta, E., Spyrou, G., Vassilatis, D. K., & Cournia, Z. (2014). Structure-based virtual screening for drug discovery: principles, applications and recent advances. Current topics in medicinal chemistry, 14(16), 1923–1938.
-
ResearchGate. (n.d.). Binding interaction profiles of tubulin inhibitors. Retrieved from [Link]
-
Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
- Validation of Docking Methodology (Redocking). (2024).
-
RCSB PDB. (n.d.). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]
-
AutoDock Tutorial. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
-
Molecular Docking Studies of Tubulin Inhibitors. (n.d.). Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking between tubulin (PDB: 1TUB) and gallic acid. Retrieved from [Link]
- Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules, 25(21), 5032.
- Lin, F. Y., & MacKerell, A. D., Jr (2019). Force Fields for Small Molecules.
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., & Abdel-Maksoud, M. S. (2021). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules (Basel, Switzerland), 26(16), 4993.
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
Bioinformatics insights. (2024, February 4). How To Generate Protein Ligand Images after docking? [Video]. YouTube. [Link]
- Harder, E., Damm, W., Maple, J., Wu, C., Reboul, M., Xiang, J. Y., ... & Friesner, R. A. (2016). OPLS3: a force field providing broad coverage of drug-like small molecules and proteins.
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand. Retrieved from [Link]
- Wang, Y., Zhang, H., Lu, Y., Xu, Y., & Lu, T. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 23(10), 2587.
-
wwPDB. (n.d.). PDB Entry - 4O2B. Retrieved from [Link]
-
Vibzz Lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube. [Link]
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2015). International Journal of Innovative Science, Engineering & Technology, 2(5), 536-541.
-
RCSB PDB. (n.d.). 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. Retrieved from [Link]
- A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017). International Journal of Chemistry Papers, 1, 1-7.
Sources
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medium.com [medium.com]
- 7. bakerlab.org [bakerlab.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ijiset.com [ijiset.com]
- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pfam is now hosted by InterPro [pfam.xfam.org]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,3-Diphenylquinoxalin-5-amine Derivatives as High-Performance Solid-State Emitters
For: Researchers, scientists, and drug development professionals in optoelectronics and materials science.
Introduction: Overcoming the Challenge of Solid-State Luminescence
The development of advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), hinges on the availability of highly efficient and stable light-emitting materials.[1] A persistent challenge in the field has been the phenomenon of Aggregation-Caused Quenching (ACQ), where traditional fluorescent molecules that are highly emissive in dilute solutions see their luminescence diminish or disappear entirely in the solid state due to detrimental intermolecular π–π stacking interactions.[2] A paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE), a phenomenon where certain molecules are non-emissive in solution but become highly luminescent upon aggregation.[2][3] This unique property makes AIE-active materials, or "AIEgens," ideal candidates for solid-state lighting and display applications.
Among the various classes of AIEgens, quinoxaline derivatives have emerged as a powerhouse due to their excellent thermal and chemical stability, strong electron-accepting nature, and versatile synthetic accessibility.[4][5] This guide focuses specifically on 2,3-diphenylquinoxalin-5-amine derivatives, a class of molecules engineered to exhibit potent solid-state emission. By strategically combining an electron-accepting quinoxaline core with an electron-donating amine group, these molecules feature a Donor-Acceptor (D-A) architecture that facilitates Intramolecular Charge Transfer (ICT) and promotes strong, tunable solid-state luminescence.[6][7]
These application notes provide a comprehensive overview, from the fundamental principles of their molecular design to detailed, field-tested protocols for their synthesis, characterization, and application in the fabrication of solution-processed OLEDs.
Section 1: The Principle of Aggregation-Induced Emission in Quinoxaline Derivatives
The remarkable solid-state emission of this compound derivatives is not accidental; it is a product of deliberate molecular engineering. The core principle lies in the restriction of intramolecular motion in the aggregated state.
Causality of Emission—The Donor-Acceptor (D-A) Framework: The foundational structure consists of an electron-deficient quinoxaline ring system, which acts as the electron acceptor (A).[4] Attached to this core is an electron-rich amine group (e.g., diphenylamine or carbazole), serving as the electron donor (D).[6] This arrangement creates a "push-pull" system where, upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor quinoxaline core.[6][8] This process is known as Intramolecular Charge Transfer (ICT).[6][7]
The Role of Phenyl Rotors and the AIE Mechanism: In a dilute solution, the 2,3-diphenyl substituents on the quinoxaline core can rotate freely. This rotation provides a non-radiative pathway for the excited state to decay back to the ground state, dissipating energy as heat rather than light. Consequently, the molecule exhibits weak or no fluorescence.[2][9]
When the molecules aggregate in the solid state (e.g., in a thin film or as nanoparticles), the physical constraints of the packed environment severely restrict the rotation of these phenyl groups. This "locking" of the molecular conformation blocks the non-radiative decay pathways. With the primary non-radiative channel closed, the excited state is forced to decay radiatively, releasing its energy as a photon of light. This results in a dramatic increase in fluorescence intensity, the hallmark of the AIE phenomenon.[6][9]
Section 2: Synthesis of this compound Derivatives
The synthesis of these D-A molecules is typically a two-step process: first, the formation of the quinoxaline core, followed by the strategic introduction of the amine donor group.
Step 1: Synthesis of the 2,3-Diphenylquinoxaline Core The most common and efficient method for creating the 2,3-diphenylquinoxaline scaffold is the condensation reaction between an o-phenylenediamine derivative and benzil (a 1,2-diketone).[10][11] This reaction is robust and generally proceeds with high yields.
Step 2: Introduction of the Amine Donor via Buchwald-Hartwig Amination To complete the D-A structure, an amine group is coupled to the quinoxaline core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this transformation.[6] It allows for the formation of a carbon-nitrogen bond between a halo-quinoxaline (e.g., 5-bromo-2,3-diphenylquinoxaline) and a primary or secondary amine (e.g., diphenylamine). This method offers high functional group tolerance and excellent yields.[6][7]
Protocol 2.1: Example Synthesis of N,N-diphenyl-2,3-diphenylquinoxalin-5-amine
This protocol is a representative example. Researchers should adapt conditions based on specific substrates and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Benzil
-
Ethanol (absolute)
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis, including a reflux setup and Schlenk line.
Procedure:
Part A: Synthesis of 5-Bromo-2,3-diphenylquinoxaline
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve benzil (2.10 g, 10 mmol) in 50 mL of warm absolute ethanol.
-
Addition of Diamine: To this solution, add a solution of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in 30 mL of ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed to completion in a reasonable timeframe.
-
-
Isolation: After cooling to room temperature, a precipitate will form. Add water dropwise until the solution becomes slightly cloudy to maximize precipitation.[11]
-
Filtration and Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold ethanol, and then with water. Recrystallize the solid from an ethanol/water mixture to yield pure 5-bromo-2,3-diphenylquinoxaline as a crystalline solid.
Part B: Buchwald-Hartwig Amination
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,3-diphenylquinoxaline (3.61 g, 10 mmol), diphenylamine (2.03 g, 12 mmol), sodium tert-butoxide (1.35 g, 14 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and Xantphos (231 mg, 0.4 mol%).
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. The bulky Xantphos ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond.
-
-
Solvent Addition: Add 80 mL of anhydrous toluene via cannula.
-
Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, N,N-diphenyl-2,3-diphenylquinoxalin-5-amine.
Section 3: Characterization of Solid-State Emitters
A thorough characterization is essential to validate the synthesis and evaluate the material's potential as a solid-state emitter.[13][14] The key is to compare the photophysical properties in both the solution and aggregated/solid states to confirm AIE activity.
Key Characterization Techniques:
-
UV-Visible Spectroscopy: Measures the electronic absorption properties of the molecule, revealing the wavelengths of light it absorbs.
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum. This is performed in a dilute solution (e.g., THF) and in the solid state (as a thin film or powder) to observe the AIE effect. A significant increase in emission intensity and often a shift in wavelength (solvatochromism) are expected in the solid state.[6]
-
Aggregation-Induced Emission Study: The AIE phenomenon is explicitly demonstrated by measuring the PL spectra in solvent/non-solvent mixtures (e.g., THF/water). As the fraction of the non-solvent (water) increases, the molecules aggregate, and a sharp rise in PL intensity should be observed above a certain water fraction.[6][9]
-
Photoluminescence Quantum Yield (PLQY): This critical metric quantifies the efficiency of the emission process (photons emitted per photon absorbed). For AIEgens, the PLQY will be low in solution but high in the solid state.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the material, which are vital for assessing its suitability for device fabrication via thermal evaporation or its operational stability.[6]
Table 1: Representative Photophysical Properties of Quinoxaline-Amine Derivatives
| Derivative Class | λem (Solution) | λem (Solid Film) | PLQY (ΦF, Solid) | Thermal Stability (Td) | Emission Color (Solid) |
| Diphenylamine-Quinoxaline | ~550 nm | ~520 nm | > 40% | > 350 °C | Green-Yellow |
| Carbazole-Quinoxaline | ~490 nm | ~475 nm | > 50% | > 400 °C | Blue |
| Pyrene-Quinoxaline | ~510 nm | ~495 nm | > 35% | > 380 °C | Blue-Green |
Note: Data is synthesized from typical values reported in the literature, such as in[6],[15], and[7], to illustrate comparative properties. Actual values are highly dependent on the specific molecular structure.
Section 4: Application Protocol - Fabrication of a Solution-Processed OLED
The strong solid-state emission and good thermal stability of this compound derivatives make them excellent candidates for the emissive layer (EML) in OLEDs.[16][17] The following is a generalized protocol for fabricating a multilayer OLED using spin-coating for the organic layers and thermal evaporation for the cathode.[18][19]
Protocol 4.1: Step-by-Step OLED Fabrication
This protocol must be performed in a cleanroom environment. The deposition of the emissive layer and all subsequent steps should be carried out inside an inert-atmosphere glovebox.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) solution: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion
-
Emissive Layer (EML) solution: Host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl, CBP) and the synthesized quinoxaline derivative emitter (e.g., 1-5 wt% doping) dissolved in an organic solvent like chlorobenzene.
-
Electron Transport Layer (ETL) material: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Cathode materials: Lithium fluoride (LiF) and Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath, spin coater, thermal evaporator
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the patterned ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Immediately treat with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
Causality: Rigorous cleaning is paramount to ensure good film adhesion and prevent electrical shorts in the final device. UV-Ozone treatment enhances hole injection efficiency from the anode.[18]
-
-
Hole Transport Layer (HTL) Deposition: a. Transfer the cleaned substrates into the glovebox. b. Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds). c. Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.
-
Causality: The HTL facilitates the injection of holes from the anode and blocks electrons from reaching the anode, improving charge balance and device efficiency.
-
-
Emissive Layer (EML) Deposition: a. Prepare the EML solution by dissolving the host and quinoxaline emitter in chlorobenzene. b. Spin-coat the EML solution on top of the HTL (e.g., at 2500 rpm for 60 seconds) to achieve a desired thickness (typically 30-50 nm). c. Anneal at 90 °C for 30 minutes to remove the solvent.
-
Causality: The emitter is doped into a host material with a wider bandgap to prevent self-quenching and ensure efficient energy transfer from the host to the emitter, leading to bright and efficient emission.
-
-
ETL and Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).[20] b. Sequentially deposit the layers without breaking vacuum: i. ETL: Deposit ~30 nm of TPBi. ii. Cathode: Deposit ~1 nm of LiF, followed by ~100 nm of Al.
-
Encapsulation and Testing: a. Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture. b. Test the device by applying a forward bias voltage and measuring the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
Conclusion and Future Outlook
This compound derivatives represent a highly promising and versatile platform for the development of solid-state emitters. Their robust D-A architecture, predictable AIE mechanism, and excellent thermal stability make them ideal for a range of optoelectronic applications. The synthetic routes are well-established, allowing for systematic tuning of their photophysical properties by modifying either the donor or acceptor moieties to achieve emission across the visible spectrum.[6][7] Future research will likely focus on developing derivatives with even higher quantum efficiencies, improved charge transport properties for simpler device architectures, and enhanced stability for longer operational lifetimes, paving the way for next-generation displays, lighting, and sensing technologies.
References
- Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (n.d.). SlideShare.
- 2,3 - Diphenyl Quinoxaline (Synthesis). (n.d.). Scribd.
- 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline.
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2014). IJISET - International Journal of Innovative Science, Engineering & Technology.
- Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021). Canadian Journal of Chemistry.
- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.). ResearchGate.
- The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (2019). New Journal of Chemistry.
- Application Notes and Protocols for 6-Nitro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
- New Quinoxaline‐Based Blue Emitters: Molecular Structures, Aggregation‐Induced Enhanced Emission Characteristics and OLED Application. (n.d.). ResearchGate.
- Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (n.d.). ResearchGate.
- Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. (n.d.). Springer.
- Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C.
- The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (2019). ResearchGate.
- Crystallization and Aggregation-Induced Emission in a Series of Pyrrolidinylvinylquinoxaline Derivatives. (2018). The Journal of Physical Chemistry C.
- Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journals.
- Modulation of the Quinoxaline Core for Solution-Processable and Efficient Long-Wavelength Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. (2026). ACS Applied Optical Materials.
- Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2025). JoVE.
- b]quinoline and 1 H-pyrazolo[3,4- b]quinoxaline derivatives as promising materials for optoelectronic applications. (n.d.). ResearchGate.
- Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. (2025). RSC Publishing.
- Large-scale optical characterization of solid-state quantum emitters. (n.d.). PubMed.
- Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2015). The Journal of Physical Chemistry C.
- Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). QMRO Home.
- Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. (2025). ResearchGate.
- Large-scale optical characterization of solid-state quantum emitters. (2023). Nature.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). Molecules.
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020). ResearchGate.
- Large-scale optical characterization of solid-state quantum emitters. (2023). ResearchGate.
- The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers... (2011). Journal of Nanoscience and Nanotechnology.
- Light-emitting analogues based on triphenylamine modified quinoxaline and pyridine[2,3-b]pyrazine exhibiting different mechanochromic luminescence. (n.d.). New Journal of Chemistry.
- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (n.d.). Molecules.
- 2,3-Diphenylquinoxaline. (n.d.). PubChem.
- Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2. (2026). Journal of the American Chemical Society.
- A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. (n.d.). Chemical Science.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Journal of Advanced Research in Applied Sciences and Engineering Technology.
- Solid-state single-photon emitters. (2016). Nature Reviews Materials.
- FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). Universiti Malaysia Sabah.
- Polarization Dynamics of Solid-State Quantum Emitters. (n.d.). ACS Nano.
- Synthesis of Heterocycles for OLED Applications. (n.d.). IRIS.
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). Scientific Reports.
- PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series.
Sources
- 1. iris.uniss.it [iris.uniss.it]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 11. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 12. ijiset.com [ijiset.com]
- 13. Large-scale optical characterization of solid-state quantum emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ciqm.harvard.edu [ciqm.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 19. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 20. iipseries.org [iipseries.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pyridoquinoxalines from 2,3-diphenylquinoxalin-5-amine derivatives
Introduction: The Therapeutic Potential of Pyridoquinoxalines
Pyridoquinoxalines, a class of fused heterocyclic compounds, represent a scaffold of significant interest in medicinal chemistry and drug development. These molecules, characterized by a quinoxaline ring system fused with a pyridine ring, have demonstrated a broad spectrum of biological activities. Notably, derivatives of this class have emerged as promising candidates in oncology, exhibiting mechanisms of action that include the inhibition of P-glycoprotein (P-gp) to overcome multi-drug resistance, and the inhibition of topoisomerase I and II, crucial enzymes in DNA replication and repair.[1] The planar aromatic system of pyridoquinoxalines allows for intercalation into DNA, a mechanism implicated in their cytotoxic effects. Their structural versatility provides a rich playground for medicinal chemists to modulate their pharmacological properties, leading to the development of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of pyrido[2,3-b]quinoxalines, starting from 2,3-diphenylquinoxalin-5-amine derivatives, with a focus on the practical aspects and the chemical principles underpinning each synthetic step.
Synthetic Strategy: A Two-Stage Approach to the Pyridoquinoxaline Core
The synthesis of the target pyrido[2,3-b]quinoxaline scaffold is accomplished through a robust and sequential two-stage process. The first stage involves the preparation of the key intermediate, this compound. The second stage focuses on the construction of the fused pyridone ring onto the quinoxaline core using the Gould-Jacobs reaction. This strategic approach allows for the controlled and efficient assembly of the final heterocyclic system.
Figure 1: Overall synthetic workflow for the preparation of pyrido[2,3-b]quinoxaline derivatives.
Part 1: Synthesis of the Key Intermediate: this compound
The journey to the target pyridoquinoxalines begins with the synthesis of the crucial precursor, this compound. This is achieved in a three-step sequence starting from commercially available reagents.
Step 1.1: Synthesis of 2,3-Diphenylquinoxaline
The foundational 2,3-diphenylquinoxaline is readily prepared via the condensation of o-phenylenediamine and benzil.[2][3] This reaction is a classic and efficient method for constructing the quinoxaline ring system.
Reaction Mechanism: The reaction proceeds through a double nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, followed by dehydration to form the stable aromatic quinoxaline ring.
Experimental Protocol:
-
To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.[2][3]
-
Warm the mixture on a water bath for 30 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add water dropwise to the warm solution until a slight cloudiness persists.[2]
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the precipitated product by filtration, wash with cold aqueous ethanol, and dry.
-
The crude product can be recrystallized from aqueous ethanol to afford pure 2,3-diphenylquinoxaline.[2]
| Parameter | Value | Reference |
| Starting Materials | Benzil, o-Phenylenediamine | [2][3] |
| Solvent | Rectified Spirit (Ethanol) | [2][3] |
| Reaction Temperature | Warm water bath | [2] |
| Reaction Time | 30 minutes | [2] |
| Typical Yield | 51-98.95% | [2] |
| Melting Point | 125-126 °C | [2] |
Step 1.2: Nitration of 2,3-Diphenylquinoxaline to 2,3-Diphenyl-5-nitroquinoxaline
The introduction of a nitro group at the 5-position of the quinoxaline ring is a critical step, as this group will be subsequently reduced to the amine. This is achieved through electrophilic aromatic substitution using a nitrating mixture.
Causality of Experimental Choice: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the electron-rich benzene portion of the quinoxaline ring system. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
Experimental Protocol:
-
Dissolve 2,3-diphenylquinoxaline in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the precipitation of the nitro derivative.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,3-diphenyl-5-nitroquinoxaline.
Step 1.3: Reduction of 2,3-Diphenyl-5-nitroquinoxaline to this compound
The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]
Causality of Experimental Choice: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of nitro groups to amines under a hydrogen atmosphere.[5] This method is preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.
Experimental Protocol:
-
Dissolve 2,3-diphenyl-5-nitroquinoxaline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 40-50 psi.[5]
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound, which can be used in the next step with or without further purification.[4]
Part 2: Construction of the Pyridoquinoxaline Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines and their fused analogues.[6] In this context, it is employed to construct the pyridone ring onto the 2,3-diphenylquinoxaline core. The reaction proceeds in two distinct steps: a condensation reaction followed by a thermal cyclization.
Figure 2: Mechanistic pathway of the Gould-Jacobs reaction.
Step 2.1: Condensation of this compound with Diethyl Ethoxymethylenemalonate (DEEM)
The first step of the Gould-Jacobs reaction involves the condensation of the primary amine with diethyl ethoxymethylenemalonate (DEEM).[7][8]
Reaction Mechanism: The amino group of this compound acts as a nucleophile and attacks the electron-deficient carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form a stable enamine intermediate.[6]
Experimental Protocol:
-
In a round-bottom flask, mix equimolar amounts of this compound and diethyl ethoxymethylenemalonate.
-
Heat the mixture at approximately 100-120 °C for 1-2 hours.[8] The reaction is often performed neat or in a high-boiling solvent.
-
Monitor the reaction by TLC. Upon completion, the intermediate adduct can be isolated or used directly in the next step.
-
If isolated, the excess DEEM can be removed under vacuum.
Step 2.2: Thermal Cyclization to the Pyrido[2,3-b]quinoxaline
The enamine intermediate formed in the previous step undergoes a thermal cyclization to form the fused pyridone ring.[4]
Causality of Experimental Choice: This intramolecular cyclization requires high temperatures (typically 240-260 °C) to overcome the activation energy for the 6π-electrocyclization reaction.[8] The use of a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, is crucial to achieve and maintain the required temperature uniformly.[8]
Experimental Protocol:
-
Add the crude intermediate from the previous step to a high-boiling solvent (e.g., diphenyl ether) that has been preheated to 250 °C.[8]
-
Maintain the reaction mixture at this temperature for 1-2 hours to effect cyclization.[4][8]
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
The product will often precipitate from the solvent upon cooling and can be collected by filtration.
-
Wash the solid with a low-boiling hydrocarbon solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | Enamine intermediate, High-boiling solvent | [4][8] |
| Solvent | Diphenyl ether or Dowtherm A | [8] |
| Reaction Temperature | 250 °C | [8] |
| Reaction Time | 1-2 hours | [4][8] |
| Purification | Recrystallization or Column Chromatography |
Characterization of Pyrido[2,3-b]quinoxalines
The synthesized pyrido[2,3-b]quinoxaline derivatives should be thoroughly characterized using standard spectroscopic techniques to confirm their structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoxaline and pyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the formation of the fused ring system.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the pyridone ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.[11]
Conclusion and Future Perspectives
The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of pyrido[2,3-b]quinoxalines from this compound derivatives. The Gould-Jacobs reaction serves as a key transformation in the construction of the fused heterocyclic core. The biological importance of this class of compounds, particularly in the context of cancer therapy, underscores the value of efficient synthetic methodologies.[12] Further exploration of the structure-activity relationships of these derivatives, facilitated by the synthetic protocols outlined herein, will undoubtedly pave the way for the discovery of novel and more potent therapeutic agents.
References
- (No valid reference could be found for this st
-
Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]
-
Salve, P. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. YouTube. Retrieved from [Link]
-
Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. (2025, November 10). ResearchGate. Retrieved from [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). PubMed Central. Retrieved from [Link]
-
SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS-INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2024, March 23). ResearchGate. Retrieved from [Link]
- (No valid reference could be found for this st
- (No valid reference could be found for this st
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- (No valid reference could be found for this st
- (No valid reference could be found for this st
- (No valid reference could be found for this st
-
Ibba, R., et al. (2024). Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of amino-substituted benzo[f]pyrido[4,3-b] and pyrido[3,4-b]quinoxalines: a new class of antineoplastic agents. (n.d.). PubMed. Retrieved from [Link]
- (No valid reference could be found for this st
- (No valid reference could be found for this st
- (No valid reference could be found for this st
-
synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. Retrieved from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]
- (No valid reference could be found for this st
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. heteroletters.org [heteroletters.org]
- 12. Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diphenylquinoxaline
Welcome to the technical support center for the synthesis of 2,3-diphenylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve reaction yields. The following information is structured in a question-and-answer format to directly address potential challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2,3-diphenylquinoxaline?
The most common and classical method for synthesizing 2,3-diphenylquinoxaline is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3] Specifically, it involves the cyclocondensation of o-phenylenediamine with benzil.[4][5]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: One of the amine groups of o-phenylenediamine attacks one of the carbonyl carbons of benzil, forming a hemiaminal intermediate.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of two molecules of water to form the stable, aromatic quinoxaline ring system.
Below is a diagram illustrating the general reaction mechanism.
Caption: Reaction mechanism for 2,3-diphenylquinoxaline synthesis.
Q2: What are the most critical parameters influencing the reaction yield?
Several factors can significantly impact the yield and purity of the final product.[4] Optimizing these parameters is key to a successful synthesis.
-
Reactant Quality and Stoichiometry: Use pure o-phenylenediamine and benzil. Impurities in starting materials can lead to side reactions and lower yields. A 1:1 molar ratio is standard.[5]
-
Solvent Selection: The choice of solvent affects reactant solubility and reaction rate.[4] Polar solvents like ethanol, rectified spirit, or acetic acid are commonly used.[4] Greener and highly efficient options like hexafluoroisopropanol (HFIP) can provide excellent yields at room temperature.[6]
-
Reaction Temperature and Time: Insufficient heating can result in an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products.[4] Typical conditions range from warming on a water bath for 30 minutes to refluxing for several hours, depending on the solvent and catalyst used.[4][5][7]
-
Catalysis: While the reaction can proceed without a catalyst, its addition can dramatically improve reaction rates and yields. Both acid catalysts (e.g., iodine, p-TSA) and metal-based catalysts (e.g., CoBr₂, NiBr₂, supported heteropolyoxometalates) have proven effective.[3][8][9][10][11]
-
Work-up and Purification: Proper isolation and purification are crucial for obtaining a high-purity product, which directly impacts the final calculated yield.[4] Recrystallization is the most common purification method.[5]
Q3: What is a standard, reliable laboratory protocol for this synthesis?
This protocol is a conventional method that provides a reliable yield and serves as an excellent baseline for optimization experiments.
Experimental Protocol: Conventional Synthesis
-
Preparation: In a 100 mL round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit (ethanol). In a separate beaker, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.[5]
-
Reaction: Add the o-phenylenediamine solution to the warm benzil solution.[5] Place the flask in a pre-heated water bath and warm the mixture for approximately 30-60 minutes.[4][5][9]
-
Precipitation: After the warming period, remove the flask from the water bath. Add distilled water dropwise to the warm solution until a slight, persistent cloudiness appears.[4][5][12] This indicates the saturation point has been reached.
-
Crystallization: Allow the flask to cool to room temperature, then place it in an ice bath to facilitate complete crystallization of the product.[12]
-
Isolation: Filter the crude product using a Buchner funnel (gravity or vacuum filtration).[12]
-
Purification: Recrystallize the crude solid from aqueous ethanol to yield pure, crystalline 2,3-diphenylquinoxaline.[5] The expected melting point is in the range of 125-127°C.[5][9]
Q4: How can I make this synthesis "greener" and more efficient?
Modern synthetic techniques can significantly reduce reaction times, eliminate hazardous solvents, and increase yields.
-
Ultrasonic Irradiation: Sonication is a highly effective green chemistry approach. Studies have shown that using ultrasound can increase the yield to as high as 97% while reducing the reaction time to under 10 minutes.[9] This method often uses safer solvents like water or ethanol.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation offers a dramatic reduction in reaction time, often to just a few minutes, and can frequently be performed under solvent-free conditions.[9][13] While this method is extremely fast, yields may need to be optimized by adjusting power and time settings.[13]
-
Use of Recyclable Catalysts: Employing solid-supported catalysts, such as alumina-supported heteropolyoxometalates, allows for high yields (over 90%) at room temperature.[11] A key advantage is that the catalyst can be filtered off after the reaction and reused multiple times without a significant loss of activity.[11]
| Method | Solvent | Temperature | Time | Typical Yield | Reference |
| Conventional | Ethanol/Rectified Spirit | Water Bath/Reflux | 30-90 min | 51-75% | [5][9] |
| Ultrasound | Ethanol/Water | Sonication Bath | ~8 min | ~97% | [9] |
| Microwave | Ethanol or Solvent-Free | Microwave Irradiation | ~1-5 min | 60-80% | [9][13] |
| Catalytic (AlCuMoVP) | Toluene | Room Temp (25°C) | 120 min | ~92% | [11] |
| HFIP Solvent | Hexafluoroisopropanol | Room Temp (25°C) | 60 min | ~95% | [6] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Caption: A logical workflow for troubleshooting synthesis issues.
Q: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A: A low yield is a common issue that can often be traced back to a few key areas.
-
Incomplete Reaction: The most frequent cause is an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you see significant amounts of starting material after the recommended reaction time, the reaction needs to be driven further.
-
Sub-optimal Solvent: The solvent may not be effectively dissolving the reactants, particularly at the start of the reaction.
-
Solution: Ensure your solvent choice is appropriate. While ethanol is standard, switching to glacial acetic acid can sometimes improve yields by acting as both a solvent and an acid catalyst.[4]
-
-
Loss During Work-up: Significant product loss can occur during precipitation and filtration.
Q: My final product is impure, discolored, or oily even after recrystallization. What's causing this and how can I fix it?
A: Impurities often arise from side reactions or unreacted starting materials being trapped in the crystal lattice.
-
Cause - Side Products: Overheating can lead to the formation of polymeric or tar-like side products, which can be difficult to remove.[4]
-
Solution: Maintain careful temperature control. Use a water bath or an oil bath instead of direct heating on a hot plate. If discoloration is an issue, you can decolorize the solution by adding a small amount of activated charcoal to the hot recrystallization solution and filtering it through celite before cooling.
-
-
Cause - Trapped Starting Materials: If the product crystallizes too rapidly, impurities can be trapped within the crystals.
-
Solution: Slow down the crystallization process. After dissolving the crude product in a minimal amount of hot solvent for recrystallization, allow it to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
-
Cause - Persistent Oil: An oily product suggests the presence of significant impurities that are depressing the melting point.
-
Solution: If recrystallization fails, column chromatography is a more rigorous purification method that can separate the desired product from persistent impurities.[4] A silica gel column with a hexane/ethyl acetate solvent system is a good starting point.
-
References
-
Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Retrieved from [Link]
-
Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions.... Retrieved from [Link]
-
IJISET. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]
- Srivastava, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives.
-
Vibzz Lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis. YouTube. Retrieved from [Link]
-
RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry. Retrieved from [Link]
-
RJPBCS. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]
-
Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]
-
Omics Online. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐diphenylquinoxaline using 1,2‐phenylenediamine and benzyl. Retrieved from [Link]
-
eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]
- Bendale, A. R., et al. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. International Journal of Chemical and Environmental Engineering.
-
MDPI. (n.d.). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijiset.com [ijiset.com]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ecommons.udayton.edu [ecommons.udayton.edu]
Technical Support Center: Purification of Crude 2,3-diphenylquinoxalin-5-amine
Welcome to the technical support center for the purification of crude 2,3-diphenylquinoxalin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format addresses specific issues and provides evidence-based protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The primary impurities in your crude product will largely depend on the synthetic route employed. The most common synthesis involves the condensation of 1,2,4-triaminobenzene (or a protected version) with benzil.[1][2][3]
Therefore, you can expect the following impurities:
-
Unreacted Starting Materials: Benzil and the triaminobenzene derivative are the most probable contaminants.
-
Oxidation Products: Aromatic amines, especially triaminobenzene, are susceptible to oxidation, which can lead to colored impurities.
-
Positional Isomers: If the synthesis is not perfectly regioselective, you may have isomers of the desired product.
-
Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, leading to tar-like impurities.
Q2: Which purification technique should I try first?
The choice of the initial purification technique depends on the physical state and the major impurities in your crude product. A general workflow is presented below.
Caption: Initial Purification Strategy Decision Tree.
For a mostly solid crude product, recrystallization is often the most efficient first step to remove the bulk of impurities. If the product is an oil or contains significant tarry material, an acid-base extraction followed by column chromatography is recommended.
Q3: How do I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring your purification. Due to the aromatic nature of the quinoxaline core, your compound and many of the likely impurities are UV-active and can be visualized on a TLC plate with a fluorescent indicator (254 nm).
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4]
Q4: My compound won't crystallize upon cooling. What should I do?
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated (too much solvent). | - Evaporate some of the solvent to increase the concentration of your compound. - If crystals still don't form, you can try adding a non-polar "anti-solvent" (like hexanes) dropwise to the cooled solution until you observe persistent cloudiness. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. |
| The compound is highly soluble in the chosen solvent, even at low temperatures. | - Select a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| Rapid cooling. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| No nucleation sites. | - Scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound if available. |
Q5: The product "oils out" instead of forming crystals. How can I fix this?
This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too quickly.
| Possible Cause | Troubleshooting Steps |
| Melting point of the compound is lower than the solvent's boiling point. | - Choose a lower-boiling point solvent. |
| Solution is cooling too rapidly. | - Ensure a slow cooling rate. You can insulate the flask to slow down heat loss. |
| High concentration of impurities. | - The presence of impurities can lower the melting point of your compound. A preliminary purification by another method, such as column chromatography, may be necessary. |
Q6: I'm getting low recovery of my purified product. How can I improve the yield?
| Possible Cause | Troubleshooting Steps |
| Significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. |
| Using too much solvent for washing. | - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Premature crystallization during hot filtration. | - Use a heated funnel or preheat your filtration apparatus. - Add a small excess of hot solvent before filtration to ensure the compound remains in solution. |
Detailed Protocol: Recrystallization of this compound
A study on related 6-substituted 2,3-diphenylquinoxalines reported successful recrystallization from ethyl acetate.[4][5] This is a good starting point.
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethyl acetate. If it dissolves readily at room temperature, ethyl acetate is likely too good a solvent. Try a less polar solvent or a solvent mixture like ethyl acetate/hexanes. The ideal solvent will dissolve the crude material when heated but show low solubility at room temperature and even lower solubility at 0-4 °C.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethyl acetate to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If your solution is highly colored, it may be due to oxidation products. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For an amine-containing compound like this compound, special considerations are needed.
Q7: My compound is streaking on the TLC plate and the column. Why is this happening and how can I prevent it?
Streaking of amines on silica gel is a common problem. Silica gel is acidic and can protonate the basic amine, causing it to bind strongly and elute slowly and unevenly.
Caption: Troubleshooting Streaking of Amines in Chromatography.
| Solution | Explanation |
| Add a Basic Modifier to the Eluent | Adding a small amount (0.5-2%) of a base like triethylamine or a solution of ammonia in methanol to your eluent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, preventing the protonation of your amine and leading to sharper bands.[7] |
| Use an Alternative Stationary Phase | - Basic or Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[8] - Amine-Functionalized Silica: This specialized stationary phase has a basic surface and can provide excellent separation for amines using standard non-polar/polar solvent systems.[7] |
Q8: My compound won't elute from the column, or the Rf is too low.
This indicates that your compound is too polar for the chosen eluent system.
-
Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in an ethyl acetate/hexanes system). A common solvent system for polar compounds is methanol in dichloromethane.[6]
Q9: My compound elutes too quickly, or the Rf is too high.
This means your eluent system is too polar.
-
Decrease the Polarity of the Eluent: Increase the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in an ethyl acetate/hexanes system).
Detailed Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this compound would be a mixture of ethyl acetate and hexanes. Add 1% triethylamine to the solvent system to prevent streaking. The ideal Rf value for column chromatography is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing triethylamine). Ensure the silica gel bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, you can "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica gel powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution of your compound using TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified this compound.
Troubleshooting Guide: Acid-Base Extraction
This technique is particularly useful for removing non-basic impurities from your crude amine product. The principle is to convert the basic amine into a water-soluble salt by treating it with an aqueous acid.[8]
Q10: An emulsion has formed between the organic and aqueous layers. How do I break it?
| Method | Procedure |
| Time | Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own. |
| Brine Wash | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion. |
| Gentle Swirling | Gently swirl the separatory funnel instead of vigorous shaking. |
| Filtration | In stubborn cases, filtering the entire mixture through a pad of Celite can help to break the emulsion. |
Q11: After neutralizing the acidic aqueous layer, my product precipitates as an oil, not a solid.
-
This can happen if the product has a low melting point or if residual organic solvent is present.
-
Solution: Extract the oily product back into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), and then remove the solvent under reduced pressure. The resulting material can then be further purified by column chromatography or recrystallization.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. This will protonate the amine, forming the hydrochloride salt, which will dissolve in the aqueous layer. The non-basic impurities will remain in the organic layer.[9]
-
Separation: Allow the layers to separate and then drain off the lower aqueous layer containing your protonated product.
-
Repeat (Optional): You can wash the organic layer again with the dilute acid to ensure complete extraction of the amine.
-
Neutralization: Combine the acidic aqueous extracts in a flask and cool it in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (check with pH paper). Your product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,3-diphenylquinoxaline (Parent Compound) |
| Molecular Formula | C₂₀H₁₅N₃[10] | C₂₀H₁₄N₂[1] |
| Molecular Weight | 297.36 g/mol [10] | 282.34 g/mol [1] |
| Appearance | Expected to be a solid | White to light yellow crystalline solid |
| Melting Point | Not available | 125-128 °C |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in ethanol and chloroform; insoluble in water. |
| pKa (Predicted) | Not available | -0.06 ± 0.48 (for the quinoxaline nitrogens) |
Note: The presence of the amino group is expected to increase the polarity and melting point compared to the parent 2,3-diphenylquinoxaline.
References
- Binning Jr., R. C., & Curtiss, L. A. (1990). Compact contracted basis functions for third-row atoms: Ga–Kr.
-
Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved February 5, 2026, from [Link]
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-563.
- Bendale, A. R., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. International Journal of Chemistry Papers, 1(1), 1-7.
-
ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved February 5, 2026, from [Link]
-
vibzz lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube. [Link]
-
Slideshare. (2016, May 25). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 5, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 5, 2026, from [Link]
-
Reddit. (2022). Chromotography with free amines? Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks for the Lab: Recrystallization. Retrieved February 5, 2026, from [Link]
-
MDPI. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 5, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. This compound | C20H15N3 | CID 11779384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Quinoxaline Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this vital heterocyclic scaffold. Quinoxaline cores are integral to a wide array of pharmaceuticals and functional materials, but their synthesis, while often straightforward in principle, can be fraught with challenges such as low yields and the formation of persistent side products.
This document moves beyond standard textbook procedures to provide in-depth, field-tested insights into why these side reactions occur and, more importantly, how to mitigate them. By understanding the underlying mechanistic principles, you can troubleshoot your reactions more effectively and develop robust, self-validating synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dark, insoluble material, and my yield of the desired quinoxaline is very low. What is this byproduct and how can I prevent its formation?
A1: The likely culprit is the formation of polymeric byproducts. This is a common issue, particularly when using highly reactive, unhindered 1,2-dicarbonyl compounds like glyoxal or methylglyoxal, or when working with electron-rich o-phenylenediamines.
Causality: The formation of polymeric material stems from the inherent reactivity of the starting materials. o-Phenylenediamine can undergo oxidative self-polymerization, especially in the presence of air (oxygen) and certain catalysts, to form complex, deeply colored phenazine-like structures. Additionally, aldehydes, particularly glyoxal, are prone to self-condensation (aldol-type reactions) under both acidic and basic conditions, leading to a complex mixture of oligomers and polymers.
Troubleshooting & Prevention Protocol:
-
Atmosphere Control: The most critical step is to exclude oxygen.
-
Degas Your Solvent: Before adding reagents, thoroughly degas your reaction solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes.
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is crucial during the entire course of the reaction, including reagent addition and heating.
-
-
Order of Addition: Do not add the o-phenylenediamine and the dicarbonyl compound simultaneously to the reaction vessel.
-
Slow Addition of Dicarbonyl: Add a solution of the 1,2-dicarbonyl compound slowly (e.g., via a syringe pump) to a solution of the o-phenylenediamine. This maintains a low concentration of the dicarbonyl, favoring the desired bimolecular reaction over self-condensation.
-
-
Temperature Management:
-
Initial Low Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) to control the initial exothermic condensation, and then gradually warm to the desired reaction temperature if necessary.[1]
-
-
Purity of Starting Materials:
-
Freshly Purified Diamine: o-Phenylenediamines can oxidize on storage, turning dark. If your diamine is discolored, consider purifying it by recrystallization or sublimation before use.
-
Check Dicarbonyl Stability: Glyoxal is often supplied as an aqueous solution, which can contain various hydrated and oligomeric forms. Consider using a more stable derivative if possible, or use it immediately after opening.
-
Q2: I am observing a byproduct with a mass corresponding to my expected product +16 amu (or +32 amu). What is this, and why is it forming?
A2: You are likely forming quinoxaline N-oxides, specifically the mono-N-oxide (+16 amu) or the di-N-oxide (+32 amu). While sometimes the desired product, these are often unwanted side products in standard quinoxaline synthesis.
Causality: N-oxide formation occurs when the nitrogen atoms of the quinoxaline ring are oxidized. This can happen under several conditions:
-
Presence of Oxidants: The most direct cause is the presence of an oxidizing agent in your reaction mixture. This could be an explicit reagent or an impurity. For example, some syntheses use oxidants like iodine in DMSO to generate the dicarbonyl in situ from an α-hydroxy ketone; under these conditions, over-oxidation of the product is possible.[2]
-
Air Oxidation: The dihydroquinoxaline intermediate formed during the reaction is susceptible to oxidation. While air is often sufficient to oxidize this intermediate to the desired quinoxaline, certain catalysts or prolonged reaction times in the presence of air can lead to over-oxidation to the N-oxide.
-
Peroxide Impurities: Solvents like THF or diethyl ether can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are potent oxidizing agents that can lead to N-oxide formation.
Troubleshooting & Prevention Protocol:
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.
-
Control of Oxidizing Conditions: If your protocol involves an in situ oxidation to form the dicarbonyl, carefully control the stoichiometry of the oxidant. Consider a two-step process where the dicarbonyl is generated and isolated first, before reacting it with the diamine under non-oxidizing conditions.
-
Inert Atmosphere: As with preventing polymerization, running the reaction under a nitrogen or argon atmosphere can minimize air oxidation. This is particularly important if your reaction requires long heating times.
-
Purification: If N-oxide formation cannot be completely avoided, it can often be separated from the desired quinoxaline by column chromatography. N-oxides are significantly more polar than their non-oxidized counterparts, so they will have a lower Rf value on silica gel.
Q3: My reaction seems to stall, and I'm isolating a significant amount of an intermediate that is not my starting material or final product. What is happening?
A3: You are likely observing an incomplete cyclization or dehydration. The reaction proceeds through a dihydropyrazine intermediate, and if this intermediate is stable or the subsequent aromatization step is slow, it can accumulate in the reaction mixture.
Causality:
-
Steric Hindrance: Bulky substituents on either the o-phenylenediamine or the 1,2-dicarbonyl compound can slow down the final ring-closing and dehydration steps.
-
Electronic Effects: Electron-withdrawing groups on the o-phenylenediamine can decrease the nucleophilicity of the amino groups, slowing down the initial condensation and subsequent cyclization. Conversely, electron-donating groups on the dicarbonyl can make the carbonyl carbons less electrophilic.[3]
-
Suboptimal pH: The dehydration step is often acid- or base-catalyzed. If the reaction medium is too neutral, this step can be slow. Classical syntheses often use acetic acid or ethanol, which provide a mildly acidic environment to facilitate dehydration.[1]
-
Insufficient Thermal Energy: The final aromatization step may require a higher energy input than the initial condensation.
Troubleshooting & Prevention Protocol:
-
Catalyst Choice:
-
Acid Catalysis: Introduce a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) or acetic acid to promote dehydration.[2] For sensitive substrates, milder Lewis acids can be effective.[1]
-
Heterogeneous Catalysts: Solid-supported acids can also be effective and are easily removed by filtration.[4]
-
-
Reaction Temperature and Time:
-
Increase Temperature: If the reaction stalls at a lower temperature, gradually increasing the heat can provide the necessary activation energy for the final steps. Monitor the reaction by TLC to avoid decomposition.
-
Extend Reaction Time: Some sterically hindered substrates may simply require longer reaction times to go to completion.
-
-
Solvent Choice:
-
Azeotropic Water Removal: Switching to a solvent like toluene and using a Dean-Stark apparatus can help drive the equilibrium towards the product by removing the water formed during the condensation and dehydration steps.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.
Data Summary: Impact of Reaction Conditions
The choice of catalyst and solvent can dramatically influence the outcome of the reaction. Below is a summary table illustrating typical effects on yield and reaction time.
| Catalyst | Solvent | Typical Temperature | Typical Reaction Time | Yield Range (%) | Key Considerations |
| None | Ethanol / Acetic Acid | Reflux | 2-12 h | 35-85 | Traditional method; can be slow with low yields for some substrates. |
| Iodine (cat.) | DMSO | 80-120 °C | 1-4 h | 78-99 | Can also act as an oxidant; risk of N-oxide formation.[2] |
| TsOH·H₂O (cat.) | Ethanol | Room Temp - Reflux | 0.5-3 h | 80-96 | Effective for promoting dehydration and preventing stalled reactions. |
| Solid Acid Catalyst | Solvent-free or Toluene | Room Temp - 80 °C | 10 min - 2 h | 90-98 | Environmentally friendly, easy catalyst removal.[1][4] |
| Inert Atmosphere | Degassed Solvent | Varies | Varies | Generally higher | Critical for preventing oxidative polymerization and N-oxide formation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymeric Byproducts
This protocol is optimized for the reaction of o-phenylenediamine with glyoxal, a reaction notoriously prone to polymerization.
Materials:
-
o-Phenylenediamine (purified by sublimation if discolored)
-
Glyoxal (40% solution in water)
-
Ethanol (degassed)
-
Two-neck round-bottom flask, condenser, syringe pump, magnetic stirrer, nitrogen line.
Procedure:
-
Set up the two-neck flask with a condenser and a septum, under a positive pressure of nitrogen.
-
In the flask, dissolve o-phenylenediamine (1.0 eq) in degassed ethanol.
-
In a separate vial, dilute the glyoxal solution (1.05 eq) with degassed ethanol.
-
Draw the diluted glyoxal solution into a syringe and place it in the syringe pump.
-
Begin stirring the o-phenylenediamine solution and add the glyoxal solution via the syringe pump over 1 hour.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then gently reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.[1]
Protocol 2: Purification of Quinoxaline from N-Oxide Impurity
This protocol outlines a general procedure for separating a quinoxaline product from its more polar N-oxide byproduct using column chromatography.
Materials:
-
Crude quinoxaline product containing N-oxide impurity.
-
Silica gel (for column chromatography).
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the column.
-
Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
The less polar quinoxaline product will elute first. Collect fractions and monitor by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar N-oxide byproduct.
-
Combine the pure fractions containing the desired quinoxaline and evaporate the solvent to obtain the purified product.
Reaction Mechanism Overview
Caption: The general mechanism for quinoxaline synthesis and points of side product formation.
References
- Ghorbani-Vaghei, R., & Veisi, H. (2009). I2/DMSO as an efficient oxidizing system for the synthesis of quinoxalines from α-hydroxy ketones and 1,2-diamines. Tetrahedron Letters, 50(26), 3373-3375.
- Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 97-119.
- Heravi, M. M., et al. (2006). A catalytic and green procedure for the synthesis of quinoxaline derivatives in water.
- Poly (o- phenylenediamine) (PoPD) was successfully synthesized in hydrochloric acid by chemical oxidation method using potassium dichromate as an oxidant. The synthesized polymer was characterized using Raman spectroscopy, SEM, XRD and BET surface area. Chalcogenide Letters, 16(12), 585-591.
- Zheng, C., et al. (2012). N-Oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. Drug Metabolism and Disposition, 40(11), 2069-2076.
- Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer.
- Sato, N. (1987). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Journal of Heterocyclic Chemistry, 24(5), 1481-1484.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem Technical Support.
- El-Atawy, M. A., et al. (2023).
- More, S. V., et al. (2006). A practical and green approach for the synthesis of quinoxaline derivatives catalyzed by bentonite clay K-10. Green Chemistry, 8(10), 923-926.
- Qi, C., et al. (2011). Aerobic Oxidation of Deoxybenzoins Catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO) and One-Pot Synthesis of Quinoxalines. Synthesis, 2011(03), 387-396.
- Chen, C.-Y., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega, 4(5), 9200-9208.
- Dar, B. A., & Shamsuzzaman. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, 20(7), 1735-1763.
- BenchChem. (2025). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance. BenchChem Technical Support.
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Gonzalez, J., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(10), 13258-13271.
- El-Sayed, N. N. E., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7(4), 349-401.
- Martínez-Álvarez, R., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Pharmaceuticals, 17(10), 1256.
- Kumar, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(50), 36625-36653.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
Optimizing reaction conditions for the synthesis of 2,3-diphenylquinoxaline-5-amine
Case ID: QX-5-AMINE-OPT Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary & Route Selection
Welcome to the Technical Support Center. You are targeting 2,3-diphenylquinoxaline-5-amine .
Critical Advisory: While it is theoretically possible to synthesize this target via the direct condensation of 1,2,3-triaminobenzene with benzil, we strongly advise against this route for routine synthesis. 1,2,3-triaminobenzene is highly susceptible to oxidative polymerization (turning into "black tar") upon exposure to air, leading to poor reproducibility and low yields.
Recommended Protocol (The "Nitro-Reduction" Route): To ensure a self-validating and robust workflow, we recommend a two-step sequence:
-
Condensation: Reaction of 3-nitro-1,2-phenylenediamine with benzil to form the stable intermediate 5-nitro-2,3-diphenylquinoxaline.
-
Reduction: Chemoselective reduction of the nitro group to the amine using Tin(II) Chloride (
) or catalytic hydrogenation.
Optimized Reaction Protocols
Step 1: Condensation (Formation of the Quinoxaline Core)
Reagents:
-
3-Nitro-1,2-phenylenediamine (1.0 equiv)
-
Benzil (1.0 equiv)[1]
-
Catalyst: Iodine (
, 5 mol%) — Superior to acetic acid for yield and rate. -
Solvent: Ethanol (EtOH) or Methanol (MeOH).[2]
Protocol:
-
Dissolve 1.0 mmol of benzil and 1.0 mmol of 3-nitro-1,2-phenylenediamine in 10 mL of Ethanol.
-
Add 5 mol% molecular iodine (
). -
Stir at room temperature (RT) for 10 minutes, then heat to reflux.
-
Monitor: Check TLC (Hexane:EtOAc 4:1). The reaction is typically complete within 30–60 minutes.
-
Workup: Cool the mixture to RT. Pour into crushed ice containing a small amount of sodium thiosulfate (to quench iodine).
-
Isolation: Filter the yellow/orange precipitate. Recrystallize from hot Ethanol.[3]
Step 2: Reduction (Nitro Amine)
Reagents:
-
5-Nitro-2,3-diphenylquinoxaline (Intermediate)
-
Tin(II) Chloride Dihydrate (
, 5.0 equiv) -
Solvent: Ethanol/Ethyl Acetate (1:1).
Protocol:
-
Suspend the nitro intermediate in Ethanol.
-
Add
and heat to reflux for 2–4 hours. -
Critical Step: Adjust pH to >8 using 1M NaOH or saturated
during workup to liberate the free amine from the tin complex. -
Extract with Ethyl Acetate, dry over
, and concentrate.
Troubleshooting Guide (Q&A)
Category: Yield & Reaction Efficiency
Q: My condensation reaction yield is low (<50%), and I see unreacted benzil.
-
Diagnosis: This often indicates insufficient activation of the carbonyls or steric hindrance.
-
Solution: Switch from standard thermal reflux to Catalytic Activation .
-
Action: Add Sulfamic Acid (5 mol%) or Iodine (5 mol%) . These Lewis/Brønsted acids activate the benzil carbonyls, facilitating the nucleophilic attack of the diamine.
-
Reference: Iodine catalysis has been proven to increase yields to >90% in quinoxaline synthesis compared to uncatalyzed thermal methods [1].
-
Q: The product is oiling out instead of precipitating.
-
Diagnosis: The lipophilicity of the two phenyl rings keeps the product soluble in organic impurities.
-
Solution: Change the precipitation medium.[4]
-
Action: Instead of pouring into water, pour the reaction mixture into cold Hexane or Diethyl Ether . The impurities often remain in solution while the quinoxaline precipitates.
-
Category: Purity & Side Reactions[1][5]
Q: My product is dark black/brown instead of the expected yellow/orange.
-
Diagnosis: Oxidation of the diamine starting material.[5]
-
Solution: Inert Atmosphere & Fresh Reagents.
-
Action: Degas your ethanol with Nitrogen/Argon for 15 minutes before adding the diamine. Ensure your 3-nitro-1,2-phenylenediamine is not already dark brown (recrystallize precursors if necessary).
-
Q: I cannot separate the 5-amine product from the nitro intermediate after reduction.
-
Diagnosis: Incomplete reduction.
-
Solution: Monitor via TLC with an amine-specific stain.
-
Action: Use Ninhydrin stain . The nitro compound will not stain; the amine will turn distinct purple/red. If nitro remains, add fresh
(2 equiv) and reflux for an additional hour.
-
Optimization Data: Solvent Screening
We have compiled solvent performance data for the condensation step (Benzil + Diamine +
| Solvent | Temperature | Time (min) | Yield (%) | Notes |
| Ethanol | Reflux | 45 | 92% | Recommended. Green, easy workup.[6] |
| Water | Reflux | 120 | 65% | Poor solubility of benzil limits rate. |
| Acetonitrile | Reflux | 30 | 88% | Fast, but harder to precipitate product. |
| DMF | 80°C | 20 | 85% | Difficult to remove solvent completely. |
| Acetic Acid | RT | 60 | 78% | Good, but workup requires neutralization. |
Visual Workflows
Figure 1: Reaction Pathway (Nitro-Reduction Route)
Caption: The recommended two-stage synthesis pathway ensuring stability of the diamine moiety.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common synthetic anomalies.
References
-
More, S. V., et al. (2005). Iodine as a versatile catalyst for the synthesis of quinoxaline derivatives. Tetrahedron Letters , 46(38), 6345-6348.
-
Heravi, M. M., et al. (2007).[3] Silica-supported sulfuric acid as a reusable catalyst for the synthesis of quinoxaline derivatives. Journal of Molecular Catalysis A: Chemical , 264(1-2), 318-321.
-
Darabi, H. R., et al. (2007). A new and efficient protocol for the synthesis of quinoxalines in water. Catalysis Communications , 8(3), 389-392.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[7] Longman Scientific & Technical. (Standard reference for o-phenylenediamine condensations).
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amarequip.com [amarequip.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. sid.ir [sid.ir]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
Technical Support Center: Strategies for Scaling Up the Production of 2,3-diphenylquinoxalin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,3-diphenylquinoxalin-5-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis, purification, and scale-up of this important quinoxaline derivative. Our approach is rooted in mechanistic principles to provide robust and scalable solutions.
Part 1: Synthesis Pathway Overview & Core Concepts
The most reliable and scalable synthesis of this compound is a three-step process. Understanding the workflow is critical for effective troubleshooting.
-
Step 1: Cyclocondensation to form the 2,3-diphenylquinoxaline core.
-
Step 2: Electrophilic Nitration to introduce a nitro group at the C5 position.
-
Step 3: Catalytic Reduction to convert the nitro group to the final amine.
Caption: Overall synthetic workflow for this compound.
Part 2: Troubleshooting Guide & FAQs by Synthesis Step
Step 1: Synthesis of 2,3-Diphenylquinoxaline
This foundational step involves the condensation of o-phenylenediamine and benzil. While straightforward, efficiency at scale depends on controlling reaction conditions. The reaction is a classic cyclocondensation where the diamine attacks the two carbonyl carbons of benzil, followed by dehydration to form the pyrazine ring.[1]
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this condensation reaction?
-
A1: Ethanol or rectified spirit is commonly used for lab-scale synthesis due to good reactant solubility and easy product crystallization upon cooling or water addition.[2] For scale-up, hexafluoroisopropanol (HFIP) has been shown to give excellent yields (around 95%) at room temperature in just one hour, and it is recyclable, making it a strong "green" chemistry candidate.[1] Acetic acid is also a common choice as it can catalyze the reaction.[1]
-
-
Q2: Is a catalyst necessary for this reaction?
-
A2: The reaction can proceed without a catalyst, especially with heating.[2] However, to improve reaction times and yields, particularly at lower temperatures, various catalysts can be employed. These range from simple acids like citric acid or acetic acid to solid acid catalysts and metal triflates.[1][2] For large-scale production, using a mild, inexpensive catalyst like citric acid is often a good balance of efficiency and cost.[2]
-
-
Q3: Can alternative energy sources like microwave or ultrasound be used for scale-up?
-
A3: Both microwave and ultrasound have demonstrated significant rate enhancements at the lab scale, reducing reaction times from hours to minutes with excellent yields (up to 97%).[2] However, scaling these technologies can be challenging. Industrial microwave reactors exist but require specialized equipment. Sonochemistry (ultrasound) is often more feasible for pilot-scale batch reactors. A thorough techno-economic analysis is required to justify these methods over conventional heating.
-
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/crystallization. 3. Impure starting materials. | 1. Confirm completion: Monitor via TLC. If incomplete, extend reflux time or add a catalyst (e.g., a few drops of acetic acid). 2. Optimize crystallization: Add anti-solvent (e.g., water) slowly to a cooled solution to induce crystallization. Avoid adding too much water, which can cause the product to oil out. Recrystallize from a minimal amount of hot ethanol.[2] 3. Verify purity: Check the melting points and appearance of o-phenylenediamine and benzil. The diamine is prone to air oxidation (turns dark). Use freshly purified starting materials if necessary. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Crystallization induced too rapidly. | 1. Purification: Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify by column chromatography (Silica gel, Hexane:Ethyl Acetate mobile phase). 2. Controlled Crystallization: Ensure the reaction mixture is cool before adding water. Add water dropwise with vigorous stirring. Seeding with a small crystal of pure product can help. |
| Reaction Stalls (Monitored by TLC) | 1. Insufficient heat. 2. Deactivated catalyst (if used). | 1. Temperature Control: Ensure the reaction is at a steady reflux. For scale-up, jacketed reactors are essential for uniform heat distribution. 2. Catalyst: If using a catalyst, ensure it is active. Some catalysts are sensitive to moisture or air. |
Step 2: Nitration of 2,3-Diphenylquinoxaline
This step uses a standard nitrating mixture (HNO₃/H₂SO₄) to install a nitro group. The quinoxaline ring is electron-deficient, so forcing conditions may be required.[3] The substitution occurs on the benzene ring portion of the quinoxaline.
Frequently Asked Questions (FAQs)
-
Q4: Why are harsh conditions (e.g., fuming nitric acid/oleum) sometimes cited for quinoxaline nitration?
-
A4: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution. This makes nitration more difficult than for simple benzene. Forcing conditions ensure the formation of the highly electrophilic nitronium ion (NO₂⁺) needed to react with the deactivated ring.[3]
-
-
Q5: What are the major safety concerns when scaling up this nitration?
-
A5: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Key safety measures for scale-up include:
-
Controlled Addition: Add the nitric acid dropwise to the solution of quinoxaline in sulfuric acid, keeping the temperature strictly below 10°C using an ice/salt bath or a chiller.
-
Continuous Monitoring: Use a temperature probe to monitor the internal temperature continuously.
-
Adequate Cooling: Ensure the reactor's cooling capacity is sufficient to handle the heat generated.
-
Quenching: The post-reaction quench onto ice must also be done slowly and with efficient stirring to dissipate heat.
-
-
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature too low. | 1. Stronger Acid: Ensure concentrated (98%) sulfuric acid and fuming (≥70%) nitric acid are used. 2. Temperature Profile: After the initial cold addition, the reaction may need to be allowed to warm to room temperature or be gently heated to proceed to completion. Monitor carefully by TLC. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature too high. 2. Over-nitration (di-nitro products). | 1. Strict Temperature Control: Maintain the temperature as low as possible during the addition phase to maximize regioselectivity. The 5-position is generally favored, but higher temperatures can lead to other isomers. 2. Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of nitric acid. Adding a large excess will promote the formation of dinitro compounds like 5,7-dinitroquinoxaline.[3] |
| Product Degradation (Dark Tarry Mixture) | 1. "Runaway" reaction due to poor temperature control. | 1. Immediate Action: If the temperature rises uncontrollably, ensure emergency cooling is applied. 2. Prevention: This is a process control failure. For scale-up, a pilot run to determine the thermal profile is essential. Re-evaluate the addition rate and cooling capacity. |
Step 3: Reduction of 5-Nitro-2,3-diphenylquinoxaline
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method, though chemical reductants are also effective.[4]
Caption: Comparison of common reduction methods for the nitro group.
Frequently Asked Questions (FAQs)
-
Q6: Which reduction method is better for scale-up: catalytic hydrogenation or chemical reduction?
-
A6: This depends on available infrastructure.
-
Catalytic Hydrogenation (e.g., H₂ gas with Pd/C catalyst): This is the preferred industrial method. It is highly efficient, produces water as the only byproduct ("atom economical"), and the catalyst can often be recovered and reused. However, it requires a specialized pressure reactor (hydrogenator) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Chemical Reduction (e.g., SnCl₂ in HCl, or Fe/NH₄Cl): This can be done in standard glass-lined reactors at atmospheric pressure. It is often used for smaller-scale production. The main drawback is the generation of large amounts of stoichiometric metal salt waste, which requires disposal and adds cost.
-
-
-
Q7: How do I monitor the progress of the reduction?
-
A7: For catalytic hydrogenation, the reaction is complete when hydrogen uptake ceases. For both methods, TLC is an excellent tool. The product amine will have a different Rf value than the starting nitro compound. A stain like ninhydrin can be used to visualize the amine product specifically.
-
Troubleshooting Guide: Step 3
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. (H₂/Pd/C): Deactivated catalyst, insufficient H₂ pressure, or poor mixing. 2. (SnCl₂): Insufficient equivalents of reductant. | 1. Catalyst: Use fresh, high-quality catalyst. Ensure vigorous stirring to keep the catalyst suspended. Increase hydrogen pressure if the reaction is slow. 2. Stoichiometry: Ensure at least 3-4 equivalents of SnCl₂ are used per mole of nitro compound. |
| Product is Contaminated with Metal | 1. (SnCl₂): Incomplete removal of tin salts during workup. | 1. Workup: After reduction, basify the solution carefully with NaOH or NaHCO₃. This will precipitate tin hydroxides, which can be filtered off. The product can then be extracted into an organic solvent. Thoroughly wash the organic layer with water. |
| Side Reactions (e.g., dehalogenation if applicable) | 1. (H₂/Pd/C): Catalyst is too aggressive. | 1. Catalyst Choice: If other reducible functional groups are present, a less reactive catalyst or specific additives (e.g., catalyst poisons) might be needed. This is not an issue for the parent molecule but is a consideration for derivatives. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline (Conventional Method)
-
To a 1L round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (108 g, 1.0 mol) and benzil (210 g, 1.0 mol).
-
Add 500 mL of rectified spirit (95% ethanol).[2]
-
Heat the mixture to reflux with stirring. The solution should become homogeneous.
-
Maintain reflux for 1-2 hours, monitoring the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The appearance of a new, less polar spot indicates product formation.
-
After completion, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Slowly add 200 mL of cold water with stirring until a slight cloudiness persists.[2]
-
Filter the resulting pale yellow precipitate using a Buchner funnel, wash the cake with cold 50% ethanol (2 x 100 mL), and dry in a vacuum oven at 60°C.
-
Expected Yield: ~75-85%. Melting Point: 125-127°C.[2]
Comparison of Synthesis Methods for 2,3-Diphenylquinoxaline
| Method | Conditions | Reaction Time | Typical Yield | Reference |
| Conventional | Reflux in ethanol | 1-2 hours | 75% | [2] |
| Ultrasound | Sonication in ethanol | 8 minutes | 97% | [2] |
| Microwave | Irradiation in ethanol | 55 seconds | 60% | [2] |
| Green Catalyst | Citric acid in ethanol | < 1 minute | 94% | [2] |
| HFIP Solvent | Room temp in HFIP | 1 hour | 95% | [1] |
Protocol 2: Catalytic Reduction of 5-Nitro-2,3-diphenylquinoxaline
-
Safety First: This procedure must be conducted in a dedicated hydrogenation area with appropriate safety measures for handling hydrogen and pyrophoric catalysts.
-
In the vessel of a high-pressure hydrogenator, add 5-nitro-2,3-diphenylquinoxaline (100 g, 0.3 mol) and 500 mL of ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 g, 5% w/w) under a nitrogen atmosphere.
-
Seal the reactor. Purge the system several times with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Begin vigorous stirring and heat to 40-50°C if necessary.
-
Monitor the reaction by the drop in hydrogen pressure. When the pressure stabilizes, the reaction is complete (typically 4-8 hours).
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Crucial Step: Filter the reaction mixture through a pad of Celite® to safely remove the pyrophoric Pd/C catalyst. Never allow the catalyst to dry in the air. Keep the filter cake wet with solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
References
-
Synthesis of 2,3 diphenyl quinoxaline | Dr Preeti Salve. (2022-01-25). YouTube. Available at: [Link]
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science and Engineering Technology (IJISET). Available at: [Link]
-
Synthesis of 2,3-Diphenylquinoxaline. Scribd. Available at: [Link]
-
Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available at: [Link]
-
A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. MDPI. Available at: [Link]
-
Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. RJPBCS. Available at: [Link]
-
Synthesis of 2,3‐diphenylquinoxaline using 1,2‐phenylenediamine and benzyl. Wiley Online Library. Available at: [Link]
-
Gram-scale synthesis of 2,3-diphenylquinoxaline (3a). ResearchGate. Available at: [Link]
-
Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. Available at: [Link]
-
A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a. ResearchGate. Available at: [Link]
-
2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central, National Institutes of Health. Available at: [Link]
-
The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. Royal Society of Chemistry Publishing. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijiset.com [ijiset.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
How to avoid impurities during the synthesis of 2,3-diphenylquinoxaline amines
Technical Support Center: Synthesis of 2,3-Diphenylquinoxaline Amines
A Guide to Impurity Identification, Avoidance, and Troubleshooting
Welcome to the technical support center for the synthesis of 2,3-diphenylquinoxaline amines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and solve common challenges in your synthesis, ensuring the highest possible purity for your target compounds.
The synthesis of aminated 2,3-diphenylquinoxalines is typically a two-stage process. First, the quinoxaline core is constructed, followed by the introduction of the amine functionality. Impurities can arise at either stage, compromising yield, purity, and the biological activity of the final compound. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Overall Synthetic Workflow
The general pathway involves the initial condensation of an o-phenylenediamine with benzil to form the 2,3-diphenylquinoxaline scaffold. This intermediate is then functionalized, often through a pre-installed leaving group (e.g., a halogen), to introduce the desired amine via methods like Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr).
Caption: General two-stage workflow for synthesizing 2,3-diphenylquinoxaline amines.
Part 1: Troubleshooting the Quinoxaline Core Synthesis
The initial condensation reaction between an o-phenylenediamine and benzil is the foundation of the synthesis.[1][2] While often high-yielding, improper technique can introduce persistent impurities.
Q1: My crude 2,3-diphenylquinoxaline product is dark brown/red, not the expected pale yellow solid. What is causing this discoloration?
Answer: This is a classic and common issue, almost always pointing to the oxidation of your o-phenylenediamine (OPD) starting material.
Causality & Expertise: Aromatic diamines, particularly OPD, are highly susceptible to aerobic oxidation.[3] The lone pairs on the nitrogen atoms make the aromatic ring electron-rich and easily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal impurities. The oxidation products are not a single compound but a complex mixture of highly conjugated, colored oligomers and polymeric species, such as phenazine-based structures and Bandrowski's base, which are notoriously difficult to remove from the desired quinoxaline product.[4][5]
Caption: Competing pathways for o-phenylenediamine during synthesis.
Troubleshooting & Prevention Protocol:
-
Purify the o-Phenylenediamine: Never use OPD directly from a bottle that has been open for a long time. If it is discolored (anything other than a white to light tan/pink solid), purify it immediately before use. Recrystallization from ethanol/water or sublimation are effective methods.
-
Use an Inert Atmosphere: For best results, run the condensation reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent (e.g., by sparging with N₂ for 15-20 minutes) and using glassware that has been flame-dried or oven-dried to remove atmospheric moisture and oxygen.
-
Control Reaction Temperature: While the condensation is often performed with heating, excessive temperatures can accelerate oxidation. Follow established protocols that use moderate heat (e.g., refluxing ethanol).[2][6]
-
Workup Promptly: Once the reaction is complete (as determined by TLC), proceed with the workup and isolation without delay. Leaving the reaction mixture exposed to air for extended periods can lead to product degradation and discoloration.
Q2: The condensation reaction is sluggish, and my yield is low. How can I improve the reaction efficiency?
Answer: Low conversion is typically due to suboptimal reaction conditions or catalyst choice. While the reaction can proceed thermally, it is often facilitated by a catalyst.
Causality & Expertise: The formation of the quinoxaline ring from a 1,2-diamine and a 1,2-dicarbonyl compound is a sequence of two imine formations followed by cyclization and dehydration.[7] The rate-limiting step can be the initial nucleophilic attack of the amine onto the carbonyl. The reaction is catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation & Rationale |
| Catalyst | Add a catalytic amount of acid. A few drops of acetic acid or a small amount of p-toluenesulfonic acid (pTSA) can significantly increase the reaction rate without causing degradation.[8] For greener and more recyclable options, solid acid catalysts like bentonite clay K-10 or alumina-supported heteropolyoxometalates have proven highly effective, often allowing the reaction to proceed at room temperature.[8][9] |
| Stoichiometry | Ensure a 1:1 molar ratio. Use precisely one equivalent of benzil for every one equivalent of the diamine. Using a slight excess of one reagent is generally not necessary and will only complicate purification. |
| Solvent | Choose an appropriate solvent. Ethanol is the most common and effective solvent, as it readily dissolves the starting materials and the product has limited solubility upon cooling, aiding crystallization.[6][10] Acetic acid can also be used as both a solvent and a catalyst, though its removal can be more difficult.[11] |
| Reaction Time & Temp | Monitor the reaction by TLC. Do not rely on a fixed reaction time from a generic protocol. Follow the disappearance of the limiting starting material. For thermal reactions in ethanol, refluxing for 30-60 minutes is typical.[2] With an effective catalyst, the reaction can be complete in as little as 10-20 minutes at room temperature.[9] |
Part 2: Troubleshooting the Amination Reaction
Introducing the amine functionality onto the pre-formed 2,3-diphenylquinoxaline core is the second major stage. This step commonly utilizes palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or Nucleophilic Aromatic Substitution (SNAr).[12][13]
Q3: I'm attempting a Buchwald-Hartwig amination on 6-bromo-2,3-diphenylquinoxaline, but I'm getting significant dehalogenation (formation of 2,3-diphenylquinoxaline) and low yield of the desired amine. What is going wrong?
Answer: This is a common issue in Buchwald-Hartwig couplings and usually points to problems with the catalyst cycle, often caused by impurities or an imbalance of reagents.
Causality & Expertise: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the product and regenerate the Pd(0) catalyst. Dehalogenation (hydrodehalogenation) is a competing side reaction where the aryl halide is reduced to an arene. This can happen if the reductive elimination step is slow or if there are sources of hydride in the reaction (e.g., from certain bases or solvent degradation). Impurities like water or oxygen can also damage the sensitive Pd(0) catalyst, leading to the formation of palladium black and loss of activity.
Troubleshooting & Prevention Protocol:
-
Reagent Purity is Critical:
-
Solvent: Use anhydrous, degassed solvent. Toluene or dioxane are common choices.
-
Base: The choice of base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Ensure the base is fresh and has been handled under inert conditions. Avoid carbonate bases if you observe slow reaction rates.
-
Amine: Ensure the amine nucleophile is pure.
-
-
Optimize the Catalyst System:
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Use bulky, electron-rich phosphine ligands specifically designed for cross-coupling (e.g., XPhos, SPhos, RuPhos). The optimal ligand often needs to be screened for a specific substrate.
-
Palladium Precursor: Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
-
Strictly Inert Atmosphere: The Pd(0) species active in the catalytic cycle is extremely oxygen-sensitive. Ensure your reaction flask is thoroughly purged with argon or nitrogen before adding the catalyst and that the reaction is maintained under a positive pressure of inert gas throughout.
-
Temperature Control: Run the reaction at the recommended temperature, typically between 80-110 °C. Temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low will result in a slow reaction.
Q4: My SNAr reaction on a chloro-quinoxaline with an amine nucleophile is producing a significant amount of a quinoxalinone byproduct. How can I prevent this hydrolysis?
Answer: The formation of a quinoxalinone indicates a competing nucleophilic attack by water or hydroxide ions on your substrate. This can be minimized by rigorously controlling the reaction conditions to exclude water.
Causality & Expertise: Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient ring like quinoxaline proceeds via a Meisenheimer complex intermediate.[14][15] The reaction requires a strong nucleophile and an electron-deficient aromatic system. While your amine is the intended nucleophile, water (or hydroxide formed from the base) can also act as a nucleophile. If water is present in the solvent or reagents, it will compete with the amine, leading to the substitution of the chloride with a hydroxyl group, which then tautomerizes to the more stable quinoxalinone form.
Caption: Competing SNAr pathways leading to amination versus hydrolysis.
Troubleshooting & Prevention Protocol:
-
Dry, Aprotic Solvents: Use anhydrous polar aprotic solvents like DMF, DMSO, or NMP. These solvents are excellent for SNAr reactions and can be purchased in anhydrous grades or dried over molecular sieves. Avoid protic solvents like ethanol or water.
-
Use a Non-Hydroxide Base: Employ a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a strong, non-aqueous base like sodium hydride (NaH) to act as an acid scavenger without introducing a competing hydroxide nucleophile.
-
Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use. Dry the amine reagent if it is suspected to contain water.
-
Increase Nucleophile Concentration: Using a slight excess (1.1-1.5 equivalents) of the amine nucleophile can help it outcompete trace amounts of water in the reaction.
General Purification & Analytical Protocols
Even with optimized reaction conditions, purification is essential.
Protocol: Recrystallization of 2,3-Diphenylquinoxaline Derivatives
Recrystallization is highly effective for removing minor impurities, especially unreacted starting materials or side products with different polarity.
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. For the quinoxaline core, an ethanol/water mixture is often effective.[2] For the more functionalized amine derivatives, systems like ethyl acetate/hexanes or toluene/hexanes may be required.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored from persistent oxidative impurities, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a short plug of Celite or filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Analytical Techniques for Impurity Profiling
A multi-technique approach is best for identifying and quantifying impurities.[16][17]
| Technique | Purpose & Detectable Impurities |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. Visualizes unreacted starting materials, major byproducts, and product formation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. Can detect and quantify minor impurities (down to <0.1%). Essential for final purity assessment in pharmaceutical applications.[16] |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation of the product. Can identify and roughly quantify impurities if their signals are resolved from the product's signals. |
| Mass Spectrometry (MS) | Provides the molecular weight of the product and any impurities. LC-MS is particularly powerful for identifying unknown peaks seen in an HPLC chromatogram.[16] |
References
-
Scribd. Synthesis of 2,3-Diphenylquinoxaline. Available from: [Link]
-
Pharmacy Infoline. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Available from: [Link]
-
Scribd. 2,3 - Diphenyl Quinoxaline (Synthesis). Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]
-
YouTube. 2,3 Diphenylquinoxaline : Organic synthesis. (2020). Available from: [Link]
-
ResearchGate. Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions. Available from: [Link]
-
IJISET. A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Available from: [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Srivastava, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives.
-
MDPI. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). Available from: [Link]
-
Encyclopedia.pub. Methods of Preparation of Quinoxalines. (2023). Available from: [Link]
-
RJPBCS. Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011). Available from: [Link]
-
NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available from: [Link]
-
Slideshare. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Available from: [Link]
-
PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines. Available from: [Link]
-
Royal Society of Chemistry. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (2020). Available from: [Link]
-
ResearchGate. Oxidation of p-Phenylenediamine. Available from: [Link]
-
NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
-
PubMed. Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. (2019). Available from: [Link]
-
ACS Publications. Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. (2023). Available from: [Link]
-
NIH. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available from: [Link]
-
ResearchGate. Synthesis of quinoxaline derivatives using different diketo and diamines. Available from: [Link]
-
NIH. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Available from: [Link]
-
ResearchGate. Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes. (2016). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). (2018). Available from: [Link]
- Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Available from: [Link]
-
PubMed. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. Available from: [Link]
-
PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. (2019). Available from: [Link]
-
Semantic Scholar. Table 1 from The oxidation of p-phenylenediamine.... Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijiset.com [ijiset.com]
- 3. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 10. youtube.com [youtube.com]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Recrystallization of 2,3-Diphenylquinoxaline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the recrystallization of 2,3-diphenylquinoxaline and its derivatives. Our goal is to move beyond procedural lists and delve into the causality of experimental outcomes, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the recrystallization of 2,3-diphenylquinoxaline, presented in a question-and-answer format.
Question 1: My 2,3-diphenylquinoxaline product is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute's solubility is so low at a specific temperature that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is often because the solution is supersaturated to a point where the compound comes out of solution above its melting point in the solvent system.
Causality & Mechanistic Insight: The high concentration of the solute in the hot solution, combined with a rapid cooling rate, can lead to a situation where the molecules don't have sufficient time to orient themselves into a crystal lattice. The presence of impurities can also disrupt crystal nucleation and promote the formation of an oil.
Step-by-Step Resolution Protocol:
-
Re-heat and Dilute: Place the flask containing the oiled-out product back on the heat source and add a small amount (1-2 mL) of the hot solvent to redissolve the oil.[1] This slightly reduces the supersaturation.
-
Slow Cooling is Crucial: Instead of placing the flask directly on the benchtop or in an ice bath, allow it to cool slowly. You can achieve this by:
-
Leaving it in the hot sand bath or heating mantle with the heat turned off.
-
Placing it in a Dewar flask filled with warm water.
-
Insulating the flask with glass wool or a beaker.
-
-
Induce Crystallization: If crystals still do not form upon reaching room temperature, try the following:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of 2,3-diphenylquinoxaline to the solution. This seed crystal will act as a template for further crystal growth.[2]
-
-
Solvent System Modification: If oiling out persists, consider a different solvent or a solvent mixture. A solvent in which the compound is slightly less soluble at higher temperatures may be beneficial. For instance, if you are using pure ethanol, a mixture of ethanol and water could be a suitable alternative.[3][4][5]
Question 2: I have a very low yield of 2,3-diphenylquinoxaline after recrystallization. What are the likely causes and how can I improve it?
Answer:
A low yield is a common issue in recrystallization and can stem from several factors.[1]
Causality & Mechanistic Insight: The primary principle of recrystallization is the difference in solubility of the compound in a hot versus a cold solvent.[6] A low yield often indicates that a significant amount of the desired compound remains dissolved in the mother liquor after cooling.
Step-by-Step Resolution Protocol:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will result in a significant portion of your product remaining in solution even after cooling.
-
Check the Mother Liquor: After filtering your crystals, you can check for remaining product in the filtrate (mother liquor). A simple way is to take a small sample on a watch glass and allow the solvent to evaporate. A significant solid residue indicates a substantial loss of product.
-
"Second Crop" Crystallization: To recover the product from the mother liquor, you can reduce the volume of the solvent by heating it and then allowing it to cool again to obtain a second batch of crystals. Be aware that this "second crop" may be less pure than the first.
-
Optimize Cooling: Ensure the solution has been thoroughly cooled before filtration. Placing the flask in an ice bath for 15-20 minutes after it has reached room temperature can significantly increase the yield of crystals.[7]
-
Appropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent at low temperatures, the yield will be poor. Refer to the solvent selection table below.
Question 3: My recrystallized 2,3-diphenylquinoxaline is still colored, even though the pure compound should be a white to light yellow crystalline powder.[8] How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed using activated carbon.
Causality & Mechanistic Insight: Activated carbon has a high surface area and can adsorb large, flat, non-polar molecules, which are often the source of color in organic compounds.
Step-by-Step Decolorization Protocol:
-
Dissolve the Crude Product: Dissolve your impure 2,3-diphenylquinoxaline in the minimum amount of hot recrystallization solvent.
-
Add Activated Carbon: Remove the solution from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Adding carbon to a boiling solution can cause it to boil over violently.
-
Heat and Swirl: Return the flask to the heat source and gently swirl for a few minutes to allow the carbon to adsorb the impurities.
-
Hot Filtration: This is a critical step. You must filter the hot solution to remove the activated carbon. This is typically done using a pre-warmed funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.
-
Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.
Caution: Using too much activated carbon can lead to a loss of your desired product as it can also be adsorbed.
Question 4: The crystals I've obtained are very fine needles or a powder, making them difficult to filter and wash. How can I grow larger crystals?
Answer:
The size of the crystals is directly related to the rate of crystal growth. Rapid cooling leads to the formation of many small crystals, while slow cooling allows for the growth of fewer, larger crystals.
Causality & Mechanistic Insight: Slower cooling rates provide more time for molecules to deposit onto the growing crystal lattice in an orderly fashion, resulting in larger and more well-defined crystals.
Step-by-Step Protocol for Larger Crystals:
-
Ensure Complete Dissolution: Make certain that all of the solid has dissolved in the hot solvent before you begin the cooling process.
-
Slow Cooling is Key: As mentioned in the "oiling out" section, employ slow cooling techniques. Insulating the flask is a very effective method.
-
Minimize Agitation: Avoid disturbing the solution as it cools. Agitation can induce rapid nucleation, leading to the formation of many small crystals.
-
Use a More Dilute Solution: While this may slightly decrease the overall yield, using a slightly larger volume of solvent than the absolute minimum can slow down the crystallization process and promote the growth of larger crystals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2,3-diphenylquinoxaline?
A1: Ethanol or rectified spirit (a mixture of ethanol and water) are the most commonly cited and effective solvents for the recrystallization of 2,3-diphenylquinoxaline.[3][7][9][10][11] These solvents provide good solubility at their boiling points and significantly lower solubility at room temperature or in an ice bath. Aqueous ethanol is also frequently used.[4][5]
Q2: How can I determine the purity of my recrystallized 2,3-diphenylquinoxaline?
A2: The most common and accessible methods for assessing purity are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The reported melting point for 2,3-diphenylquinoxaline is in the range of 125-128 °C.[8] Impurities will typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. The presence of multiple spots indicates impurities.
Q3: Is it necessary to use a fume hood for this recrystallization?
A3: Yes, it is always best practice to perform recrystallizations in a well-ventilated fume hood, especially when working with organic solvents like ethanol, which are flammable.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a solvent mixture can be very effective, especially if a single solvent does not provide the ideal solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is much less soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again, and then allowed to cool slowly. For 2,3-diphenylquinoxaline, an ethanol/water mixture is often used.[3][4][5]
Data & Protocols
Solvent Selection for 2,3-Diphenylquinoxaline
| Solvent | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Ethanol | 78 | Good solubility when hot, poor solubility when cold. Widely available and relatively low toxicity.[3][7][9] | Can be too good a solvent, potentially leading to lower yields if not cooled sufficiently. |
| Rectified Spirit | ~78 | A mixture of ethanol and water, often used in synthesis and recrystallization.[4][9][12] | Composition can vary; may need to add water to induce crystallization. |
| Aqueous Ethanol | 78-100 | The water acts as an anti-solvent, reducing the solubility of the organic compound upon cooling.[4][5] | The optimal ratio of ethanol to water may need to be determined empirically. |
| Toluene | 111 | Can be used as a reaction solvent and for recrystallization.[10] Its higher boiling point can be advantageous for dissolving less soluble compounds. | Higher toxicity than ethanol; requires careful handling in a fume hood. |
Standard Recrystallization Protocol for 2,3-Diphenylquinoxaline
-
Dissolution: In a fume hood, place the crude 2,3-diphenylquinoxaline in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl and heat for a few minutes.
-
(Optional) Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizing the Recrystallization Workflow
Caption: The logical workflow for the recrystallization of 2,3-diphenylquinoxaline.
References
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.
- Vibzz Lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube.
- Reddit. (2020, October 30).
- Chem-Impex. (n.d.). 2,3-Diphenylquinoxaline.
- ResearchGate. (2017, January 22).
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Thienyl-Quinoxaline Based Compounds.
- IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
- ResearchGate. (2012).
- National Institutes of Health. (n.d.).
- Journal of the American Chemical Society. (2026, February 4). Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2.
- Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester Department of Chemistry. (n.d.).
- PMC. (n.d.).
- SlideShare. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 6. praxilabs.com [praxilabs.com]
- 7. youtube.com [youtube.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ijiset.com [ijiset.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
Technical Support Center: Spectroscopic Characterization of Quinoxaline Derivatives
Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting Spectral Anomalies in Quinoxaline Scaffolds
Introduction
Welcome to the Quinoxaline Characterization Support Hub. As Senior Application Scientists, we understand that the quinoxaline core (benzopyrazine) presents unique spectroscopic challenges due to its electron-deficient nature, potential for tautomerism, and strong intermolecular
Module 1: NMR Spectroscopy – Resolving Broad Signals & Ambiguity
User Query: "I synthesized a hydroxy-quinoxaline derivative, but my
Technical Diagnosis:
This is likely not an impurity issue but a dynamic exchange phenomenon. Hydroxy-quinoxalines often exist in a tautomeric equilibrium between the enol-imine and keto-amine forms (lactam-lactim tautomerism). In non-polar solvents like chloroform, the exchange rate between these forms is often intermediate on the NMR timescale, leading to coalescence (broadening). Additionally, quinoxalines are prone to aggregation via
Troubleshooting Protocol: The "Dynamic Resolution" Workflow
-
Solvent Switch (Dielectric Tuning):
-
Action: Switch from CDCl
to DMSO- or DMF- . -
Reasoning: High-dielectric solvents stabilize the more polar keto-amine tautomer, often "freezing" the equilibrium to one side and sharpening signals. They also disrupt
-stacking aggregates.
-
-
Variable Temperature (VT) NMR:
-
Action: If signals remain broad in DMSO, run spectra at elevated temperatures (e.g., 300K
350K 380K). -
Reasoning: Increasing temperature accelerates the exchange rate beyond the coalescence point (
), resulting in sharp, averaged signals.
-
-
TFA Titration (Protonation Check):
-
Action: Add trace Trifluoroacetic Acid (TFA-
). -
Reasoning: Protonation of the pyrazine nitrogens can lock the conformation and shift the tautomeric equilibrium, resolving ambiguity.
-
Visual Workflow: NMR Signal Optimization
Caption: Decision tree for resolving line-broadening in quinoxaline NMR spectra caused by exchange dynamics or aggregation.
Module 2: Photophysics – Solvatochromism & Fluorescence Quenching
User Query: "My quinoxaline fluorophore emits bright green in toluene but is virtually non-fluorescent in water. Did the compound degrade?"
Technical Diagnosis: This is a classic signature of Intramolecular Charge Transfer (ICT) sensitivity. Quinoxaline is a strong electron acceptor. When coupled with electron donors (e.g., amines, rotatable aryls), the excited state becomes highly polarized. In polar protic solvents (water), the excited state is stabilized non-radiatively (energy loss to solvent dipoles), leading to fluorescence quenching. Alternatively, in water, hydrophobic quinoxalines may form H-aggregates (face-to-face stacking), which are typically non-emissive (ACQ: Aggregation-Caused Quenching).
Experimental Protocol: Solvatochromic & Aggregation Analysis
Step 1: The Lippert-Mataga Screen
-
Prepare 10
M solutions in 5 solvents of increasing polarity: Toluene, THF, DCM, Acetonitrile, Methanol. -
Record UV-Vis (
) and Emission ( ) maxima. -
Analysis: Plot Stokes Shift (
) vs. Orientation Polarizability ( ). A linear correlation confirms ICT character.
Step 2: Water Fraction (
-
Prepare a stock solution in THF.
-
Prepare mixtures with increasing water fractions (
= 0% to 90%). -
Measure Photoluminescence (PL) intensity.
-
Result A (Intensity
): ACQ (Aggregation-Caused Quenching). Solution: Modify structure with bulky groups to prevent stacking. -
Result B (Intensity
): AIE (Aggregation-Induced Emission). Solution: Ideal for solid-state applications.
-
Data Summary: Solvent Effects on Quinoxaline Emission
| Solvent | Polarity Index | Expected Shift ( | Mechanism |
| Toluene | 2.4 | Blue-shifted (High Quantum Yield) | Weak stabilization of ICT state. |
| DCM | 3.1 | Intermediate | Moderate ICT stabilization. |
| DMSO | 7.2 | Red-shifted | Strong dipole interaction. |
| Water | 10.2 | Quenched / Red-shifted | H-bonding induced non-radiative decay or Aggregation. |
Module 3: Mass Spectrometry – Fragmentation Interpretation
User Query: "I see a loss of 27 Da and 28 Da in my MS/MS spectrum. Is this characteristic?"
Technical Diagnosis: Yes. The nitrogen-rich heterocycle dictates the fragmentation.
-
Loss of 27 Da: Corresponds to HCN (Hydrogen Cyanide), the hallmark fragmentation of pyrazine rings.
-
Loss of 28 Da: Can correspond to CO (if a carbonyl/keto tautomer is present) or N
(less common, usually requires specific diazo-like precursors). -
Loss of 20 Da: If your derivative is fluorinated (common in medicinal chemistry), this is HF .[1]
Reference Table: Common Quinoxaline MS Fragments
| Mass Loss ( | Fragment Lost | Structural Indication |
| -27 | HCN | Cleavage of the pyrazine ring. |
| -28 | CO | Presence of quinoxalinone (keto form).[2] |
| -26 | CN / C | Ring opening/rearrangement. |
| -1 | H | Formation of stable radical cation. |
Module 4: IR Spectroscopy – Tautomer Identification
User Query: "How do I distinguish between the hydroxy- and keto-forms of my quinoxaline using IR?"
Technical Diagnosis: IR is the "fingerprint" method for tautomerism. The key is distinguishing the C-O stretch (enol) from the C=O stretch (keto) and the N-H stretch.
Diagnostic Bands:
-
Keto-Amine Form (Lactam):
-
: Strong band at 1640–1690 cm
. (Note: Lower than typical ketones due to conjugation). -
: Broad band around 3200–3400 cm
.
-
: Strong band at 1640–1690 cm
-
Enol-Imine Form (Lactim):
- : Broad, variable band (often obscured if H-bonding is strong).
-
: Strong band at 1560–1590 cm
.[3] -
Absence of strong C=O band >1640 cm
.
Visual Pathway: Tautomer Assignment Logic
Caption: Logic flow for distinguishing quinoxaline tautomers via vibrational spectroscopy.
References
-
Balandina, A., et al. (2005).[4] "Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines." Magnetic Resonance in Chemistry. Link
-
El-Hiti, G. A., et al. (2019). "Tautomerism and Structure of Functional Azoles." Molecules. Link
-
Kovalska, V. B., et al. (2021). "Fluorescence enhancement of quinolines by protonation." RSC Advances. Link
-
Huillet, F. D. (1955). "Ultraviolet absorption spectra of quinoxaline and some of its derivatives." Brigham Young University Theses. Link
-
BenchChem. (2025).[3] "Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives." Link
Sources
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 2,3-diphenylquinoxalin-5-amine for experimental assays
Topic: Enhancing the stability of 2,3-diphenylquinoxalin-5-amine for experimental assays Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025)
Introduction: The Stability Triad
This compound (CAS: Derivative of 1684-14-6) is a lipophilic, fluorescent heterocyclic compound often utilized in optoelectronics and pharmacological screening. Its utility, however, is frequently compromised by three instability vectors: oxidative degradation of the primary amine, hydrophobic precipitation in aqueous buffers, and photolytic instability .
This guide provides a self-validating system to mitigate these risks. By controlling the micro-environment of the molecule (solvent, pH, and light exposure), you can ensure assay reproducibility and data integrity.
Part 1: Storage & Stock Preparation (The Foundation)
Q: My solid compound has turned from bright yellow to a dull brown. Is it still usable?
A: Likely not. The color shift from yellow (characteristic of the quinoxaline chromophore) to brown indicates oxidative polymerization of the 5-amino group, often exacerbated by moisture.
-
Mechanism: Aromatic amines are susceptible to auto-oxidation, forming azo-dimers or quinone-imine species.
-
Action: Verify purity via LC-MS. If purity is <95%, repurify or discard.
-
Prevention: Store solid powder at -20°C under an inert atmosphere (Argon/Nitrogen) in amber vials.
Q: How do I prepare a stable stock solution?
A: Use the "Anhydrous-Aliquot" Protocol. Standard DMSO stocks degrade due to hygroscopicity (water uptake) and DMSO-mediated oxidation. Follow this strict protocol:
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | Water >0.1% triggers precipitation of the lipophilic diphenyl groups upon freezing. |
| Concentration | 10 mM - 20 mM | High concentrations increase the risk of "crashing out" during freeze-thaw cycles. |
| Additive | 0.1% BHT (Butylated hydroxytoluene) | Acts as a radical scavenger to prevent amine oxidation during storage. |
| Container | Amber Glass Vials (Teflon-lined cap) | Blocks UV/Blue light (300-450 nm) which excites the quinoxaline ring. |
| Storage | -80°C | Stops chemical kinetics. -20°C is acceptable for <1 month.[1] |
Critical Step: Do not store the "working stock." Create single-use aliquots (e.g., 50 µL). Never refreeze a thawed aliquot.
Part 2: Solubilization & Assay Conditions
Q: The compound precipitates immediately upon adding to the cell culture media/buffer. Why?
A: This is "Solvent Shock." The 2,3-diphenyl substituents render the molecule highly hydrophobic (LogP estimated > 4.5). Rapid addition of a DMSO stock to an aqueous buffer creates local zones of supersaturation, forcing the compound to aggregate before it can disperse.
The "Intermediate Dilution" Method: Do not pipette directly from 100% DMSO to Buffer.
-
Step 1: Dilute 10 mM Stock 1:10 into 100% Ethanol or PEG-400 (Result: 1 mM).
-
Step 2: Dilute this intermediate 1:100 into your assay buffer (Result: 10 µM, 0.1% DMSO, 1% Ethanol).
-
Why? The intermediate solvent reduces the surface tension mismatch, allowing smoother dispersion.
Q: What is the optimal pH for stability?
A: Maintain pH 6.5 – 7.5.
-
Acidic pH (< 5): Protonation of the 5-amine (and potentially ring nitrogens) increases solubility but alters the electronic state, quenching fluorescence and changing binding affinities.
-
Basic pH (> 8): Increases the rate of oxidative deamination.
-
Buffer Choice: Phosphate (PBS) or HEPES are chemically inert toward quinoxalines. Avoid Tris buffers if you are studying amine-reactive pathways, as Tris contains a primary amine that may compete or interfere in specific cross-linking assays.
Part 3: Troubleshooting & Diagnostics
Q: My fluorescence signal is decaying over the course of the experiment (1-2 hours).
A: You are likely observing Photobleaching or Solvatochromic Quenching. Quinoxalines exhibit Intramolecular Charge Transfer (ICT).
-
Check Light Exposure: Are you running the assay under ambient light?
-
Fix: Perform all steps in low-light or red-light conditions.
-
-
Check Oxidation: Add 1 mM Ascorbic Acid to the buffer.
-
Diagnostic: If the signal stabilizes with Ascorbate, the decay was oxidative. If it persists, it is photophysical bleaching.
-
Part 4: Visualizing the Stabilization Workflow
The following diagram illustrates the decision logic for handling this compound to prevent the three primary failure modes: Oxidation, Precipitation, and Photolysis.
Figure 1: Decision tree for the storage and solubilization of this compound, highlighting critical control points for stability.
References
-
BenchChem. (2025).[2] Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline. Retrieved from
-
Organic Chemistry Portal. (2017). Dimethyl sulfoxide (DMSO) as an Oxidant and Solvent.[3] Retrieved from
-
National Institutes of Health (NIH). (2019). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from
-
LFA Tablet Presses. (2024). How To Protect Light Sensitive Products. Retrieved from
-
CymitQuimica. (2024). 2,3-Diphenylquinoxaline Properties and Solubility. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to Greener Synthesis Methods for 2,3-Diphenylquinoxaline
Introduction: The Quest for Sustainable Synthesis of a Privileged Scaffold
2,3-Diphenylquinoxaline, a prominent member of the quinoxaline family, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The classical synthesis, a condensation reaction between o-phenylenediamine and benzil, while effective, often relies on prolonged reaction times, high temperatures, and the use of potentially hazardous organic solvents.[1] In an era increasingly focused on sustainable chemical practices, the development of greener, more efficient methods for the synthesis of this important molecule is of paramount importance.
This guide provides a comparative analysis of various greener synthetic approaches for the production of 2,3-diphenylquinoxaline. We will delve into the mechanistic underpinnings of conventional, microwave-assisted, and ultrasound-assisted methods, providing detailed experimental protocols and a quantitative comparison of their performance. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to make informed decisions in selecting a synthetic route that aligns with the principles of green chemistry.
The Fundamental Reaction: A Condensation Pathway
The synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil proceeds through a well-established condensation-cyclization mechanism. The reaction is typically acid-catalyzed, with the acid activating the carbonyl groups of benzil, making them more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. Subsequent dehydration and cyclization lead to the formation of the stable aromatic quinoxaline ring.
Caption: General reaction mechanism for the synthesis of 2,3-diphenylquinoxaline.
Comparative Analysis of Synthesis Methodologies
The following sections provide a detailed examination of three primary synthetic methodologies: conventional heating, microwave irradiation, and ultrasonic irradiation. Each method is evaluated based on its reaction time, yield, and adherence to green chemistry principles.
Conventional Synthesis: The Classical Approach
The conventional method for synthesizing 2,3-diphenylquinoxaline typically involves refluxing the reactants in an organic solvent, such as ethanol or rectified spirit, for an extended period.[1] While this method is straightforward and widely used, it often suffers from long reaction times and significant energy consumption due to prolonged heating.
-
In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit.
-
To this solution, add a solution of 1.08 g (0.01 mol) of o-phenylenediamine dissolved in 8 mL of rectified spirit.
-
Reflux the mixture on a boiling water bath for 1 hour.[1]
-
After reflux, add water dropwise to the mixture until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature, which will induce crystallization of the product.
-
Collect the crude product by filtration and recrystallize from rectified spirit to obtain pure 2,3-diphenylquinoxaline.[1]
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[2] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[3] This often results in dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional methods.[2][4]
The mechanism of microwave heating involves two primary phenomena: dipolar polarization and ionic conduction.[3] Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. Any ions present will also move through the solution, generating heat through collisions. This efficient and direct energy transfer is the key to the dramatic rate enhancements observed in MAOS.[3]
-
In a 250 mL round-bottom flask suitable for microwave synthesis, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol.
-
Place the flask in a microwave reactor and irradiate at 340 W for 10 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Add water dropwise until a slight cloudiness persists.
-
Filter the resulting solid product and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure 2,3-diphenylquinoxaline.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 2,3-diphenylquinoxaline.[5] Ultrasound irradiation of a liquid medium generates acoustic cavitation – the formation, growth, and implosive collapse of microscopic bubbles.[5] This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating the reaction rate.[5]
-
In a suitable vessel, dissolve 2.1 g of benzil and 1.1 g of o-phenylenediamine in 8.00 mL of rectified spirit separately.
-
Mix the two solutions in a beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes at 60°C.
-
After sonication, add sufficient water to the mixture and allow it to cool for 15 minutes.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Quantitative Performance Comparison
To provide an objective comparison of the different synthetic methods, the following table summarizes key performance indicators based on reported experimental data.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | None | Rectified Spirit | Reflux | 1 - 1.5 h | 75 | [1] |
| Microwave-Assisted | None | Ethanol | N/A | 10 min | 92 | |
| Microwave-Assisted | None | Ethanol | N/A | 55 sec | 60 | [1] |
| Ultrasound-Assisted | None | Rectified Spirit | 60 | 15 min | 95.8-98.3 | |
| Ultrasound-Assisted | p-TSA | Ethanol | N/A | 8 min | 97 | [1] |
| Green Catalyst | Citric Acid | Ethanol | Room Temp. | < 1 min | 94 | [1] |
Green Chemistry Metrics: A Deeper Dive into Sustainability
Beyond reaction time and yield, a true assessment of the "greenness" of a synthetic method requires the consideration of metrics such as Atom Economy and E-Factor.
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product.[6] For the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine (C₆H₈N₂) and benzil (C₁₄H₁₀O₂), the balanced chemical equation is:
C₆H₈N₂ + C₁₄H₁₀O₂ → C₂₀H₁₄N₂ + 2H₂O
-
Molecular Weight of o-phenylenediamine = 108.14 g/mol
-
Molecular Weight of benzil = 210.23 g/mol
-
Molecular Weight of 2,3-diphenylquinoxaline = 282.34 g/mol
-
Molecular Weight of Water = 18.02 g/mol
Atom Economy = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of all Reactants) x 100%
Atom Economy = (282.34) / (108.14 + 210.23) x 100% ≈ 88.7%
This high atom economy is inherent to the condensation reaction, indicating that most of the atoms from the reactants are incorporated into the final product. The primary byproduct is water, which is environmentally benign.
E-Factor (Environmental Factor) provides a measure of the waste generated per unit of product. A lower E-factor signifies a greener process. While a precise calculation requires detailed experimental data on all waste streams (including solvent losses), we can infer that the microwave and ultrasound-assisted methods, with their significantly shorter reaction times and often higher yields, will have a lower E-factor compared to the conventional method due to reduced energy consumption and potentially less solvent usage per unit of product.[7]
The Role of Greener Catalysts: Citric Acid as a Benign Promoter
The use of non-toxic, readily available, and biodegradable catalysts is a cornerstone of green chemistry. Citric acid has been reported as an efficient and environmentally friendly catalyst for the synthesis of quinoxaline derivatives.[1] As a Brønsted acid, citric acid can protonate the carbonyl oxygen of benzil, thereby activating it for nucleophilic attack by the amine groups of o-phenylenediamine.[8] This catalytic action facilitates the reaction under milder conditions, such as at room temperature, and in a significantly shorter timeframe.[9]
Caption: A generalized experimental workflow for the synthesis of 2,3-diphenylquinoxaline.
Conclusion and Future Outlook
This comparative guide demonstrates that greener alternatives to the conventional synthesis of 2,3-diphenylquinoxaline offer significant advantages in terms of reaction time, yield, and energy efficiency. Both microwave-assisted and ultrasound-assisted methods have proven to be highly effective, dramatically reducing reaction times from hours to minutes while often providing superior yields.[2][5] The use of benign catalysts like citric acid further enhances the green credentials of this important transformation.[1]
For researchers and professionals in the field, the choice of synthetic method will depend on the available equipment and specific experimental goals. However, the data presented here strongly advocates for the adoption of these greener methodologies. Future research in this area could focus on solvent-free reaction conditions, the development of even more efficient and recyclable catalysts, and a more detailed analysis of the energy consumption and life cycle assessment of each synthetic route. By embracing these green chemistry principles, the scientific community can continue to develop valuable molecules like 2,3-diphenylquinoxaline in a more sustainable and environmentally responsible manner.
References
-
Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (URL: [Link])
-
Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (URL: [Link])
-
Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (URL: [Link])
-
Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. (URL: [Link])
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (URL: [Link])
-
Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition. (URL: [Link])
-
A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. (URL: [Link])
-
I2-Catalyzed Oxidative Condensation of Aldoses with Diamines: Synthesis of Aldo-Naphthimidazoles for Carbohydrate Analysis. (URL: [Link])
-
Synthesis of diimines from 1, 2-dicarbonyl compounds by direct catalyzed condensation. (URL: [Link])
-
Green synthesis of quinoxaline derivatives. (URL: [Link])
-
Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (URL: [Link])
-
Plausible mechanism for the formation of quinoxaline. (URL: [Link])
-
green chemistry – the atom economy. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation. (URL: [Link])
-
METRICS - Green Chemistry Toolkit. (URL: [Link])
-
Citric Acid: A Multifunctional Pharmaceutical Excipient. (URL: [Link])
-
Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. (URL: [Link])
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (URL: [Link])
-
B-Dicarbonyl Compounds: Claisen Condensations. (URL: [Link])
-
Atom Economy Green Synthesis in Organic Chemistry. (URL: [Link])
-
Metrics to 'green' chemistry—which are the best? (URL: [Link])
-
Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters). (URL: [Link])
Sources
- 1. ijiset.com [ijiset.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. asianjpr.com [asianjpr.com]
- 5. ajrconline.org [ajrconline.org]
- 6. rsc.org [rsc.org]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide: 2,3-Diphenylquinoxalin-5-amine vs. Quinoxaline-Based Fluorophores
Executive Summary: The Isomer Divergence
In the design of quinoxaline-based fluorophores, the positioning of the electron-donating amine substituent dictates the photophysical mechanism. This guide provides a technical comparison between 2,3-diphenylquinoxalin-5-amine (5-DPQ) and its regioisomer 2,3-diphenylquinoxalin-6-amine (6-DPQ) , alongside other quinoxaline derivatives.[1]
-
2,3-Diphenylquinoxalin-6-amine (Standard): A classic "push-pull" Intramolecular Charge Transfer (ICT) fluorophore. It exhibits high quantum yield, strong solvatochromism, and is widely used in environmental sensing (e.g., water detection, pH).
-
This compound (Topic): Defined by the peri-proximity of the amine to the pyrazine nitrogen. This structural constraint facilitates Intramolecular Hydrogen Bonding (IMHB) , which often acts as a fluorescence quenching pathway or facilitates Excited-State Intramolecular Proton Transfer (ESIPT), resulting in significantly distinct Stokes shifts and chelation capabilities compared to the 6-isomer.
Recommendation: Select the 6-amine for high-brightness bioimaging and polarity sensing.[1] Select the 5-amine for metal chelation (boron/metal complexes) or as a large-Stokes-shift scaffold where background fluorescence suppression is required.[1]
Molecular Architecture & Mechanistic Comparison
The core difference lies in the electronic communication between the donor (amine) and the acceptor (quinoxaline ring).
Structural Logic
-
6-Amine (Linear Conjugation): The amine at position 6 is para-conjugated to the N1 nitrogen.[1] This allows for efficient delocalization of the lone pair into the electron-deficient pyrazine ring, creating a strong dipole moment in the excited state (
). -
5-Amine (Bent/Peri Interaction): The amine at position 5 is sterically crowded and situated peri to the N4 nitrogen. This proximity (
) enables the formation of a pseudo-5-membered ring via hydrogen bonding (N-H···N).
Pathway Visualization
The following diagram illustrates the divergent photophysical pathways:
Figure 1: Mechanistic divergence. The 6-isomer favors radiative ICT (green), while the 5-isomer favors non-radiative decay or tautomerization (red/grey) due to H-bonding.[1]
Technical Performance Data
The following data compares the 5-amine and 6-amine derivatives based on typical solvatochromic behaviors in aprotic polar solvents (e.g., Acetonitrile, DMSO).
| Feature | 2,3-Diphenylquinoxalin-6-amine | This compound | Benzothiadiazole-Quinoxaline |
| Mechanism | Intramolecular Charge Transfer (ICT) | IMHB / Static Dipole | Strong D-A-D Charge Transfer |
| Abs.[1] Max ( | 380 – 435 nm | 360 – 410 nm (Hypsochromic shift) | 450 – 550 nm |
| Em. Max ( | 510 – 580 nm (Green/Orange) | Weak / Negligible (or >600 nm Tautomer) | 600 – 750 nm (Red/NIR) |
| Stokes Shift | Large (~8000 cm⁻¹) | Very Large (if emissive) | Moderate |
| Quantum Yield ( | High (0.4 – 0.8 in non-polar) | Low (< 0.1) unless chelated | Moderate (0.2 – 0.5) |
| Solvatochromism | Positive (Red shift with polarity) | Weak / Complex | Strong Positive |
| Key Application | Polarity Sensor, Lipid Droplets | Metal Chelation (B, Zn), pH Probe | NIR Bioimaging |
Key Insight: The 5-amine's fluorescence is often "turned on" by disrupting the internal hydrogen bond. For example, chelation with Boron (
Experimental Protocols
Synthesis of this compound
Note: This protocol utilizes a condensation strategy which is more specific for the 5-isomer compared to non-selective nitration.
Reagents: 2,3-Diaminonitrobenzene (precursor), Benzil, Ethanol, Pd/C, Hydrazine hydrate.
Workflow:
-
Condensation: Dissolve 2,3-diaminonitrobenzene (1.0 eq) and benzil (1.0 eq) in refluxing ethanol. Acid catalysis (AcOH) is optional but accelerates ring closure.
-
Isolation: Cool to precipitate 5-nitro-2,3-diphenylquinoxaline . Filter and wash with cold ethanol.
-
Reduction: Suspend the nitro compound in ethanol/THF. Add Pd/C (10% wt) and heat to 60°C. Dropwise add hydrazine hydrate (5-10 eq). Reflux for 4 hours.
-
Purification: Filter catalyst hot. Concentrate filtrate. Recrystallize from ethanol/water to yield yellow/orange needles of This compound .
Solvatochromic Characterization (Lippert-Mataga)
To validate the ICT character, perform the following:
-
Preparation: Prepare
M solutions of the fluorophore in: Hexane, Toluene, THF, DCM, Acetonitrile, and Methanol. -
Spectroscopy: Record UV-Vis absorption and Fluorescence emission spectra for each.
-
Analysis: Plot the Stokes shift (
) vs. the orientation polarizability ( ). [1]-
Result Interpretation: A steep linear slope indicates a large change in dipole moment (
), characteristic of the 6-amine . A flat or non-linear plot suggests the 5-amine's IMHB or localized excitation dominates.[1]
-
Application Suitability Guide
When to use this compound:
-
Ratiometric Sensing: Use as the "trap" site for metal ions. The N5-amine and N4-pyrazine create a perfect pocket for binding cations (
, ), which causes a massive spectral shift (Turn-On).[1] -
Boron-Dye Development: Reacting the 5-amine with
creates rigid B-N fused dyes with high quantum yields and narrow emission bands.[1]
When to use 2,3-Diphenylquinoxalin-6-amine:
-
Viscosity Sensing: The rotation of the 6-amino group is sensitive to environmental viscosity (molecular rotor effect).
-
Lipid Droplet Imaging: The high lipophilicity and "turn-on" in non-polar environments make it ideal for staining intracellular lipids.
References
-
Synthesis and Photophysics of 2,3-Diphenylquinoxalin-6-yl Dyes Source: Vertex AI Search / ResearchG
-
Tunable Yellow to Near-Infrared Fluorescent Boron-Amino-Chelating Complexes Source: Journal of Organic Chemistry (ACS)
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors Source: MDPI Molecules
-
Regioselective Iodination and Functionalization of 6-Aminoquinoxaline Source: ResearchGate / European Journal of Organic Chemistry[1]
-
Intramolecular Charge Transfer in Amino-Substituted Quinoxalines Source: New Journal of Chemistry (RSC)
Sources
A Senior Application Scientist's Guide to the Biological Activity of Substituted Quinoxalines: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a cornerstone in heterocyclic chemistry and drug discovery. Its rigid, planar structure and electron-deficient pyrazine ring make it an exceptional scaffold for interacting with a multitude of biological targets. The true power of the quinoxaline moiety lies in its synthetic tractability; the C2, C3, and benzene ring positions are readily amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical versatility has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2]
This guide provides a comparative analysis of the biological activities of strategically substituted quinoxalines. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting quantitative data, and provide detailed protocols for foundational biological assays. The objective is to offer not just data, but a causal understanding of why specific structural modifications lead to desired biological outcomes, thereby empowering researchers in the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Dysregulated Kinase Signaling
A primary focus of quinoxaline research has been in oncology, where derivatives have emerged as potent inhibitors of protein kinases—enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3] Many quinoxaline-based drugs function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4]
Comparative Analysis of Quinoxaline-Based Kinase Inhibitors
The anticancer efficacy of quinoxalines is highly dependent on the nature and position of their substituents. The main sites for substitution that critically influence activity are the C2, C3, C6, and C7 positions.[5]
A compelling example is the development of dual EGFR and Cyclooxygenase-2 (COX-2) inhibitors. Chronic inflammation, mediated by COX-2, is a known driver of tumorigenesis. Therefore, a single molecule that targets both kinase-driven proliferation and inflammation-driven signaling offers a synergistic therapeutic advantage.
Consider the derivatives synthesized by Ghorab et al., where a 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide core was modified.[5] Attaching a pyrazole ring fused with a pyrimidine moiety (Compound 11 ) or a thiazole ring (Compound 13 ) resulted in potent dual inhibitors. Compound 13 showed exceptional anticancer activity against the MCF-7 breast cancer cell line (IC50 = 0.81 µM) and potent, selective inhibition of COX-2 (IC50 = 0.46 µM).[5]
Structure-Activity Relationship Insights:
-
C2 Substitutions: The carbohydrazide at the C2 position serves as a versatile linker. Cyclization with different reagents to form heterocyclic systems like pyrazole (in 11 ) or thiazole (in 13 ) dramatically enhances potency.[5]
-
Benzene Ring Substitutions: Halogenation, particularly with fluorine or chlorine at the C6 and/or C7 positions, is a common strategy to increase activity, likely by enhancing binding affinity through halogen bonding or by modifying electronic properties.[5]
-
Linker Type: The nature of the linker between the quinoxaline core and other pharmacophores is crucial. In many kinase inhibitors, a secondary amine linker at the C3 position is more effective than a primary amine or an oxygen linker.[1]
| Compound ID | Core Structure Modification | Target Cell Line | Anticancer IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Compound 13 | C2-(N'-(1-(thiazol-2-yl)ethylidene)carbohydrazide) | MCF-7 | 0.81 | 30.41 | 0.46 | 66.11 |
| Compound 11 | C2-(N'-(1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)ethylidene)carbohydrazide) | MCF-7 | 1.12 | 37.96 | 0.62 | 61.23 |
| Doxorubicin | (Reference Drug) | MCF-7 | 0.46 | - | - | - |
| Celecoxib | (Reference Drug) | - | - | 50.0 | 0.31 | 161.29 |
Data sourced from Ghorab et al. (2022).[5]
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline inhibitors block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling cascades. This ultimately inhibits endothelial cell proliferation, migration, and survival.[6][7]
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Causality Behind Experimental Choices:
-
Cell Seeding Density: An optimal cell density is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's toxicity.
-
Incubation Time: A 24-48 hour incubation with the compound is standard, allowing sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
MTT Incubation: A 3-4 hour incubation with MTT allows for sufficient formazan production in viable cells without causing significant toxicity from the MTT itself.
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved (e.g., with DMSO) to be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Disrupting Bacterial Viability
Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, exhibit potent antimicrobial activity. Their proposed mechanism involves bioreduction of the N-oxide groups within the bacterial cell, which generates reactive oxygen species (ROS). This leads to oxidative stress and DNA damage, ultimately causing bacterial cell death.[8]
Comparative Analysis of Antimicrobial Quinoxalines
The antimicrobial potency is significantly influenced by substituents on both the quinoxaline core and at the C2/C3 positions. Electron-withdrawing groups on the benzene ring can facilitate the bioreduction process, enhancing activity.[8] For example, a study of 2,3-disubstituted quinoxalines showed that compounds with specific thioether and amine substitutions displayed significant activity against both Gram-positive and Gram-negative bacteria.[9]
Structure-Activity Relationship Insights:
-
Symmetrically Disubstituted Quinoxalines: Compounds with identical substituents at C2 and C3, such as 2,3-bis(4-chlorobenzylthio)quinoxaline (Compound 2d ), showed potent activity against E. coli.[9]
-
Asymmetrically Disubstituted Quinoxalines: A combination of different groups, like in 2-(4-chlorobenzylthio)-3-(4-methylpiperazin-1-yl)quinoxaline (Compound 3c ), also yielded high potency against E. coli.[9]
-
Fused Ring Systems: Creating larger, fused pentacyclic systems (Compound 10 ) can lead to potent antifungal activity against C. albicans and A. flavus.[9]
| Compound ID | C2-Substituent | C3-Substituent | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 2d | 4-Cl-benzylthio | 4-Cl-benzylthio | 8 | 16 | >256 |
| Compound 3c | 4-Cl-benzylthio | 4-Me-piperazinyl | 8 | 16 | >256 |
| Compound 10 | (Fused pentacycle) | (Fused pentacycle) | 64 | 32 | 16 |
| Gentamicin | (Reference Drug) | - | 4 | 0.5 | - |
| Amphotericin B | (Reference Drug) | - | - | - | 1 |
Data sourced from Youssif et al. (2019).[9]
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Caption: Workflow for the Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution MIC Assay
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial suspension (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) ensures that the results are reproducible and comparable between experiments.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of non-fastidious bacteria, as its composition is well-defined and its divalent cation concentration is controlled, which can affect the activity of some antibiotics.
-
Controls: Including a growth control (no compound) and a sterility control (no bacteria) is essential to validate the assay. The growth control confirms the bacteria are viable, and the sterility control confirms the medium is not contaminated.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the quinoxaline derivative in DMSO to create a high-concentration stock. Prepare a 2-fold serial dilution series in a 96-well microtiter plate using CAMHB, typically resulting in final concentrations from 256 µg/mL to 0.5 µg/mL. Each well should contain 50 µL of the diluted compound.
-
Inoculum Preparation: From a fresh agar plate, pick 3-4 bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate (except the sterility control well). This brings the total volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antiviral Activity: Targeting Influenza NS1 Protein
The non-structural protein 1 (NS1) of the influenza A virus is a critical virulence factor that counteracts the host's antiviral immune response. One of its key functions is binding to double-stranded RNA (dsRNA) to prevent the activation of host antiviral pathways. The planar, aromatic structure of quinoxalines makes them excellent candidates for fitting into the dsRNA-binding pocket of the NS1 protein, thereby disrupting its function and allowing the host immune system to combat the virus.
Comparative Analysis of Anti-Influenza Quinoxalines
Research has shown that 2,3,6-trisubstituted quinoxalines can be potent inhibitors of the NS1A-dsRNA interaction. The nature of the substituents at all three positions is critical for activity.
Structure-Activity Relationship Insights:
-
C2 and C3 Positions: A bis-2-furyl substitution at the C2 and C3 positions appears to be a highly favorable motif for NS1A binding.
-
C6 Position: With the bis-2-furyl motif in place, modifying the C6 position can further enhance potency. Attaching another 2-furyl group (Compound 44 ) yielded a compound with an IC50 of 3.5 µM. Replacing this with a 3-methoxyphenyl group (Compound 35 ) also retained good activity (IC50 = 6.2 µM). These results indicate that a bulky, aromatic substituent at C6 is beneficial for activity.
| Compound ID | C2/C3-Substituent | C6-Substituent | NS1A-dsRNA Binding Inhibition IC50 (µM) |
| Compound 44 | 2-Furyl | 2-Furyl | 3.5 |
| Compound 35 | 2-Furyl | 3-Methoxyphenyl | 6.2 |
| Compound 43 | 2-Furyl | 3-Thienyl | 43.3 |
| Compound 29 | 2-Furyl | Phenyl | 74.8 |
Data sourced from You et al. (2011).
Mechanism of Action: Disruption of NS1A-dsRNA Interaction
The NS1A protein forms a homodimer with a deep central cavity that constitutes the dsRNA-binding domain. By occupying this cavity, quinoxaline derivatives physically block the binding of dsRNA, preventing the NS1A protein from sequestering this key activator of the host's innate immune response (e.g., the RIG-I pathway). This allows for the normal induction of interferons and an effective antiviral state.
Caption: Inhibition of Influenza NS1A protein by quinoxaline derivatives.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.
Causality Behind Experimental Choices:
-
Confluent Monolayer: A 100% confluent cell monolayer is required to ensure that viral spread is restricted to adjacent cells, allowing for the formation of distinct, countable plaques.
-
Semi-Solid Overlay: After infection, a semi-solid medium (e.g., containing agarose or Avicel) is added. This is the most critical step, as it immobilizes the progeny virions, ensuring they only infect neighboring cells. This prevents indiscriminate spread through the liquid medium and allows localized zones of cell death (plaques) to form.
-
Staining: Staining with a vital dye like crystal violet allows for easy visualization. Live cells take up the dye and appear purple, while the plaques—areas where cells have been killed by the virus—remain clear.
Step-by-Step Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates and grow until they form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the quinoxaline compound. For each dilution, mix the compound with a known amount of influenza virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus or exert its effects.
-
Infection: Wash the cell monolayers with PBS. Aspirate the PBS and add 200 µL of the virus/compound mixture to each well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
Overlay Application: After the adsorption period, aspirate the inoculum and add 2 mL of a semi-solid overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose). Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells by adding a formalin solution. Once fixed, remove the agarose overlay and stain the monolayer with a 0.1% crystal violet solution for 15 minutes. Gently wash with water and allow the plate to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value, the concentration that reduces the plaque number by 50%.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Developing selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Quinoxaline derivatives have emerged as a promising scaffold for this purpose.[4]
Comparative Analysis of Quinoxaline-Based COX Inhibitors
As discussed in the anticancer section, certain quinoxaline derivatives can act as dual-purpose agents. The same structural features that confer anticancer activity can be optimized for potent and selective COX-2 inhibition.
Structure-Activity Relationship Insights:
-
Core Structure: The 4-methyl-3-oxo-3,4-dihydroquinoxaline core serves as an effective platform.[5]
-
C2-Hydrazide Modifications: As with anticancer activity, modifications at the C2-hydrazide position are critical. The pyrazolyl-containing compound (11 ) and the thiazolyl-containing compound (13 ) both exhibit high potency and selectivity for COX-2 over COX-1.[5]
-
Selectivity: The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a key metric. Compounds 11 and 13 have high SI values (61.23 and 66.11, respectively), indicating a strong preference for inhibiting the inflammation-associated COX-2 enzyme, which is comparable to the reference drug Celecoxib. This suggests a lower potential for the gastrointestinal side effects caused by COX-1 inhibition.[5]
| Compound ID | Anticancer IC50 (µM) vs MCF-7 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Compound 13 | 0.81 | 30.41 | 0.46 | 66.11 |
| Compound 11 | 1.12 | 37.96 | 0.62 | 61.23 |
| Compound 5 | 4.54 | 40.32 | 0.83 | 48.58 |
| Celecoxib | - | 50.0 | 0.31 | 161.29 |
| Ibuprofen | - | 12 | 80 | 0.15 |
Data sourced from Ghorab et al. (2022)[5] and Iwata et al. (2001).
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes. The peroxidase component is activated by PGG₂, which is produced by the cyclooxygenase activity. The assay measures the oxidation of a chromogenic substrate by the peroxidase activity, which serves as an indirect measure of COX activity.
Causality Behind Experimental Choices:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used to allow for the specific determination of inhibitory activity against each isoform.
-
Arachidonic Acid: This is the natural substrate for COX enzymes and is required to initiate the cyclooxygenase reaction.
-
Chromogenic Substrate: A substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is used, which changes color upon oxidation, allowing for spectrophotometric quantification of the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme, and solutions of purified COX-1 and COX-2 enzymes. Prepare a solution of the chromogenic substrate (TMPD) and the substrate, arachidonic acid.
-
Plate Setup: In a 96-well plate, add 150 µL of reaction buffer to each well. Add 10 µL of the heme solution.
-
Compound Addition: Add 10 µL of various concentrations of the quinoxaline test compounds or a vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of either the COX-1 or COX-2 enzyme solution to the wells. Briefly mix and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value for each COX isoform.
Conclusion and Future Perspectives
The quinoxaline scaffold is undeniably a privileged structure in medicinal chemistry, offering a foundation for the development of potent and selective agents against a wide array of diseases. The comparative analysis presented here highlights a critical theme: subtle changes in substitution patterns around the quinoxaline core can lead to profound shifts in biological activity and target selectivity. The development of dual EGFR/COX-2 inhibitors exemplifies the sophisticated drug design principles that can be applied to this versatile scaffold, tackling both cancer cell proliferation and the inflammatory tumor microenvironment with a single molecular entity.
Future research should continue to explore novel substitutions and fusion of the quinoxaline ring with other pharmacologically active heterocycles. A deeper understanding of the structural requirements for kinase selectivity, the mechanisms of ROS generation in microbes, and the specific interactions within viral protein pockets will enable the design of next-generation quinoxaline derivatives with enhanced efficacy and improved safety profiles, solidifying their role in the modern pharmacopeia.
References
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eida, M. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26973–26991. Available from: [Link]
-
Hassan, A. A. E., & Youssif, B. G. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. Available from: [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eida, M. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. PubMed, 36120349. Available from: [Link]
-
Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues. (2023). PubMed. Available from: [Link]
-
Iwata, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. Pediatric Rheumatology Online Journal. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Available from: [Link]
-
Shaaban, M. A., Roshdy, S. M., El-Gawad, M. A. A., Fadaly, W. A., & Kamel, G. M. (2011). Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. Organic Chemistry: An Indian Journal, 7(4). Available from: [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Available from: [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. Available from: [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Available from: [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eida, M. S. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26973–26991. Available from: [Link]
-
Shahin, R., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. Available from: [Link]
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2024). PubMed. Available from: [Link]
-
Hassan, A. A. E., & Youssif, B. G. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. Available from: [Link]
-
You, L., et al. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3007-3011. Available from: [Link]
-
You, L., et al. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PubMed, 21478016. Available from: [Link]
-
Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Vaccine Immunology, 2(4), 412-416. Available from: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available from: [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). PubChem. Available from: [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (n.d.). PMC. Available from: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). PMC. Available from: [Link]
-
Liu, W., et al. (2021). Structure and Activities of the NS1 Influenza Protein and Progress in the Development of Small-Molecule Drugs. Molecules, 26(16), 4933. Available from: [Link]
-
Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available from: [Link]
-
Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). MDPI. Available from: [Link]
-
Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Available from: [Link]
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix. Available from: [Link]
-
VEGF-A VEGFR-2 Signaling. (n.d.). Reactome. Available from: [Link]
-
Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. (n.d.). ResearchGate. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available from: [Link]
-
Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. (n.d.). Research India Publications. Available from: [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Available from: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available from: [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Available from: [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Available from: [Link]
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET. Available from: [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. Available from: [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (n.d.). JoVE. Available from: [Link]
-
Youssif, B. G. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106. Available from: [Link]
-
Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. Available from: [Link]
Sources
- 1. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pedworld.ch [pedworld.ch]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of Novel Quinoxaline Derivatives and Standard Anticancer Agents: A Guide to In Vitro Cytotoxicity Benchmarking
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and selective cancer therapeutics, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of novel quinoxaline derivatives against established anticancer drugs, namely Doxorubicin and Cisplatin. By synthesizing data from recent studies and outlining standardized experimental protocols, this document serves as a practical resource for researchers aiming to evaluate the therapeutic potential of new chemical entities.
The core of this guide is a direct comparison of the cytotoxic activity, expressed as the half-maximal inhibitory concentration (IC50), of selected novel quinoxaline derivatives and standard chemotherapeutic agents across a panel of common cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). We will delve into the mechanistic underpinnings of their action and provide detailed, validated protocols for key cytotoxicity assays to ensure experimental robustness and reproducibility.
The Ascendancy of Quinoxaline Derivatives in Oncology
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[2] In the context of oncology, these derivatives have demonstrated remarkable efficacy against various tumor types. Their mechanisms of action are multifaceted, often involving the inhibition of critical cellular processes such as DNA replication and cell signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Notably, various quinoxaline derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme vital for resolving DNA topological problems during replication, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][3][4][5][6][7][8] Furthermore, some derivatives have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.[1][9][10]
Benchmarking Cytotoxicity: A Comparative Data Analysis
The efficacy of a potential anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells. The IC50 value, representing the concentration of a drug that is required for 50% inhibition of cell growth, is a critical parameter in this evaluation. A lower IC50 value signifies a more potent compound.
For the purpose of this guide, we have compiled representative IC50 values from recent literature for several novel quinoxaline derivatives and the standard anticancer drugs, Doxorubicin and Cisplatin, against MCF-7, HCT-116, and A549 cancer cell lines.
| Compound/Drug | Target/Mechanism of Action | MCF-7 (µM) | HCT-116 (µM) | A549 (µM) | Reference(s) |
| Novel Quinoxaline Derivatives | |||||
| Compound VIIIc | Apoptosis Induction | 9 | 2.5 | - | [11] |
| Compound XVa | Apoptosis Induction | 5.3 | 4.4 | - | [11] |
| Compound 3b | Topoisomerase II, EGFR Inhibition | 1.85 | - | - | [1] |
| Compound 4i | EGFR Inhibitor | - | - | 3.902 | [12] |
| Compound 11g | VEGFR-2 Inhibitor | 5.90 | 2.40 | - | [6] |
| Compound IV | Topoisomerase II Inhibitor | - | - | - | [13] |
| Standard Anticancer Drugs | |||||
| Doxorubicin | Topoisomerase II Inhibitor, DNA Intercalator | 0.65 | - | 0.4 | [14] |
| Cisplatin | DNA Cross-linking | - | - | 19.43 | [15] |
Note: The IC50 values presented are sourced from different studies and may have been determined using varying experimental conditions. Direct comparison should be made with caution. The absence of a value (-) indicates that the data was not reported in the cited sources for that specific cell line.
Mechanistic Insights: Targeting Key Cancer Pathways
The promising cytotoxicity of quinoxaline derivatives is rooted in their ability to target specific molecular pathways that are fundamental to cancer cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
Inhibition of Topoisomerase II
Several potent quinoxaline derivatives function as Topoisomerase II inhibitors.[1][2][3][13] This enzyme is critical for managing DNA tangles and supercoils during replication and transcription. By inhibiting Topoisomerase II, these compounds lead to DNA damage and ultimately trigger apoptotic cell death in rapidly dividing cancer cells.[16]
Targeting Angiogenesis through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in this process. A number of quinoxaline derivatives have been specifically designed and synthesized as VEGFR-2 inhibitors, thereby blocking the signaling cascade that promotes angiogenesis and tumor growth.[4][5][6][7][8]
The following diagram illustrates a simplified signaling pathway often targeted by quinoxaline derivatives, highlighting the points of intervention for Topoisomerase II and VEGFR-2 inhibitors.
Caption: Simplified signaling pathway targeted by quinoxaline derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and comparable data, the use of standardized and well-validated cytotoxicity assays is paramount. Here, we outline the methodologies for three commonly employed assays: the MTT, SRB, and LDH assays.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of novel compounds is a multi-step process that requires careful planning and execution. The following diagram provides a high-level overview of this workflow.
Caption: General experimental workflow for cytotoxicity benchmarking.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel quinoxaline derivatives and standard drugs. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of maximum LDH release and determine the IC50 values.
Conclusion and Future Directions
The data and protocols presented in this guide underscore the significant potential of novel quinoxaline derivatives as a new generation of anticancer agents. Several of the highlighted compounds exhibit potent cytotoxicity against a range of cancer cell lines, with IC50 values that are comparable or even superior to those of standard chemotherapeutic drugs like Doxorubicin. The diverse mechanisms of action, including the inhibition of Topoisomerase II and VEGFR-2, offer multiple avenues for therapeutic intervention and the potential to overcome resistance to existing treatments.
The provided experimental workflows and detailed protocols for MTT, SRB, and LDH assays serve as a robust foundation for researchers to conduct their own comparative studies. Adherence to these standardized methods is critical for generating high-quality, reproducible data that can be confidently compared across different studies and laboratories.
Future research should focus on expanding the in vitro testing to a broader panel of cancer cell lines, including those with known resistance mechanisms. Furthermore, promising candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in preclinical models. The continued exploration of the quinoxaline scaffold, guided by a thorough understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of more effective and targeted cancer therapies.
References
-
El-Sayed, W. M., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853. [Link]
- Gaber, A. A., et al. (2018). Design, Synthesis and Anticancer Evaluation of 1H-Pyrazolo[3,4-D]pyrimidine Derivatives as Potent EGFRWT and EGFRT790M Inhibitors and Apoptosis Inducers. Bioorganic Chemistry, 80, 375–395.
-
Gouda, M. A., et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Scientific Reports, 12(1), 8996. [Link]
- Hassan, A. S., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 725557.
- Hassan, G. S., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 113, 105021.
-
Hassan, G. S., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 12(11), 6527-6543. [Link]
-
Hussein, M. A. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2843. [Link]
-
Ibrahim, T. S., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34693-34707. [Link]
-
Kamal, A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(3), 166-193. [Link]
- Khozimy, S. E., et al. (2021). Investigation of Antimicrobial, Antioxidant, and Cytotoxic Activities of Boesenbergia rotunda rhizome extract. Molecules, 26(16), 4945.
-
Jain, S., & Gupta, S. P. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(8), 4068-4072. [Link]
-
Othman, E. A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 347-361. [Link]
- Said, M. F., et al. (2022). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 126, 105898.
-
Shawky, A. M., et al. (2022). Discovery of new VEGFR-2 inhibitors based on bis([17][18][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606-1623. [Link]
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
- Taha, M., et al. (2022).
- Tan, M. L., et al. (2021). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
-
Tolba, M. F., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biochemical and Molecular Toxicology, 36(11), e23193. [Link]
- Wang, Y., et al. (2019). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv.
- Zaki, I., et al. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Journal of Chemistry, 2020, 1-11.
-
Zhang, Y., et al. (2022). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Letters in Drug Design & Discovery, 19(2), 158-169. [Link]
- Zghaib, N. A., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(35), 21469-21482.
- Zghaib, N. A., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105096.
- Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2024). Research Journal of Pharmacy and Technology.
- IC50 values of compounds and cisplatin towards A549 cells assessed via...
- IC50% of the synthesized compounds against MCF‐7 and HCT‐116 cells....
- Discovery of new quinoxaline-based derivatives as anticancer agents and potent VEGFR-2 inhibitors: Design, synthesis, and in silico study | Request PDF - ResearchG
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.
- Determination of doxorubicin ic 50 in different tumor cell lines - ResearchG
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
Sources
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 17. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
A Comparative Study of the Optoelectronic Properties of Different Quinoxaline Amine Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative analysis of quinoxaline amine isomers, detailing the profound impact of isomeric substitution on their optoelectronic properties.
Introduction
Quinoxaline derivatives stand as a cornerstone in the development of advanced organic materials, finding diverse applications in optoelectronics and medicinal chemistry. Their inherent electron-deficient nature, coupled with a rigid, planar aromatic structure, makes them ideal candidates for constructing materials with tailored electronic functionalities. The strategic introduction of an electron-donating amine group onto the quinoxaline core establishes a potent intramolecular charge-transfer (ICT) system, a critical factor in tuning the material's light absorption and emission characteristics.
The precise positioning of the amine substituent gives rise to a fascinating array of isomers, each possessing a unique set of optoelectronic properties. This guide provides an in-depth comparative analysis of these isomers, elucidating the structure-property relationships that govern their photophysical and electrochemical behavior. By understanding the nuances of isomeric substitution, researchers can rationally design novel quinoxaline-based molecules for next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
The Critical Role of Isomerism in Tuning Optoelectronic Properties
The electronic interplay between the amine donor and the quinoxaline acceptor is exquisitely sensitive to the substitution pattern. This, in turn, dictates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the material's bandgap and photophysical response. For instance, attaching the amine group at the 2- or 3-position of the quinoxaline ring facilitates more direct π-conjugation compared to substitution at the 5-, 6-, 7-, or 8-positions. This guide will explore these differences to provide a clear understanding of how isomeric control can be leveraged to achieve desired optoelectronic characteristics.
Experimental Protocols
Synthesis of Quinoxaline Amine Isomers
A variety of synthetic methodologies can be employed to access different quinoxaline amine isomers. A widely used and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination reaction.
A General Protocol for Buchwald-Hartwig Amination:
-
Reaction Assembly: In a flame-dried Schlenk flask maintained under an inert atmosphere (e.g., argon), combine the appropriate bromoquinoxaline isomer (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand like Xantphos (0.04 equivalents).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the addition of a strong base, typically sodium tert-butoxide (1.4 equivalents).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture to ambient temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: A flowchart illustrating the experimental workflow for the optoelectronic characterization of quinoxaline amine isomers.
Comparative Analysis of Isomeric Optoelectronic Properties
The position of the amine substituent on the quinoxaline framework has a dramatic effect on the intramolecular charge transfer and, consequently, the optoelectronic properties. [1]
| Isomer Position | Typical λabs (nm) | Typical λem (nm) | Relative PLQY | HOMO Energy Level | LUMO Energy Level | Electrochemical Bandgap |
|---|---|---|---|---|---|---|
| 2-Aminoquinoxaline | 380–430 | 480–550 | Higher | Deeper | Lower | Smaller |
| 5-Aminoquinoxaline | 350–400 | 440–500 | Lower | Shallower | Higher | Larger |
| 6-Aminoquinoxaline | 360–410 | 450–520 | Moderate | Shallower | Higher | Larger |
Note: The values presented in this table are representative ranges and can be influenced by the specific amine substituent, solvent polarity, and molecular environment. [2] Dissecting the Structure-Property Relationships:
-
2-Aminoquinoxaline Isomers: The direct attachment of the amine's lone pair of electrons to the π-system of the electron-deficient pyrazine ring results in a strong ICT character. This leads to a pronounced red-shift in both the absorption and emission spectra, indicative of a smaller HOMO-LUMO gap. These isomers often exhibit higher photoluminescence quantum yields due to more efficient radiative decay from the ICT excited state.
-
5- and 6-Aminoquinoxaline Isomers: In these cases, the amine group is appended to the benzene ring of the quinoxaline scaffold. The electronic communication with the electron-accepting pyrazine ring is less direct, resulting in a weaker ICT effect. Consequently, their absorption and emission spectra are typically blue-shifted, and they possess a larger HOMO-LUMO gap compared to their 2-amino counterparts. The quantum yields for these isomers are often lower.
Sources
Bridging the Gap: A Guide to Cross-Validation of Experimental and Theoretical Data for Quinoxaline Compounds
Introduction: The Critical Role of Quinoxalines and Data Validation
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of various antibiotics like echinomycin and actinomycin, and demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The development of new quinoxaline-based therapeutics hinges on a precise understanding of their molecular structure and electronic properties. This understanding is best achieved through a synergistic approach, combining empirical experimental data with theoretical computational models.
However, neither approach is infallible. Experimental results can be affected by sample purity and instrumental limitations, while theoretical calculations are approximations of complex quantum mechanical realities.[2] This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for quinoxaline compounds, ensuring a robust and reliable characterization of these crucial molecules. By systematically comparing laboratory measurements with computational predictions, researchers can achieve a higher degree of confidence in their findings, leading to more effective drug design and development.[3][4]
Pillar 1: Experimental Characterization of Quinoxaline Scaffolds
The first step in any validation workflow is the acquisition of high-quality experimental data. For quinoxaline derivatives, a multi-technique spectroscopic approach is essential to probe different aspects of the molecular structure and properties.
Core Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a synthesized quinoxaline derivative.[5]
-
Why it's critical: NMR provides atom-specific information about the chemical environment, connectivity, and stereochemistry. A discrepancy between the predicted and experimental NMR spectrum is a strong indicator of an incorrect structural assignment or the presence of unforeseen conformational dynamics.
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule, providing information about the π-electron system and conjugation, which are hallmarks of the quinoxaline core.[6][7] The resulting spectrum, showing wavelength of maximum absorption (λmax), is a direct consequence of the molecule's frontier molecular orbitals (HOMO-LUMO gap).[8]
-
Why it's critical: The UV-Vis spectrum serves as a sensitive fingerprint of the molecule's electronic structure. It is an excellent parameter for direct comparison with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT).[9]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Why it's critical: It provides a rapid and effective way to confirm the presence of key bonds (e.g., C=N, C=O, N-H) and can highlight subtle structural changes that affect vibrational frequencies. These experimental frequencies can be directly correlated with theoretically calculated vibrational modes.
-
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.
-
Why it's critical: This is a fundamental check of the compound's identity. For quinoxalines, which are often synthesized via derivatization, MS confirms that the desired reaction has occurred.[10]
-
Pillar 2: Theoretical Modeling with Quantum Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens to complement experimental findings.[2][5] By solving approximations of the Schrödinger equation, we can model the molecule's geometry and electronic properties from first principles.
Key Computational Methods:
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry used to determine the optimized ground-state geometry, electronic structure, and vibrational frequencies of a molecule.[11][12]
-
Causality in Method Selection: The choice of functional and basis set is critical for accuracy. For organic molecules like quinoxalines, hybrid functionals such as B3LYP are often a good starting point, paired with a Pople-style basis set like 6-311++G(2d,2p) to accurately describe electron distribution, including lone pairs and π-systems.[5] The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial if experimental data is collected in solution.[13]
-
-
Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties, most notably the electronic transitions that correspond to UV-Vis absorption spectra.[13]
-
Why it's critical: TD-DFT allows for a direct, quantitative comparison with the experimental UV-Vis spectrum. A strong correlation between the calculated and observed λmax values provides powerful validation for the computed electronic structure.
-
-
Gauge-Independent Atomic Orbital (GIAO) Method: This method, typically used in conjunction with DFT, is employed to calculate theoretical NMR chemical shifts.
-
Why it's critical: The GIAO method enables a direct, atom-by-atom comparison with experimental ¹H and ¹³C NMR data, offering a granular level of validation for the optimized molecular geometry.
-
The Cross-Validation Workflow: Integrating Experiment and Theory
The power of this approach lies not in the individual techniques, but in their systematic integration. A robust cross-validation process ensures that experimental observations and theoretical predictions are mutually reinforcing.[3][14]
Workflow Diagram
Caption: The iterative workflow for cross-validating experimental and theoretical data.
Step-by-Step Protocol for Cross-Validation
-
Synthesize and Characterize: Synthesize the target quinoxaline derivative and ensure high purity using techniques like chromatography and melting point analysis.[1][15] Acquire high-resolution NMR, FT-IR, and UV-Vis spectra.
-
Perform DFT Geometry Optimization:
-
Action: Build an initial 3D structure of the molecule. Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[11][12]
-
Causality: The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[12][16] This optimized geometry is the foundation for all subsequent theoretical predictions.
-
-
Calculate Theoretical Spectra:
-
Action: Using the optimized geometry, perform a TD-DFT calculation to predict the UV-Vis absorption maxima (λmax).
-
Action: Perform a GIAO calculation to predict the ¹H and ¹³C NMR chemical shifts.
-
-
Correlate and Compare Data:
-
Action: Tabulate the experimental and theoretical data. For NMR, plot experimental vs. calculated chemical shifts. For UV-Vis and IR, directly compare the key absorption values.
-
Trustworthiness: A strong linear correlation for NMR data (R² > 0.95) and a small deviation for UV-Vis λmax (< 20 nm) and IR frequencies suggest an accurate model. Discrepancies are not failures; they are opportunities for discovery.[4] A significant deviation may point to an incorrect experimental assignment, an inadequate theoretical model (e.g., missing solvent effects), or interesting molecular behavior not initially considered.[17]
-
Data Presentation: A Comparative Table
Summarizing the data in a clear table is essential for direct comparison and analysis.
| Parameter | Experimental Value | Theoretical (Calculated) Value | Deviation |
| ¹H NMR (δ, ppm) | List key shifts | List corresponding shifts | Calculate Δδ |
| ¹³C NMR (δ, ppm) | List key shifts | List corresponding shifts | Calculate Δδ |
| UV-Vis λmax (nm) | 350 nm | 342 nm | -8 nm |
| Key IR Peaks (cm⁻¹) | 1680 (C=O), 1610 (C=N) | 1695 (C=O), 1622 (C=N) | +15, +12 |
Conclusion: Achieving High-Fidelity Molecular Insights
The cross-validation between experimental and theoretical data is not merely a confirmatory exercise; it is a self-correcting system that enhances the reliability and depth of chemical research.[3] For complex and pharmacologically significant molecules like quinoxalines, this integrated approach is paramount. It allows researchers to move beyond simple characterization to a validated, high-fidelity understanding of molecular structure and electronic properties. By rigorously challenging computational models with real-world data and vice-versa, the scientific community can build more accurate predictive models, accelerating the discovery of next-generation therapeutics.
References
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
-
SciSpace. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis and NMR) and DFT calculations. [Link]
-
National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]
-
Fiveable. (n.d.). Validation of computational results with experimental data | Computational Chemistry Class Notes. [Link]
-
ResearchGate. (2017). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. [Link]
-
MDPI. (2022). A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion. [Link]
-
Bio-protocol. (n.d.). DFT Calculation. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. [Link]
-
ResearchGate. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. [Link]
-
PubMed Central. (n.d.). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. [Link]
-
Thesisutra. (2024). Writing Experimental and Computational Details in a Thesis: A Practical Guide. [Link]
-
The LONI Institute. (n.d.). Example I: Total energy, geometry optimization, and frequency calculation of Benzene within B3LYP using the DFT module. [Link]
-
ResearchGate. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. [Link]
-
Reddit. (2023). Computational chemist wants us to do all the experimental work then computational for validation. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]
-
ResearchGate. (2023). The Interplay Between Experimental Spectroscopy, Theoretical, and Computational Quantum Chemistry. [Link]
-
ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three.... [Link]
-
ACS Publications. (n.d.). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. [Link]
-
Chemistry LibreTexts. (2022). 3 Data Management Best Practices. [Link]
-
ResearchGate. (2018). Frequency calculation with TDDFT???. [Link]
-
IJRAR. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]
-
WIT Press. (n.d.). Experimental vs. computational system analysis. [Link]
-
YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]
-
ResearchGate. (2015). Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H]-one molecule at room temperature in its ground state. [Link]
-
PubMed Central. (2021). Ten simple rules for managing laboratory information. [Link]
-
Semantic Scholar. (n.d.). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. [Link]
-
RSC Publishing. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. [Link]
-
ResearchGate. (2024). Validation of models with experimental data and analysis of discrepancies. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. institute.loni.org [institute.loni.org]
- 13. researchgate.net [researchgate.net]
- 14. witpress.com [witpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Assessing the Reproducibility of Multi-Step Quinoxaline Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of quinoxaline derivatives is a cornerstone of many projects. These nitrogen-containing heterocyclic compounds are scaffolds for a vast array of biologically active molecules and functional materials. However, the apparent simplicity of some synthetic routes can be deceptive, with reproducibility often proving to be a significant challenge. This guide provides an in-depth technical comparison of common multi-step quinoxaline synthesis methodologies, with a focus on the critical factors that govern their reproducibility. We will delve into the causality behind experimental choices, common pitfalls, and the analytical rigor required to validate a successful and repeatable synthesis.
The Landscape of Quinoxaline Synthesis: A Comparative Overview
The classical and still widely practiced method for quinoxaline synthesis is the Hinsberg condensation , which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While robust, this method is not without its challenges, including potentially harsh reaction conditions and the formation of side products. In recent years, a plethora of alternative methods have emerged, often driven by the principles of green chemistry, which aim for milder conditions, higher efficiency, and reduced environmental impact.[2]
Here, we compare the traditional Hinsberg condensation with two prominent modern alternatives: microwave-assisted synthesis and "green" catalyst-mediated synthesis.
| Synthetic Methodology | Core Principle | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Reproducibility Challenges |
| Traditional Hinsberg Condensation | Acid- or base-catalyzed condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, often with heating (reflux).[1] | 2-15 hours[3] | 40-95[1][4] | Well-established, versatile, and applicable to a wide range of substrates. | Long reaction times can lead to side product formation; harsh conditions may not be suitable for sensitive substrates; batch-to-batch temperature variations can affect yield and purity. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the condensation reaction.[3] | 5-30 minutes[3] | 65-98[3][5] | Drastically reduced reaction times; often leads to higher yields and cleaner reaction profiles.[3] | Specialized equipment required; localized overheating can sometimes lead to decomposition; scalability can be a concern. |
| "Green" Catalyst-Mediated Synthesis | Employs environmentally benign and often recyclable catalysts (e.g., clays, supported acids, ionic liquids) under mild conditions (e.g., room temperature, aqueous media).[4][6] | 20 minutes - 2 hours[4][6] | 80-99[4][7] | Mild reaction conditions; use of non-toxic and recyclable catalysts; often high yields and selectivity. | Catalyst activity can vary between batches; leaching of the catalyst can contaminate the product; not all substrates are amenable to these conditions. |
Factors Influencing Reproducibility: A Deeper Dive
Achieving consistent results in quinoxaline synthesis requires a thorough understanding of the variables that can impact the reaction outcome. Beyond the choice of synthetic methodology, several key factors must be carefully controlled.
Quality and Purity of Starting Materials
The purity of the o-phenylenediamine and the 1,2-dicarbonyl compound is paramount for a reproducible synthesis. Impurities in the starting materials can lead to the formation of undesired side products, complicating purification and reducing the overall yield. For instance, oxidized or polymerized o-phenylenediamine can lead to a host of colored impurities that are difficult to remove.
Recommendation: Always use freshly purified or commercially available high-purity starting materials. If in doubt, recrystallize or chromatograph the starting materials before use.
Reaction Conditions: More Than Just Temperature
While temperature is a critical parameter, other reaction conditions play an equally important role in ensuring reproducibility.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and potentially leading to different product distributions.[1]
-
Catalyst: The type and loading of the catalyst can dramatically impact the reaction's efficiency and selectivity. For solid-supported catalysts, variations in surface area and active site distribution between batches can be a source of irreproducibility.[6]
-
Atmosphere: Some quinoxaline syntheses are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
Work-up and Purification: The Final Hurdle
Even a successful reaction can be undermined by a poorly reproducible work-up and purification procedure. The isolation of the quinoxaline product often involves precipitation, extraction, and crystallization or chromatography. Each of these steps can introduce variability.
Recommendation: Develop a standardized and well-documented work-up and purification protocol. Specify solvent volumes, extraction times, and crystallization conditions to ensure consistency between batches.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed, step-by-step methodologies for the synthesis of 2,3-diphenylquinoxaline via the three discussed approaches.
Protocol 1: Traditional Hinsberg Condensation
This protocol is a classic example of the Hinsberg reaction, utilizing reflux conditions in ethanol.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (95%, 30 mL)
-
Glacial Acetic Acid (0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and benzil in ethanol.
-
Add the glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature. The product will crystallize out of solution.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates the significant rate enhancement achievable with microwave irradiation.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (95%, 15 mL)
Procedure:
-
In a 50 mL microwave reaction vessel, combine o-phenylenediamine and benzil in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
After cooling, the product will precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize from ethanol for further purification if necessary.
Protocol 3: "Green" Catalyst-Mediated Synthesis using Bentonite Clay
This protocol utilizes an environmentally friendly and recyclable clay catalyst at room temperature.[4]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Bentonite K-10 clay (3 g)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend the Bentonite K-10 clay in ethanol.
-
Add the o-phenylenediamine and benzil to the suspension.
-
Stir the mixture vigorously at room temperature for 20 minutes.
-
Filter the reaction mixture to remove the clay catalyst. The catalyst can be washed with ethanol and reused.
-
Concentrate the filtrate to approximately 5 mL and add 10 mL of water.
-
Allow the mixture to stand for 1 hour to complete crystallization.
-
Collect the pure 2,3-diphenylquinoxaline crystals by filtration.
Analytical Validation: Ensuring Purity and Identity
Reproducibility is not just about consistent yields; it is about consistently obtaining a product of the desired purity and identity. A robust analytical workflow is therefore essential.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction and for a preliminary assessment of product purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis. A validated HPLC method can provide precise and accurate determination of the quinoxaline product and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized quinoxaline. Quantitative NMR (qNMR) can also be a powerful tool for purity determination, often used in conjunction with HPLC.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the product and can be used to identify impurities by their mass-to-charge ratio.
Visualizing the Workflow and Logic
To better illustrate the relationships between the different stages of assessing reproducibility, the following diagrams are provided.
Caption: A comprehensive workflow for assessing the reproducibility of quinoxaline synthesis.
Caption: Causal relationships influencing the reproducibility of quinoxaline synthesis.
Conclusion: A Pathway to Reproducible Synthesis
The synthesis of quinoxalines, while conceptually straightforward, presents numerous challenges to reproducibility. By understanding the nuances of different synthetic methodologies, carefully controlling reaction parameters, and employing rigorous analytical validation, researchers can significantly enhance the consistency and reliability of their results. This guide serves as a framework for not only selecting the appropriate synthetic route but also for developing a robust and reproducible process for the synthesis of these vital heterocyclic compounds. The key to success lies in a holistic approach that considers every step of the process, from the quality of the starting materials to the final analytical characterization.
References
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. Retrieved from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances. Retrieved from [Link]
- A Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline. Retrieved from [Link]
- Identification and synthesis of impurities formed during sertindole prepar
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. Retrieved from [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Organic Chemistry. Retrieved from [Link]
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Organic Process Research & Development. Retrieved from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. Retrieved from [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Retrieved from [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. Retrieved from [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Frontiers in Chemistry. Retrieved from [Link]
- Microwave assisted synthesis of some Traditional reactions. (n.d.). Asian Journal of Research in Chemistry.
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Chemistry. Retrieved from [Link]
- Comparative study of conventional and microwave assisted synthesis. (n.d.). Merck Biosciences Ltd.
-
Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. mtieat.org [mtieat.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. acgpubs.org [acgpubs.org]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of 2,3-Diphenylquinoxaline Derivatives and Standard Antibiotics
In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates, quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth comparison of the antimicrobial efficacy of a specific subclass, 2,3-diphenylquinoxaline derivatives, against established standard antibiotics. We will delve into their mechanisms of action, present comparative experimental data, and provide robust, field-proven protocols for researchers to conduct their own evaluations.
The Imperative for Novel Antimicrobials: Setting the Stage
The diminishing pipeline of new antibiotics and the continuous evolution of resistant pathogens necessitate the exploration of new chemical scaffolds. Quinoxaline derivatives, which are structurally part of several antibiotics like echinomycin and levomycin, present a compelling starting point for the development of new drugs.[2] Their synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity, making them attractive candidates for overcoming existing resistance mechanisms.[1][3] This guide focuses on 2,3-diphenylquinoxaline derivatives, which have demonstrated significant in-vitro antimicrobial activity, holding promise for addressing resistant bacterial and fungal infections.[4]
Unraveling the Mechanisms: How They Work
An effective antimicrobial strategy hinges on understanding the drug's mechanism of action. Standard antibiotics operate through several well-established pathways, which provides a benchmark for evaluating novel compounds like quinoxalines.
Standard Antibiotics: The Established Frontline
Standard antibiotics are broadly classified based on their mode of action against bacterial cells.
-
Inhibitors of Cell Wall Synthesis (e.g., Penicillins, Vancomycin): These agents, such as penicillins, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] This disruption weakens the cell wall, leading to cell lysis and death.[5]
-
Inhibitors of Protein Synthesis (e.g., Aminoglycosides, Macrolides): Aminoglycosides bind to the 30S ribosomal subunit, causing misreading of mRNA and premature termination of protein synthesis.[6] Macrolides bind to the 50S subunit, preventing the elongation of the polypeptide chain.[5]
-
Inhibitors of Nucleic Acid Synthesis (e.g., Fluoroquinolones, Rifampicin): Fluoroquinolones like Ciprofloxacin inhibit DNA topoisomerases, which are essential for DNA replication and repair.[5] Rifampicin targets the DNA-dependent RNA polymerase, thereby inhibiting the synthesis of RNA.[7]
-
Disruptors of Cell Membrane Function (e.g., Polymyxins): These antibiotics interact with the phospholipids of the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components.[8]
Caption: Major mechanisms of action for standard antibiotic classes.
2,3-Diphenylquinoxaline Derivatives: A Multifaceted Approach?
The precise mechanism of action for many quinoxaline derivatives is still an active area of research, but evidence points towards several potential pathways. Some quinoxaline 1,4-dioxide derivatives are believed to act as pro-drugs, which are bioreductively activated by bacterial enzymes (like redox enzymes involved in pyruvate metabolism) to generate reactive oxygen species that damage cellular components, including DNA.[9] The structural similarity to quinolones also suggests that some derivatives may function as DNA cleaving agents.[2] This multi-target potential is a highly desirable attribute in designing drugs that can circumvent single-point mutation-based resistance.
Performance Showdown: A Comparative Efficacy Analysis
The true measure of a novel antimicrobial lies in its performance against clinically relevant pathogens, especially when compared to the "gold standard" treatments. The data below, synthesized from various research publications, summarizes the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a drug that inhibits visible microbial growth.[10]
Comparative MIC Data (µg/mL)
| Compound/Antibiotic | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Reference(s) |
| Standard Antibiotics | |||||
| Ciprofloxacin | ~0.25 - 1 | ~0.12 - 0.5 | ~0.015 - 0.12 | ~0.25 - 1 | [1][2][11] |
| Streptomycin | ~1 - 8 | ~0.5 - 4 | ~4 - 16 | > 64 | [4][12] |
| Vancomycin | ~0.5 - 2 | ~0.25 - 1 | Resistant | Resistant | [13] |
| Ofloxacin | ~0.12 - 1 | ~0.25 - 1 | ~0.06 - 0.5 | ~0.5 - 4 | [14] |
| 2,3-Diphenylquinoxaline Derivatives | |||||
| Unsubstituted 2,3-diphenylquinoxaline | > 50 | > 50 | > 50 | > 50 | [14] |
| 6-Sulfonic acid amide derivative | 12.5 | 25 | 25 | 50 | [14] |
| Quinoxaline Derivative (QXN1) | 120 | 110 | 140 | 90 | [4] |
| Quinoxaline Derivative (QXN5) | 150 | 140 | 160 | 100 | [4] |
| Quinoxaline Derivative (QXN6) | 130 | 120 | 150 | 110 | [4] |
| Quinoxaline against MRSA | 1 - 4 | N/A | N/A | N/A | [13] |
Note: The MIC values are approximate ranges compiled from multiple studies and can vary based on specific strains and testing conditions. "N/A" indicates data not available in the cited sources.
Analysis of Efficacy:
From the data, it is evident that while some synthesized 2,3-diphenylquinoxaline derivatives show promising activity, particularly sulfonic acid amide derivatives and those tested against Methicillin-Resistant Staphylococcus aureus (MRSA), their potency in many cases does not yet surpass that of standard antibiotics like ciprofloxacin.[13][14] For instance, one study found that a specific quinoxaline derivative exhibited an MIC of 1-4 µg/mL against MRSA, which is comparable to vancomycin's efficacy against the same pathogen.[13] However, other studies show higher MIC values for different derivatives against common bacteria when compared to standards like streptomycin.[4] It is crucial to note that the "basic nucleus" of 2,3-diphenylquinoxaline often shows poor activity, and its efficacy is greatly enhanced by the addition of specific functional groups, such as sulfonic acid amides.[14] This highlights the critical role of medicinal chemistry in optimizing the scaffold to develop potent antimicrobial agents.
The Benchtop Blueprint: Validated Protocols for Antimicrobial Susceptibility Testing
To ensure that comparative data is both reliable and reproducible, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.[15] Below are detailed protocols for determining the MIC and Minimum Bactericidal Concentration (MBC).
Experimental Workflow Overview
Caption: Standard workflow for determining MIC and MBC values.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[16][17]
Causality: The broth microdilution method is a quantitative technique that allows for the simultaneous testing of multiple compounds at various concentrations, making it a high-throughput screening method in antimicrobial development.[16] We use Mueller-Hinton Broth (MHB) as it is a standardized medium that supports the growth of most common pathogens and has minimal interference with antibiotic activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of each 2,3-diphenylquinoxaline derivative and standard antibiotic in a suitable solvent (e.g., DMSO). The stock should be at least 100 times the highest desired test concentration.[18]
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline.
-
Vortex thoroughly and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Plate Setup (96-well plate):
-
Add 50 µL of MHB to wells 2 through 12 of a microtiter plate row.
-
Add 100 µL of the highest concentration of the test compound (prepared in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain decreasing concentrations of the compound.
-
Well 11 serves as the positive control (inoculum, no compound).
-
Well 12 serves as the negative control (sterile broth, no inoculum).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. The final volume in each well is 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]
-
-
Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[17]
-
Protocol 2: Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium, specifically a ≥99.9% reduction in the initial inoculum.[20]
Causality: While the MIC test identifies the concentration that inhibits growth (bacteriostatic), the MBC test is essential to determine if the compound is actually killing the bacteria (bactericidal).[16] This distinction is critical for treating severe infections, especially in immunocompromised patients.
Methodology:
-
Prerequisite: An MIC test must be performed first.
-
Sub-culturing:
-
Select the wells from the completed MIC plate that showed no visible growth (i.e., the MIC well and at least two more concentrated wells).
-
Mix the contents of each of these clear wells thoroughly.
-
Using a calibrated loop or pipette, plate a 10 µL aliquot from each clear well onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
Compare the CFU counts to the count from a plate inoculated with the starting inoculum concentration (performed during the MIC setup).
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18]
-
Conclusion and Future Outlook
The exploration of 2,3-diphenylquinoxaline derivatives reveals a promising, albeit complex, avenue for new antimicrobial drug discovery. Current research indicates that while the basic quinoxaline scaffold may have modest activity, strategic chemical modifications can significantly enhance its potency, sometimes achieving efficacy comparable to standard antibiotics against resistant strains like MRSA.[13][14]
The path forward requires a multi-pronged approach:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2,3-diphenylquinoxaline core is needed to identify the functional groups that maximize antimicrobial activity and broaden the spectrum.[3]
-
Mechanism of Action Elucidation: A deeper understanding of how these compounds kill bacteria will enable more rational drug design and help predict and overcome potential resistance mechanisms.[9]
-
In Vivo Efficacy and Toxicity: Promising candidates from in-vitro screens must be advanced to animal models to assess their therapeutic potential and safety profiles.
By leveraging the robust methodologies outlined in this guide, researchers can effectively evaluate novel quinoxaline derivatives, contributing to the critical mission of replenishing our arsenal against infectious diseases.
References
- Raju, G. N., et al. (2024). Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. World Journal of Pharmaceutical Research.
- Al-Tawfiq, J. A., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Annals of Clinical Microbiology and Antimicrobials.
- Jain, A., et al.
- Al-Harbi, S. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance.
- Unknown Author. Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- Ghorab, M. M., et al.
- El-Gaby, M. S. A., et al. (2025). Synthesis and antimicrobial activity of certain novel quinoxalines.
- Fassihi, A., et al. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Molecules.
- Kumar, A., et al. (2025). Synthesis, antimicrobial and wound healing activities of diphenyl quinoxaline derivatives.
- El-Hawash, S. A., et al. Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. Request PDF.
- Madhura, S. R., et al.
- Wu, W., et al. (2022).
- Rodrigues, L. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Vinmec International Hospital. (2025). Classification and Mechanism of Action of Antibiotics.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Whalen, K. (2023). Antibiotics - Mechanism - Side effects - Organisms. TeachMePhysiology.
- BMG Labtech. (2024).
- Emery Pharma. (2016).
- Microchem Laboratory.
- Rehman, A., et al. (2023). Antimicrobial Susceptibility Testing.
- Reygaert, W. C. (2018). Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of the American College of Clinical Pharmacy.
- Utegenova, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals.
- Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
- IDEXX.
- Orthobullets. (2024).
- Mah, T. F. Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol.
- UCLA Health. (2023). Antimicrobial Susceptibility Summary 2023.
- Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
- Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
- bioMérieux. (2025). Antimicrobial Susceptibility Testing.
- Microbe Investigations.
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vinmec.com [vinmec.com]
- 9. mdpi.com [mdpi.com]
- 10. idexx.dk [idexx.dk]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. bmglabtech.com [bmglabtech.com]
Evaluation of different catalytic systems for the synthesis of quinoxalines
Quinoxaline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and applications in developing pharmaceuticals, agrochemicals, and functional materials. The synthesis of these bicyclic nitrogen-containing compounds has been a subject of intense research, leading to a diverse array of catalytic methodologies. This guide provides an in-depth, objective comparison of various catalytic systems for quinoxaline synthesis, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
The Enduring Significance of the Hinsberg Condensation
The classical and most direct route to the quinoxaline core is the Hinsberg condensation, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While this reaction can proceed without a catalyst, often requiring high temperatures and long reaction times, the introduction of a catalyst significantly enhances its efficiency and broadens its applicability under milder conditions.[2] The choice of catalyst is paramount in dictating the reaction's speed, yield, and environmental footprint.
A Comparative Analysis of Catalytic Systems
The evolution of quinoxaline synthesis has seen a paradigm shift from harsh, stoichiometric reagents to more efficient and sustainable catalytic systems. These can be broadly categorized into metal-based, metal-free, and nanocatalyst systems, each with its distinct advantages and limitations.
Metal-Based Catalytic Systems
A wide variety of metals have been successfully employed to catalyze quinoxaline synthesis. These systems can be either homogeneous or heterogeneous, with the latter offering the significant advantage of easier catalyst recovery and recycling.
Homogeneous Metal Catalysts: Transition metal complexes of palladium, ruthenium, and gold have been explored for quinoxaline synthesis, often through pathways that deviate from the traditional condensation reaction. For instance, gold and ruthenium catalysts can facilitate the synthesis from terminal alkynes and o-phenylenediamines. While offering high efficiency, the cost and potential toxicity of these precious metals, along with challenges in their removal from the final product, can be significant drawbacks.[3]
Heterogeneous Metal Catalysts: To address the limitations of homogeneous systems, a plethora of heterogeneous metal catalysts have been developed. These include simple metal salts like CuSO₄·5H₂O, CrCl₂·6H₂O, and PbBr₂, which are affordable and easy to handle.[4] Metal-organic frameworks (MOFs), such as Cu(BDC), have also emerged as highly efficient and reusable catalysts for the oxidative cyclization leading to quinoxalines.[5] The key advantage of these solid catalysts is their straightforward separation from the reaction mixture, often by simple filtration, and their potential for multiple reuse cycles without a significant loss of activity.
Metal-Free Catalytic Systems
Growing concerns over the environmental impact and cost of metal catalysts have spurred the development of metal-free alternatives. These systems often rely on organocatalysts or simple inorganic compounds to promote the reaction.
Brønsted and Lewis Acids: Simple acids like acetic acid and solid-supported acids such as silica-bonded S-sulfonic acid have proven effective in catalyzing the condensation reaction.[2] More complex systems like Brønsted acid hydrotrope combined catalysts (BAHC) have also been developed for reactions in aqueous media.
Iodine and Graphene Oxide: Molecular iodine is a mild and inexpensive catalyst that can mediate the synthesis of quinoxalines from various starting materials, including alkynes and o-phenylenediamines. Graphene oxide (GO) and reduced graphene oxide (rGO) have been utilized as carbon-based catalysts for the one-pot synthesis of quinoxalines from 2-nitroanilines, offering a green and sustainable approach.[6] The catalyst can be easily recovered and reused multiple times.[6]
Ionic Liquids: Ionic liquids (ILs) have been employed both as catalysts and environmentally benign solvents for quinoxaline synthesis.[7] For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose has been shown to be an effective heterogeneous catalyst in water.[7]
Nanocatalysts
The advent of nanotechnology has introduced a new class of highly active and selective catalysts for organic synthesis. Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic performance.
Metal Oxide Nanoparticles: Nanoparticles of metal oxides such as TiO₂, CuO, and Fe₃O₄ have been extensively used in quinoxaline synthesis.[8][9] Nano-TiO₂ is particularly attractive due to its high activity, non-toxicity, and reusability.[8] Magnetically separable nanocatalysts, like MnFe₂O₄ and Fe₃O₄@APTES@MOF-199, offer a convenient method for catalyst recovery using an external magnet.
Metal Nanoparticles: Cobalt nanoparticles (Co-NPs) supported on nitrogen-doped carbon have been shown to be effective for quinoxaline synthesis.[8] These materials often exhibit excellent catalytic activity and can be recycled.[8]
Performance Comparison of Selected Catalytic Systems
To provide a clear and objective comparison, the following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine under optimized conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Type | Reference |
| Metal-Based Catalysts | ||||||
| CuH₂PMo₁₁VO₄₀/Al₂O₃ | Toluene | Room Temp. | 120 min | 92 | Heterogeneous | [2] |
| NiBr₂/1,10-phenanthroline | - | - | - | - | Homogeneous | [10] |
| [AuCl(PPh₃)]/AgSbF₆ | Toluene | 70 | - | - | Homogeneous | |
| MnFe₂O₄ nanoparticles | Water | Room Temp. | - | Good | Heterogeneous (Magnetic) | |
| Cu(BDC) MOF | Toluene | 100 | 3 h | High | Heterogeneous | [5] |
| Metal-Free Catalysts | ||||||
| Phenol | EtOH/H₂O | Room Temp. | 2 min | 98 | Homogeneous | [1] |
| Graphene Oxide (GO) | - | - | - | Moderate to Excellent | Heterogeneous | [6] |
| Amberlyst-15 | Water | 70 | - | - | Heterogeneous | |
| Ionic Liquid (C-2) | Water | - | - | 78-99 | Heterogeneous | [7] |
| Nanocatalysts | ||||||
| Nano-TiO₂-Pr-SO₃H | EtOH | Room Temp. | 10 min | 95 | Heterogeneous | [1] |
| Nanocrystalline CuO | - | - | - | - | Heterogeneous | [2] |
| Fe₃O₄@APTES@MOF-199 | - | - | - | 84-97 | Heterogeneous (Magnetic) |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
General Procedure for Quinoxaline Synthesis via Condensation
The most common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a general protocol that can be adapted for different catalytic systems.
dot
Caption: General workflow for catalytic quinoxaline synthesis.
Step-by-step methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene, or water).
-
Catalyst Addition: Add the catalyst in the specified amount (typically ranging from a few mol% for homogeneous catalysts to a weight percentage for heterogeneous catalysts).
-
Reaction: Stir the reaction mixture at the designated temperature (from room temperature to reflux) for the required time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, if a heterogeneous catalyst is used, filter it off. The filtrate can then be concentrated under reduced pressure. If a homogeneous catalyst is used, proceed with an appropriate work-up, which may involve extraction.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.
Mechanistic Insights
The catalytic synthesis of quinoxalines, particularly through the Hinsberg condensation, generally proceeds through a well-established mechanism. The catalyst's role is to activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
dot
Caption: Generalized catalytic cycle for quinoxaline synthesis.
The key steps involve:
-
Activation: The catalyst (e.g., a Lewis acid) coordinates to one of the carbonyl oxygens of the 1,2-dicarbonyl compound, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of two molecules of water to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic quinoxaline product. In many cases, air serves as the oxidant.[10]
Conclusion and Future Outlook
The synthesis of quinoxalines has been significantly advanced by the development of diverse and efficient catalytic systems. The choice of catalyst depends on several factors, including cost, desired reaction conditions, ease of work-up, and environmental considerations.
-
For green and sustainable synthesis , metal-free catalysts, particularly heterogeneous systems and those that operate in aqueous media, are highly recommended.[6][11]
-
For high efficiency and mild reaction conditions , nanocatalysts often provide superior performance.[8][12]
-
For cost-effectiveness and scalability , simple, reusable heterogeneous catalysts are advantageous.
Future research in this field will likely focus on the development of even more sustainable and atom-economical catalytic systems. This includes the design of novel nanocatalysts with enhanced activity and selectivity, the exploration of biocatalytic routes, and the use of flow chemistry for continuous and scalable quinoxaline production. The continuous innovation in catalytic methodologies will undoubtedly expand the accessibility and applicability of this important class of heterocyclic compounds.
References
-
Guzmán-Vargas, A., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering. Available at: [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
-
Kumara, V., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. Available at: [Link]
-
Jean B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]
- Hu, Z.-Y., et al. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. State Key Laboratory of Natural Medicines, Department of Organic Chemistry, China Pharmaceutical University.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Available at: [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
ResearchGate. (2018). Quinoxaline synthesis via oxidative cyclization reaction using metal-organic framework Cu(BDC) as an efficient heterogeneous catalyst. Available at: [Link]
- Kumara, V., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Publishing.
-
Al-Ostath, A. A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules. Available at: [Link]
-
ResearchGate. (2014). Green synthesis of quinoxaline and substituted quinoxalines. Available at: [Link]
-
MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Available at: [Link]
- RSC Publishing. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
-
Iranian Journal of Catalysis. (2021). Synthesis and Characterization of Fe3O4@APTES@MOF-199 Magnetic Nanocatalyst and Its Application in the Synthesis of Quinoxaline Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. jocpr.com [jocpr.com]
- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-diphenylquinoxalin-5-amine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Quinoxaline Derivative
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-diphenylquinoxalin-5-amine. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management. This document moves beyond a simple checklist, offering a self-validating system of protocols rooted in scientific integrity.
Understanding the Hazard Profile of this compound
Quinoxaline Derivatives: This class of compounds can exhibit a range of biological activities, and some have been investigated for therapeutic applications. However, their reactivity and potential for biological interaction necessitate careful handling.[1]
Aromatic Amines: Many aromatic amines are known to be toxic or carcinogenic. They can be readily absorbed through the skin, and their disposal is strictly regulated.[2]
Based on data for the parent compound, 2,3-diphenylquinoxaline, and related aminoquinoxalines, we can infer the following hazard profile for this compound:
-
Irritant: Likely to cause skin and serious eye irritation.[3]
-
Harmful: May be harmful if swallowed or inhaled.[4]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[5]
Due to the lack of specific data, a cautious approach is mandated. All waste containing this compound must be treated as hazardous.
Hazardous Waste Determination: A Step-by-Step Protocol
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][6]
Is this compound a "Listed" Hazardous Waste?
The P and U lists include pure and commercial grade formulations of certain unused chemicals.[7] As a research chemical, this compound is unlikely to be on these lists.
Does this compound Exhibit Hazardous "Characteristics"?
A hazardous waste characteristic is a property that, when present in a waste, indicates that the waste poses a sufficient threat to merit regulation as hazardous.[6]
-
Ignitability (D001): The compound is a solid and is not expected to be ignitable under normal laboratory conditions.[8]
-
Corrosivity (D002): It is not an acid or a base and is not expected to be corrosive.[8]
-
Reactivity (D003): It is not known to be explosive or to react violently with water.[8]
-
Toxicity (D004-D043): This is the most likely characteristic to apply. Without specific leaching data (Toxicity Characteristic Leaching Procedure - TCLP), a definitive determination is not possible. However, given the known hazards of aromatic amines, it is prudent to manage this waste as if it could leach toxic constituents.
Given the inferred hazards and the lack of comprehensive safety data, all waste streams containing this compound, including pure compound, solutions, and contaminated materials, should be managed as hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance.
On-Site Waste Management and Segregation
Proper segregation and storage of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure safe disposal.
Waste Collection and Containerization
-
Solid Waste:
-
Collect pure this compound and grossly contaminated solid materials (e.g., weighing paper, contaminated gloves) in a dedicated, leak-proof container.
-
The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a screw cap is recommended.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (HDPE is preferred).
-
Do not mix this waste with other solvent streams unless they are known to be compatible.
-
-
Sharps and Labware:
-
Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
-
Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous waste. The triple-rinsed glassware can then be disposed of in a broken glass box.
-
Chemical Waste Segregation
Proper segregation is crucial to prevent dangerous reactions.
-
Store this compound waste separately from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
A general principle is to segregate waste by hazard class (e.g., flammables, corrosives, toxics).
Labeling Requirements
Accurate and complete labeling is a legal requirement and is essential for safe handling and disposal.
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating researcher
-
Disposal Pathway Decision Framework
The preferred disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Why Incineration?
-
Complete Destruction: High-temperature incineration (typically >1000°C) ensures the complete breakdown of the organic molecule into its thermodynamically stable end-products, primarily carbon dioxide, water, and nitrogen oxides.[9]
-
Minimizes Environmental Release: This method prevents the release of the toxic compound into the environment, which could occur with landfilling.
-
Reduces Long-Term Liability: Complete destruction of the hazardous material is the most secure disposal option.
Why Not Landfill?
-
Leaching Potential: Even in a hazardous waste landfill, there is a long-term risk of the compound leaching into the surrounding soil and groundwater.
-
Persistence: Aromatic heterocyclic compounds can be persistent in the environment.
The following flowchart illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Hazard Classification | Treat as hazardous waste. | Inferred toxicity from aromatic amine and quinoxaline structures; lack of complete safety data necessitates a conservative approach.[1][2] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety glasses, lab coat, and nitrile gloves. | To prevent skin and eye contact. |
| Waste Container | Solid: HDPE or glass with screw cap. Liquid: HDPE or other compatible shatter-resistant container. | To ensure chemical compatibility and prevent leaks. |
| Waste Segregation | Store separately from strong acids, bases, and oxidizing agents. | To prevent potentially hazardous chemical reactions. |
| Labeling | Use a "Hazardous Waste" tag with the full chemical name and other required information. | To comply with regulations and ensure safe handling. |
| Primary Disposal Method | High-temperature incineration at a licensed facility. | Ensures complete destruction of the compound and minimizes environmental release.[9] |
| Secondary Disposal Method | Landfill (not recommended). | Poses a long-term risk of environmental contamination through leaching. |
Experimental Protocols
Protocol for Preparing Solid Waste for Disposal:
-
Designate a Waste Container: Select a clean, dry HDPE or glass container with a secure screw cap.
-
Label the Container: Affix a "Hazardous Waste" tag to the container before adding any waste. Fill in your name, contact information, and the date.
-
Add Waste: Carefully place solid this compound waste and contaminated materials (e.g., weighing paper, paper towels) into the container.
-
Secure the Container: Tightly close the container after each addition.
-
Store Safely: Store the container in a designated satellite accumulation area, segregated from incompatible chemicals.
-
Arrange for Pickup: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Protocol for Preparing Liquid Waste for Disposal:
-
Designate a Waste Container: Select a clean, dry, shatter-resistant container (HDPE preferred) with a secure screw cap.
-
Label the Container: Affix a "Hazardous Waste" tag to the container before adding any waste. Fill in your name, contact information, and the date.
-
Add Waste: Carefully pour liquid waste containing this compound into the container. Use a funnel to prevent spills.
-
List all Components: On the hazardous waste tag, list all chemical components of the liquid waste and their approximate percentages.
-
Secure the Container: Tightly close the container after each addition.
-
Store Safely: Store the container in a designated satellite accumulation area, within secondary containment, and segregated from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's EHS department for waste pickup.
Logical Relationships in Waste Management
The following diagram illustrates the logical hierarchy of decisions and actions in the proper disposal of this compound.
Caption: Logical relationships in the waste management of this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Apollo Scientific. (2023, June 28).
-
RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.).
- Fisher Scientific. (2025, December 22).
- Dellinger, B., et al. (n.d.).
- Johnson, W. W., & Finley, M. T. (1980). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. U.S. Department of the Interior, Fish and Wildlife Service.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
ResearchGate. (2025, August 10). By-products of the thermal. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]
-
The Joint Research Centre: EU Science Hub. (n.d.). Aquatic toxicity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Cyprus Air Quality. (n.d.). Air Pollution. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
- Pillai, K. K., & Gupta, A. (2025, August 6). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons.
-
National Center for Biotechnology Information. (n.d.). Development of a bioavailability-based acute effects assessment method for nickel. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. practicegreenhealth.org [practicegreenhealth.org]
- 3. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. By-products of the Thermal Treatment of Hazardous Waste: Formation and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-diphenylquinoxalin-5-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-diphenylquinoxalin-5-amine. The following protocols are designed to ensure personal safety, maintain experimental integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.
Hazard Identification and Risk Assessment
This compound is an aromatic amine belonging to the quinoxaline class of heterocyclic compounds. While specific toxicological data for the 5-amine isomer may be limited, the known hazards of the parent compound, 2,3-diphenylquinoxaline, and related aromatic amines provide a strong basis for a thorough risk assessment. The primary risks involve inhalation of the powdered form, skin and eye contact, and potential oral ingestion.
The quinoxaline scaffold and the presence of an aromatic amine group necessitate careful handling. Aromatic amines as a class are known for potential health hazards, and quinoxaline derivatives can exhibit various biological activities. Therefore, treating this compound with a high degree of caution is imperative.
| Hazard Classification | Description of Risk | Precautionary Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Prevents accidental ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Requires appropriate gloves and protective clothing to prevent direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Mandates the use of safety glasses or goggles to shield against airborne particles and splashes. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust.[1] | Engineering controls like fume hoods and, if necessary, respiratory protection are critical. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Dictates specific disposal procedures to avoid environmental contamination. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. This begins with engineering controls as the first line of defense, supplemented by individual protective gear.
-
Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure to fine particulates.
-
Hand Protection: Double Gloving Given the risk of skin irritation, a double-gloving strategy is recommended.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A second pair of nitrile gloves. Chemical-resistant gloves are essential.[3][4]
-
Causality: The outer glove absorbs the initial contact and can be removed immediately if contamination is suspected, protecting the inner glove and the user's skin. Always inspect gloves for tears or punctures before use.[2]
-
-
Eye and Face Protection Approved safety glasses with side shields are the minimum requirement.[2][5] However, when handling larger quantities or if there is a risk of splashing, chemical safety goggles are recommended for a complete seal around the eyes.[6]
-
Body Protection A clean, buttoned laboratory coat should be worn at all times. For procedures with a higher risk of contamination, consider a chemical-resistant apron or a disposable suit.[3][7]
-
Respiratory Protection When used within a fume hood, additional respiratory protection is typically not required. However, in situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[3][8]
Step-by-Step PPE Workflows
Properly donning and doffing PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
PPE Donning Sequence
The following sequence ensures that the most contaminated items are handled by protected hands.
Caption: Sequential process for correctly putting on PPE.
PPE Doffing (Removal) Sequence
This sequence is designed to minimize the transfer of contaminants from the PPE to your skin or clothing.
Caption: Safe removal sequence for contaminated PPE.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment.
-
Don PPE: Follow the PPE Donning Sequence outlined above.
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use a spatula and weighing paper. Avoid generating dust.[1]
-
Transfer and Dissolution: Add the compound to the reaction vessel inside the fume hood. If dissolving, add the solvent slowly to prevent splashing.
-
During Reaction: Keep the reaction vessel within the fume hood.
-
Post-Reaction: After the procedure, decontaminate any surfaces. Remove contaminated outer gloves and dispose of them in the appropriate solid waste container.
-
Doff PPE: Follow the PPE Doffing Sequence. Always wash your hands thoroughly with soap and water after removing all PPE.[1]
Spill and Emergency Procedures
-
Evacuate: Alert personnel in the immediate area.
-
Contain: If the spill is small and you are trained to handle it, prevent its spread.
-
Cleanup (Dry Spill): Do not use a dry brush or towel. Gently cover the spill with an absorbent material. Use dry cleanup procedures to avoid generating dust.[1] Place the contaminated material into a sealed, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Contamination:
-
Eyes: Immediately flush with water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][9]
-
Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[1][9]
-
Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[1][9]
-
Waste Disposal Plan
Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must not be disposed of down the drain or in regular trash.[1][2]
-
Solid Waste: All contaminated solid materials (gloves, weighing paper, absorbent pads) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a labeled hazardous liquid waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office according to local and national regulations.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- BASF. (2026, February 5). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management website.
- IQS Directory. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Compliance Publishing. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 2,3-Diphenylquinoxaline.
- Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 2,3-Diphenylquinoxaline.
- ChemicalBook. (2024, January 6). Chemical Safety Data Sheet MSDS / SDS - 2,3-DIPHENYLQUINOXALINE.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,3-Diphenylquinoxaline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.).
- ECHEMI. (2019, July 15). 6-Amino-2,3-diphenylquinoxaline SDS, 7466-46-8 Safety Data Sheets.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. download.basf.com [download.basf.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. velsafe.com [velsafe.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
